DPPC-d62
Description
Properties
IUPAC Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-PWXLRKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677033 | |
| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25582-63-2 | |
| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Biophysical Signature of DPPC-d62: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62), a deuterated phospholipid vital for biophysical studies and drug delivery system development. By substituting protons with deuterium in the acyl chains, this compound serves as a powerful tool in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, offering a unique window into the structure and dynamics of lipid bilayers. Understanding its fundamental physical characteristics is paramount for the accurate interpretation of experimental data and the rational design of lipid-based formulations.
Core Physical and Thermotropic Properties
The physical behavior of this compound is fundamentally linked to its molecular structure and the influence of deuteration on intermolecular interactions. These properties are summarized in the tables below, providing a comprehensive overview for experimental design and data analysis.
| General Property | Value | Reference |
| Molecular Formula | C₄₀H₁₈D₆₂NO₈P | |
| Molecular Weight | 796.4 g/mol | [1] |
| CAS Number | 25582-63-2 | |
| Appearance | Crystalline solid | [2] |
| Solubility | Ethanol: 30 mg/ml | [2] |
| Thermotropic and Structural Properties | Value | Reference |
| Pre-transition Temperature (Tₚ) | ~31.5 °C (estimated) | [3] |
| Main Phase Transition Temperature (Tₘ) | ~37 °C (estimated) | [3][4] |
| Critical Micelle Concentration (CMC) | ~0.46 nM (in water) | [5] |
| Area per Molecule (at 50°C, fluid phase) | 63.0 Ų (for DPPC) | |
| Bilayer Thickness (gel phase) | ~5.5 ± 0.2 nm (for fully hydrated DPPC) | [6] |
| Bilayer Thickness (fluid phase at 52°C) | ~3.6 ± 0.3 nm (for fully hydrated DPPC) | [6] |
| Bending Modulus (K꜀) | Varies with temperature and phase (see details below) | [7][8] |
Note: The phase transition temperatures for this compound are estimated based on the observation that acyl chain deuteration lowers the gel-fluid phase transition temperature of saturated phospholipids by approximately 4.3 ± 0.1 °C compared to their protiated counterparts[3]. The CMC value is for protiated DPPC, as deuteration of the acyl chains is not expected to significantly alter this property.
Phase Behavior of this compound
This compound, like its protiated analogue, exhibits distinct thermotropic phase transitions, which are crucial for its application in model membranes.
-
Gel Phase (Lβ'): At temperatures below the pre-transition, the acyl chains are in a highly ordered, all-trans configuration, resulting in a tightly packed and relatively rigid bilayer.
-
Ripple Phase (Pβ'): Between the pre-transition and the main transition temperatures, the bilayer exists in a "rippled" phase, characterized by periodic undulations.
-
Liquid Crystalline Phase (Lα): Above the main transition temperature, the acyl chains become disordered with trans-gauche isomerizations, leading to a fluid and more permeable bilayer.
The main gel-to-liquid crystalline phase transition is a highly cooperative process, and its characteristics can be modulated by the presence of other molecules, such as cholesterol or membrane-active peptides. For instance, in a 3:1 molar ratio mixture of this compound and cholesterol, two-phase coexistence of liquid-ordered (l₀) and liquid-disordered (lₐ) phases is observed in a narrow temperature range of 38°C to 42°C.
Experimental Protocols
Accurate determination of the physical properties of this compound relies on precise experimental methodologies. Below are detailed protocols for key analytical techniques.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a fundamental technique to determine the thermotropic phase behavior of lipid vesicles.[9]
Methodology:
-
Sample Preparation:
-
Prepare a suspension of this compound multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1-5 mg/mL).
-
The thin-film hydration method is commonly used to prepare MLVs. A solution of this compound in chloroform is dried to a thin film under a stream of nitrogen, followed by vacuum desiccation to remove residual solvent. The lipid film is then hydrated with the buffer at a temperature above the main phase transition temperature of the lipid, with intermittent vortexing.
-
-
DSC Measurement:
-
Accurately load a known amount of the liposome suspension into an aluminum DSC pan. An equal volume of the buffer is loaded into a reference pan.
-
Seal the pans hermetically.
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature below the expected pre-transition.
-
Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that encompasses both the pre-transition and the main phase transition.
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The pre-transition (Tₚ) and main transition (Tₘ) temperatures are identified as the peak temperatures of the corresponding endothermic transitions in the thermogram.
-
The enthalpy of each transition (ΔH) can be calculated by integrating the area under the respective peak.
-
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which lipid monomers in an aqueous solution begin to self-assemble into micelles. For phospholipids with two long acyl chains like this compound, the CMC is extremely low. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive method for its determination.[10]
Methodology:
-
Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or ethanol).
-
Prepare a stock solution of pyrene in ethanol.
-
-
Sample Preparation:
-
Prepare a series of aqueous buffer solutions containing a constant, low concentration of pyrene (e.g., 1 µM).
-
Add increasing concentrations of the this compound stock solution to the pyrene-containing buffer solutions. The final concentration of the organic solvent should be kept minimal.
-
Allow the solutions to equilibrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the first and third peaks (I₁/I₃).
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio is observed. This decrease indicates the partitioning of pyrene into the hydrophobic core of the newly formed micelles.
-
Neutron Spin Echo (NSE) Spectroscopy for Bending Modulus Measurement
NSE is a powerful technique to probe the dynamics of lipid membranes on the nanosecond timescale, from which the bending modulus (K꜀) can be derived.[7][8]
Methodology:
-
Sample Preparation:
-
Prepare unilamellar vesicles (ULVs) of this compound in D₂O to provide the necessary neutron scattering contrast. Extrusion or sonication methods can be used to produce ULVs of a defined size.
-
-
NSE Experiment:
-
The experiment is performed at a dedicated NSE spectrometer at a neutron source facility.
-
The sample is placed in a temperature-controlled sample holder.
-
The intermediate scattering function, I(q,t), is measured over a range of momentum transfers (q) and Fourier times (t).
-
-
Data Analysis:
-
The decay of I(q,t) is analyzed using theoretical models, such as the Zilman-Granek model, which relates the relaxation rate (Γ) of the membrane fluctuations to the bending modulus.
-
The relaxation rate is expected to have a q³ dependence for membrane undulations.
-
By fitting the experimental data to the model, the bending modulus (K꜀) can be extracted. The temperature dependence of K꜀ can be investigated by performing measurements at different temperatures.
-
This technical guide provides a foundational understanding of the key physical properties of this compound, essential for its effective use in research and development. The provided data and experimental protocols serve as a valuable resource for designing and interpreting experiments aimed at elucidating the complex behavior of lipid membranes.
References
- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Bending modulus of lipid bilayers in a liquid-crystalline phase including an anomalous swelling regime estimated by neutron spin echo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DPPC-d62: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62), a deuterated phospholipid crucial for advanced research in membrane biophysics, structural biology, and drug delivery systems. Its unique isotopic labeling allows for powerful analytical insights where conventional phospholipids fall short.
Core Molecular Attributes: Chemical Structure and Molecular Weight
This compound is a saturated phospholipid where all 62 hydrogen atoms on the two palmitoyl acyl chains have been replaced with deuterium atoms. This isotopic substitution makes it chemically similar to its protiated counterpart, DPPC, but significantly alters its nuclear properties, making it an invaluable tool in specific spectroscopic and scattering techniques.
The foundational chemical identity of this compound is detailed below:
-
Chemical Name: [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[1]
-
Synonyms: 1,2-Dihexadecanoyl-d62-sn-glycero-3-phosphatidylcholine, PC(16:0-d31/16:0-d31), d62-DPPC[2][3]
The molecular weight varies slightly based on calculation methods but is consistently reported in the following range:
The diagram below illustrates the molecular structure, highlighting the deuterated acyl chains.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[1] |
| Molecular Formula | C₄₀H₁₈D₆₂NO₈P[2][3][4] |
| Average Molecular Weight | 796.4 g/mol [1][2][4] |
| Monoisotopic Mass | 795.95131376 Da[1] |
| CAS Number | 25582-63-2[1][2][3][5] |
| Physical Form | Crystalline solid[3] |
| Purity | Typically >99% deuterated forms (d1-d62)[3][4] |
| Deuterium Enrichment | ≥ 97% (with some commercial variants having 60-80% on alpha positions)[2] |
| Solubility | Ethanol: 30 mg/ml[3][4] |
| Storage Temperature | -20°C[2] |
Experimental Protocols and Applications
The primary utility of this compound lies in its application as a proxy for natural DPPC in experiments where the hydrogen signal from lipid acyl chains would otherwise interfere with the analysis.
Solid-State Deuterium NMR (²H-NMR) Spectroscopy
²H-NMR is a powerful technique to probe the structure and dynamics of lipid bilayers. By replacing hydrogen with deuterium in the acyl chains, researchers can directly measure the quadrupolar splitting, which provides detailed information about the orientation and motional freedom (order parameter) of the C-D bonds.
Objective: To characterize the phase behavior and molecular order of lipid membranes.
Generalized Protocol:
-
Sample Preparation:
-
This compound and other desired lipids (e.g., cholesterol, unlabeled phospholipids) are co-dissolved in an organic solvent like chloroform or a chloroform/methanol mixture.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.
-
The film is placed under high vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with a buffer solution (e.g., PBS) to a final lipid concentration of 20-50% by weight. For solid-state NMR, a hydrated lipid paste is often preferred.
-
The sample is subjected to multiple freeze-thaw cycles to ensure homogeneity and the formation of multilamellar vesicles (MLVs).
-
-
NMR Rotor Packing:
-
The hydrated lipid paste is carefully packed into a solid-state NMR rotor (e.g., 4 mm zirconium rotor) using centrifugation to ensure a dense, bubble-free sample.
-
-
Data Acquisition:
-
The rotor is placed in a solid-state NMR spectrometer.
-
²H NMR spectra are acquired using a quadrupolar echo pulse sequence ((π/2)x - τ - (π/2)y - acquire).
-
Spectra are typically collected over a range of temperatures to observe phase transitions (e.g., from the gel phase to the liquid-crystalline phase).
-
-
Data Analysis:
-
The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet powder pattern.
-
The order parameter (S_CD) for each deuterated segment is calculated from the splitting, providing a direct measure of the orientational order of the acyl chains.
-
Mass Spectrometry (MS) and Mass Spectrometry Imaging (MSI)
In lipidomics, this compound serves as an ideal internal standard for the quantification of endogenous DPPC.[3][4] Because it has nearly identical chemical and physical properties to natural DPPC, it co-extracts and ionizes similarly, but its significantly higher mass allows it to be distinguished easily in the mass spectrum.
Objective: To accurately quantify DPPC in a complex biological sample using LC-MS or to trace lipid metabolism using MSI.
Generalized Protocol for use as an Internal Standard:
-
Sample Preparation:
-
A known amount of this compound internal standard is added to the biological sample (e.g., plasma, tissue homogenate) before lipid extraction. This is a critical step to account for sample loss during processing.[6]
-
Lipids are extracted from the sample using a standard method (e.g., Folch or Bligh-Dyer extraction).
-
The lipid extract is dried down and reconstituted in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Analysis:
-
The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The chromatograph separates the different lipid species.
-
The mass spectrometer is set to monitor the specific mass transitions for both endogenous DPPC and the this compound internal standard.
-
-
Quantification:
-
The peak area of the endogenous DPPC is compared to the peak area of the known amount of this compound internal standard.
-
A response factor is used to calculate the absolute concentration of DPPC in the original sample.
-
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of common experimental procedures involving this compound.
References
- 1. Pressure effects on dipalmitoylphosphatidylcholine bilayers measured by 2H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid 2H NMR transverse relaxation of perdeuterated lipid acyl chains of membrane with bound viral fusion peptide supports large-amplitude motions of these chains that can catalyze membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to prepare membrane proteins for solid-state NMR: A case study on the alpha-helical integral membrane protein diacylglycerol kinase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation for Membrane Protein Structural Studies by Solid-State NMR | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Purity of Deuterated DPPC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of deuterated dipalmitoylphosphatidylcholine (d-DPPC). Deuterated lipids are invaluable tools in biophysical studies of cell membranes, drug delivery systems, and in structural biology, primarily for techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This guide details common synthetic routes, extensive purification protocols, and analytical methodologies to ensure the high isotopic enrichment and chemical purity required for rigorous scientific investigation.
Synthesis of Deuterated DPPC
The synthesis of deuterated DPPC can be broadly categorized into two main approaches: fully chemical synthesis and chemoenzymatic methods. The choice of method often depends on the desired deuteration pattern (e.g., acyl chains, headgroup, or both) and the required stereochemical purity.
Deuteration of Precursors
The first step in synthesizing chain-deuterated DPPC is the preparation of deuterated palmitic acid. A common method for achieving high levels of deuteration is through H/D exchange reactions under hydrothermal conditions. This process typically involves heating the fatty acid in the presence of a metal catalyst, such as platinum on carbon (Pt/C), with a deuterium source like heavy water (D₂O)[1]. To achieve near-complete deuteration (e.g., >98%), this process may need to be repeated multiple times[1].
Chemical Synthesis
A prevalent method for the chemical synthesis of DPPC involves the esterification of a glycerophosphocholine (GPC) backbone with deuterated palmitic acid. A common procedure utilizes 4-dimethylaminopyridine (DMAP) as a catalyst and dicyclohexylcarbodiimide (DCC) as a coupling agent in a suitable organic solvent like dichloromethane (DCM) or acetonitrile. However, this method can lead to the formation of byproducts, which necessitates careful purification. An improved process involves optimizing the molar ratio of DMAP and using acetonitrile as the solvent to increase the yield and purity of the final product.
Chemoenzymatic Synthesis
Chemoenzymatic approaches offer the advantage of high regioselectivity, which is crucial for producing phospholipids with a specific stereochemistry. These methods often involve the use of lipases to selectively hydrolyze or esterify the glycerol backbone. For instance, a chemoenzymatic procedure can be employed to produce chain-deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) with high regiopurity, and similar strategies can be adapted for d-DPPC synthesis[2]. While these methods can reduce the formation of certain regioisomers, they may still result in minor byproducts that require careful separation[2].
Synthesis Workflow for Deuterated DPPC
Purity Analysis of Deuterated DPPC
Ensuring the purity of d-DPPC is critical for its application in research and development. Purity is assessed in terms of chemical purity, isotopic enrichment, and enantiomeric purity. A combination of analytical techniques is typically employed for a comprehensive characterization.
Chemical Purity Assessment
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): HPLC-CAD is a powerful technique for the quantitative analysis of lipids, including DPPC and its potential impurities. This method offers high sensitivity and reproducibility for non-volatile analytes and provides a more accurate assessment of purity compared to older techniques like Thin-Layer Chromatography (TLC)[3][4][5]. For instance, a lipid standard reported as >99% pure by TLC was found to be only 96.1% pure when analyzed by HPLC-CAD[3].
Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid technique for the qualitative assessment of lipid purity. While it is useful for monitoring the progress of a reaction and for preliminary purity checks, it is generally not as quantitative as HPLC-CAD[3].
Isotopic Enrichment and Structural Integrity
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for determining the isotopic enrichment of d-DPPC. By analyzing the mass isotopologue distribution, the percentage of deuterium incorporation can be calculated[6][7][8]. Tandem mass spectrometry (MS/MS) can further provide information on the location of the deuterium labels within the molecule by analyzing the fragmentation patterns[9].
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for both structural confirmation and purity assessment of deuterated lipids.
-
¹H NMR: Can be used to confirm the overall structure of the DPPC molecule and to detect the presence of protonated impurities.
-
²H NMR: Directly probes the deuterated positions in the molecule, providing information on the degree and location of deuteration. It is also a powerful tool for studying the dynamics and ordering of lipid bilayers[10].
-
³¹P NMR: Is useful for analyzing the phospholipid headgroup and can detect the presence of phosphorus-containing impurities.
Enantiomeric Purity
For applications where the stereochemistry of the glycerol backbone is critical, the enantiomeric purity of the d-DPPC must be determined. This can be achieved using chiral chromatography or by derivatization with a chiral agent followed by NMR analysis[11].
Analytical Workflow for d-DPPC Purity Assessment
Quantitative Data Summary
The following tables summarize typical quantitative data related to the purity of d-DPPC.
Table 1: Comparison of Purity Assessment by TLC and HPLC-CAD
| Analytical Technique | Reported Purity | Reference |
| Thin-Layer Chromatography (TLC) | >99% | [3] |
| HPLC-CAD | 96.1% | [3] |
Table 2: Isotopic Purity of Commercially Available Deuterated Compounds
| Deuterated Compound | Isotopic Purity (%) | Analytical Method | Reference |
| Benzofuranone derivative (BEN-d₂) | 94.7 | LC-ESI-HR-MS & NMR | [6] |
| Tamsulosin-d₄ (TAM-d₄) | 99.5 | LC-ESI-HR-MS & NMR | [6] |
| Oxybutynin-d₅ (OXY-d₅) | 98.8 | LC-ESI-HR-MS & NMR | [6] |
| Eplerenone-d₃ (EPL-d₃) | 99.9 | LC-ESI-HR-MS & NMR | [6] |
| Propafenone-d₇ (PRO-d₇) | 96.5 | LC-ESI-HR-MS & NMR | [6] |
Experimental Protocols
Protocol for Deuteration of Palmitic Acid
This protocol is a generalized procedure based on H/D exchange reactions.
-
Reaction Setup: In a high-pressure reactor, combine palmitic acid, 5-10 mol% Pt/C catalyst, and D₂O.
-
Reaction Conditions: Seal the reactor and heat to 150-200 °C for 24-48 hours with continuous stirring.
-
Work-up: After cooling, extract the deuterated palmitic acid with an organic solvent (e.g., diethyl ether).
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.
-
Repeat: For higher deuteration levels, the process can be repeated with fresh D₂O and catalyst[1].
Protocol for Chemical Synthesis of d-DPPC
This protocol is a generalized procedure for the esterification of GPC.
-
Reactant Preparation: Dissolve GPC and deuterated palmitic acid in anhydrous acetonitrile.
-
Reagent Addition: Add DMAP (catalytic amount) and DCC to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Filtration: Remove the dicyclohexylurea (DCU) byproduct by filtration.
-
Purification: The crude d-DPPC is purified by silica gel column chromatography using a gradient of chloroform and methanol.
Protocol for HPLC-CAD Analysis of d-DPPC
-
Instrumentation: An HPLC system equipped with a Charged Aerosol Detector.
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with methanol and water is commonly employed[5].
-
Sample Preparation: Dissolve a known amount of the d-DPPC sample in a suitable solvent (e.g., methanol/chloroform mixture).
-
Analysis: Inject the sample onto the HPLC system and integrate the peak areas to determine the relative purity.
Protocol for NMR Analysis of d-DPPC
-
Sample Preparation: Dissolve the d-DPPC sample in a deuterated solvent (e.g., CDCl₃ or a mixture of CDCl₃ and CD₃OD).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to verify the chemical structure and identify any protonated impurities.
-
²H NMR: Acquire a deuterium NMR spectrum to confirm the positions and extent of deuteration.
-
³¹P NMR: Acquire a phosphorus NMR spectrum to analyze the headgroup and detect any phosphorus-containing byproducts.
Conclusion
The synthesis and purification of high-purity deuterated DPPC are essential for its use in advanced research applications. This guide has outlined the primary synthetic routes and a comprehensive suite of analytical techniques for thorough characterization. By employing these detailed methodologies, researchers can ensure the quality and reliability of their deuterated lipid samples, leading to more accurate and reproducible experimental results.
References
- 1. Documents download module [ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Isotopomer analysis of lipid biosynthesis by high resolution mass spectrometry and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of Ergosterol on Dipalmitoylphosphatidylcholine Bilayers: A Deuterium NMR and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of DPPC-d62 in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62), a deuterated phospholipid crucial for a variety of research applications, particularly in the fields of membrane biophysics and drug delivery system development. Understanding the solubility of this compound in organic solvents is fundamental for its effective handling, formulation, and application in experimental settings.
Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide will provide data for its non-deuterated counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which serves as a reliable proxy. The minor difference in molecular weight between DPPC and this compound is not expected to significantly alter its solubility characteristics in organic solvents.
Core Data Presentation: Solubility of DPPC
The solubility of DPPC in various common organic solvents is summarized in the table below. This data is essential for the preparation of stock solutions and the formation of lipid films in the creation of liposomes and other lipid-based nanostructures.
| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Remarks |
| Chloroform | CHCl₃ | > 10[1] | Forms a clear solution. Hydrogen bonding occurs between chloroform and the phosphate and carbonyl groups of the phospholipid[2]. Exists as reverse micelles at concentrations above 6 mM[3]. |
| Ethanol | C₂H₅OH | ~ 30[4] | Forms a clear solution. Often used in the preparation of liposomes and other lipid-based drug delivery systems. |
| Methanol | CH₃OH | Soluble | While specific quantitative data is not readily available, methanol is commonly used in combination with chloroform (e.g., 2:1 or 7:3 v/v) to ensure complete dissolution of phospholipids[5]. |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Dichloromethane is effective in extracting phospholipids[6]. |
| Acetone | C₃H₆O | Poorly Soluble | Acetone is generally a poor solvent for phospholipids[6]. |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Information on quantitative solubility is limited, but it is known to dissolve phospholipids. |
| Chloroform:Methanol Mixtures | - | Highly Soluble | Mixtures, particularly at a 2:1 (v/v) ratio, are widely used to effectively dissolve a broad range of lipids, including DPPC, for creating homogenous lipid films[5]. |
Experimental Protocols
Accurate determination of solubility and consistent preparation of lipid-based structures are critical for reproducible experimental outcomes. Below are detailed methodologies for determining this compound solubility and for preparing liposomes.
Experimental Protocol 1: Gravimetric Determination of this compound Solubility
This protocol outlines a method to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound powder
-
Organic solvent of interest (e.g., chloroform, ethanol)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with airtight caps
-
Constant temperature shaker or water bath
-
Filtration apparatus with a solvent-compatible membrane filter (e.g., 0.22 µm PTFE)
-
Pre-weighed, solvent-resistant containers for evaporation (e.g., glass vials)
-
Evaporation system (e.g., rotary evaporator or nitrogen stream)
-
Vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached. Check for the persistence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Filter the collected supernatant through a 0.22 µm membrane filter to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer a precise volume of the filtrate into a pre-weighed evaporation container.
-
Evaporate the solvent completely using a rotary evaporator or a gentle stream of nitrogen.
-
Place the container with the dried lipid residue in a vacuum oven at a temperature below the lipid's melting point to remove any residual solvent.
-
Cool the container in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved[7][8].
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight.
-
The solubility is then expressed as the mass of this compound per volume of the solvent (e.g., in mg/mL).
-
Experimental Protocol 2: Preparation of this compound Liposomes by the Thin-Film Hydration Method
This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
Materials:
-
This compound
-
Organic solvent (typically a chloroform:methanol mixture, 2:1 v/v)[5]
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Water bath
-
Vortex mixer
-
Extruder (optional, for size reduction)
-
Polycarbonate membranes of a specific pore size (optional)
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amount of this compound and dissolve it in a sufficient volume of the organic solvent mixture in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the boiling point of the solvent but below the phase transition temperature of the lipid (for DPPC, the phase transition temperature is ~41°C).
-
Rotate the flask and apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask[9][10][11].
-
-
Removal of Residual Solvent:
-
To ensure all organic solvent is removed, place the flask under a high vacuum for at least 2-4 hours, or overnight[9].
-
-
Hydration:
-
Add the desired volume of the pre-warmed hydration buffer to the flask. The buffer should be heated to a temperature above the phase transition temperature of this compound (~41°C).
-
Agitate the flask by hand or using a vortex mixer to disperse the lipid film in the aqueous phase. This process results in the formation of multilamellar vesicles (MLVs)[9][11].
-
-
Size Reduction (Optional):
-
For a more uniform size distribution and to produce unilamellar vesicles, the MLV suspension can be subjected to sonication or extrusion.
-
For extrusion, the liposome suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder device[10][12]. This should also be performed at a temperature above the lipid's phase transition temperature.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows described above.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse micelles of dipalmitoyl phosphatidyl choline in chloroform and their interactions with dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 12. pubcompare.ai [pubcompare.ai]
Navigating the Stability and Storage of DPPC-d62 Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62) is a deuterated form of the saturated phospholipid, DPPC, widely utilized as an internal standard in mass spectrometry-based lipidomics and for the preparation of model cell membranes in biophysical research. Ensuring the integrity of this compound powder through appropriate storage and handling is paramount for the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound powder, based on available data for both the deuterated and non-deuterated forms.
Core Stability and Storage Recommendations
Proper storage is crucial to maintain the chemical and isotopic purity of this compound powder. The primary degradation pathway for saturated phospholipids like DPPC is hydrolysis. Oxidation is a lesser concern due to the absence of double bonds in the fatty acid chains.
Key Storage Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To minimize the rate of potential chemical degradation, primarily hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To displace oxygen and moisture, further inhibiting degradation. |
| Container | Tightly sealed glass vial with a Teflon-lined cap | Glass is inert and prevents leaching of plasticizers. A Teflon liner provides a superior seal against moisture and air. |
| Light Exposure | Protect from light | While saturated lipids are not highly photosensitive, storage in the dark is a general best practice to prevent any potential light-induced degradation. |
| Form | Solid powder | DPPC and its deuterated analogue are most stable as a dry powder. |
Shelf Life:
Under the recommended storage conditions of -20°C in a tightly sealed vial, this compound powder is expected to have a shelf life of at least one to four years, as indicated by various suppliers.
Impact of Environmental Factors on Stability
Several environmental factors can adversely affect the stability of this compound powder:
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis. The melting point of DPPC is approximately 41°C, and while the powder form is more stable, prolonged exposure to temperatures approaching this can lead to changes in the physical state and increase degradation rates.
-
Humidity: Moisture is a key reactant in the hydrolysis of phospholipids. Exposure of the powder to humid air can lead to water absorption and subsequent degradation. It is critical to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Light: Although saturated phospholipids are generally considered to be photostable, prolonged exposure to high-intensity light, particularly UV radiation, should be avoided as a precautionary measure.
Chemical Degradation Pathway
The primary chemical degradation pathway for this compound is hydrolysis of the ester bonds, which can occur at both the sn-1 and sn-2 positions of the glycerol backbone. This results in the formation of lysophosphatidylcholine-d62 and palmitic acid-d31.
Caption: Hydrolysis of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability testing protocol for this compound powder involves subjecting the material to various stress conditions and analyzing its purity and degradation products over time.
A Generalized Experimental Workflow:
DPPC-d62 in Lipid Research: A Technical Guide
An In-depth Exploration of the Applications, Methodologies, and Data Analysis for Researchers, Scientists, and Drug Development Professionals.
Perdeuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d62) is a synthetic, stable isotope-labeled phospholipid that has become an indispensable tool in lipid research. Its unique properties, where hydrogen atoms in the acyl chains are replaced with deuterium, make it particularly valuable for biophysical studies of lipid membranes using techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and quantitative data to facilitate its use in advanced lipid research and drug development.
Core Applications of this compound
This compound is primarily utilized to probe the structure and dynamics of lipid bilayers, offering insights into membrane organization, fluidity, and interactions with other molecules. Its applications span several key techniques:
-
Neutron Scattering: Due to the significant difference in neutron scattering length between hydrogen and deuterium, this compound provides excellent contrast in neutron scattering experiments.[1][2] This allows for the detailed characterization of lipid bilayer structures, including thickness, area per lipid, and the localization of membrane-associated molecules.[2][3] By selectively deuterating components of a model membrane, researchers can effectively make parts of the system "invisible" to neutrons, thereby highlighting the components of interest.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state deuterium (²H) NMR spectroscopy is a powerful technique for studying the order and dynamics of lipid acyl chains.[4][5] this compound provides a strong NMR signal that is sensitive to the orientation and motion of the C-D bonds along the palmitoyl chains. This enables the determination of order parameters, which reflect the degree of conformational freedom of the lipid tails, and the characterization of different lipid phases (e.g., gel vs. liquid-crystalline).[4]
-
Mass Spectrometry (MS)-Based Lipidomics: Deuterated lipids, including this compound, serve as excellent internal standards in quantitative mass spectrometry.[6][7] Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a sample at a known concentration to correct for variations in sample extraction, ionization efficiency, and instrument response.[7] This significantly improves the accuracy and reproducibility of lipid quantification in complex biological samples.[6][8]
Quantitative Data from this compound Studies
The use of this compound in various biophysical techniques has yielded a wealth of quantitative data on the properties of lipid bilayers. The following tables summarize key parameters for DPPC and this compound containing membranes.
| Parameter | Value | Technique | Conditions | Reference |
| Bilayer Thickness | ||||
| DPPC Bilayer Thickness | 51 ± 3 Å | Neutron Reflection | Supported bilayer, 37 °C | [1] |
| This compound Hydrocarbon Thickness | 27.6 ± 0.5 Å | Neutron Diffraction | Multilamellar vesicles, 66% RH | [9] |
| DPPC Bilayer Thickness (Gel Phase) | 54.4 Å | Small-Angle Neutron Scattering (SANS) | Unilamellar vesicles with ~2.5mM CaCl₂, 20°C | [10] |
| DPPC Bilayer Thickness (Fluid Phase) | 43.2 ± 0.3 Å | Small-Angle Neutron Scattering (SANS) | Unilamellar vesicles with 1-40mM CaCl₂, 60°C | [11] |
| Area per Lipid | ||||
| DPPC Molecular Surface Area | 63.0 ± 1 Ų | X-ray and Neutron Scattering | Fully hydrated, 50 °C | [2][12] |
| DPPC Area per Molecule | 53.8 Ų | Neutron Reflectometry | Monolayer in LC phase, 30 mN·m⁻¹ | [3] |
| Phase Transition Temperature (Tm) | ||||
| DPPC Main Transition (Lβ' to Lα) | ~41 °C | Differential Scanning Calorimetry (DSC) | Multilamellar vesicles | [13] |
| This compound Critical Temperature (Tc) | 301.51 ± 0.1 K (28.36 °C) | ²H NMR | DOPC/DPPC-d62/cholesterol (37.5:37.5:25) | [4] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide outlines for key experiments involving this compound.
Preparation of this compound Vesicles for Neutron Scattering and NMR
The preparation of unilamellar vesicles (LUVs) is a common starting point for many biophysical studies.
Materials:
-
This compound powder
-
Buffer of choice (e.g., phosphate-buffered saline, PBS)
-
Chloroform
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Protocol:
-
Lipid Film Formation: Dissolve the desired amount of this compound in chloroform in a round-bottom flask. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under a gentle stream of nitrogen gas for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer by vortexing the flask. The temperature of the buffer should be above the main phase transition temperature of DPPC (~41°C) to ensure proper hydration and formation of multilamellar vesicles (MLVs).
-
Extrusion: To form LUVs of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size using a mini-extruder.[1] This process should also be performed at a temperature above the Tm of DPPC.
-
Sample Characterization: The size and unilamellarity of the prepared vesicles can be confirmed by techniques such as dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM).
Solid-State ²H NMR Spectroscopy of this compound Membranes
Solid-state NMR provides detailed information on the structure and dynamics of lipid bilayers.
Sample Preparation: [14][15][16]
-
Prepare MLVs of this compound as described above.
-
Pellet the MLVs by ultracentrifugation.
-
Transfer the hydrated lipid pellet into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).[17]
-
Ensure the sample is properly packed to achieve optimal spectral resolution.
NMR Experiment:
-
Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a wideline probe.
-
A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is typically used to acquire the deuterium spectra, which minimizes spectral distortions arising from the large quadrupolar interaction.
-
Spectra are typically recorded at various temperatures to study phase transitions and lipid dynamics.
Data Analysis:
-
The primary observable in a ²H NMR spectrum of a lipid bilayer is the quadrupolar splitting (ΔνQ), which is the separation between the two peaks of the Pake doublet.
-
The order parameter (SCD) for each C-D bond can be calculated from the quadrupolar splitting. SCD provides a measure of the motional anisotropy of the acyl chains.
Use of this compound as an Internal Standard in Mass Spectrometry
This compound can be used to quantify endogenous DPPC and other phospholipids in complex mixtures.
-
Lipid Extraction: Extract lipids from the biological sample (e.g., plasma, cell lysate) using a modified Bligh-Dyer or Folch extraction method with a mixture of chloroform and methanol.[19]
-
Internal Standard Spiking: Add a known amount of this compound to the sample before the extraction process.
-
Sample Processing: Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS system (e.g., methanol/chloroform).
LC-MS/MS Analysis:
-
Separate the lipid species using liquid chromatography (LC), typically with a C18 reversed-phase column.
-
Detect and quantify the lipids using a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) or precursor ion scanning mode.
-
For DPPC, the precursor ion of the phosphocholine headgroup (m/z 184) is often monitored. For this compound, a corresponding shifted m/z value would be used.
Data Analysis:
-
Quantify the amount of endogenous DPPC by comparing the peak area of its corresponding MRM transition to the peak area of the this compound internal standard.
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams can be used to illustrate the logical flow of experiments and the complex interactions within signaling pathways.
Experimental Workflow: Investigating Protein-Membrane Interactions
This workflow outlines the steps to study the interaction of a membrane protein with a this compound model membrane using neutron scattering.
Caption: Workflow for studying protein-membrane interactions using this compound and SANS.
Signaling Pathway: GPCR Activation in a Lipid Raft
This diagram illustrates a simplified signaling pathway of a G-protein coupled receptor (GPCR) that is localized within a cholesterol-rich lipid raft, a microdomain often modeled using DPPC.[20][21][22][23]
Caption: Simplified GPCR signaling cascade within a lipid raft microdomain.
Conclusion
This compound is a powerful and versatile tool for lipid researchers. Its utility in neutron scattering, NMR spectroscopy, and mass spectrometry provides unparalleled opportunities to investigate the structure, dynamics, and composition of lipid membranes. By providing detailed quantitative data and robust experimental protocols, this guide aims to empower researchers to effectively harness the capabilities of this compound in their pursuit of a deeper understanding of lipid biology and its role in health and disease.
References
- 1. Creating Asymmetric Phospholipid Vesicles via Exchange With Lipid-Coated Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid bilayer structure determined by the simultaneous analysis of neutron and X-ray scattering data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Critical Behaviour in DOPC/DPPC/Cholesterol Mixtures: Static 2H NMR Line Shapes Near the Critical Point - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Determining bilayer hydrocarbon thickness from neutron diffraction measurements using strip-function models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. experts.umn.edu [experts.umn.edu]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Sample Preparation for Membrane Protein Structural Studies by Solid-State NMR | Springer Nature Experiments [experiments.springernature.com]
- 15. Sample Preparation for Membrane Protein Structural Studies by Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How to make an NMR sample [chem.ch.huji.ac.il]
- 18. avantiresearch.com [avantiresearch.com]
- 19. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 20. Lipid Raft-Mediated Regulation of G-Protein Coupled Receptor Signaling by Ligands which Influence Receptor Dimerization: A Computational Study | PLOS One [journals.plos.org]
- 21. The evolving role of lipid rafts and caveolae in G protein-coupled receptor signaling: implications for molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 23. Localization and signaling of GPCRs in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Thermotropic Behavior of DPPC-d62: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d62), a crucial deuterated phospholipid for biophysical studies of model membranes. This document details the thermodynamic properties, phase transitions, and the experimental methodologies used to characterize this important biomolecule.
Phase Behavior of this compound
This compound is a saturated phospholipid that forms bilayer structures in aqueous environments, mimicking the lipid matrix of biological membranes. Its phase behavior is characterized by a series of temperature-dependent transitions between distinct physical states, primarily the gel (Lβ') and the liquid-crystalline (Lα) phases. The deuteration of the acyl chains in this compound slightly alters its physical properties compared to its protiated counterpart (DPPC).
Key Phases of this compound Bilayers
-
Gel Phase (Lβ'): At temperatures below the main phase transition, this compound exists in a highly ordered gel phase. In this state, the acyl chains are in a nearly all-trans conformation, leading to a thicker and less permeable bilayer.
-
Liquid-Crystalline Phase (Lα): Above the main transition temperature, the acyl chains undergo a cooperative melting process, resulting in a more disordered and fluid liquid-crystalline phase. This phase is characterized by an increase in gauche conformers, leading to a thinner and more permeable bilayer.
-
Ripple Phase (Pβ'): For multilamellar vesicles of DPPC, an intermediate "ripple" phase is often observed between the gel and liquid-crystalline phases.
Quantitative Phase Transition Data
The main phase transition of this compound from the gel to the liquid-crystalline state is a key parameter in its characterization. The transition temperature (Tm) and the associated enthalpy change (ΔH) are critical for understanding the energetics of the bilayer.
| Parameter | Value | Experimental Technique | Reference |
| Main Transition Temperature (Tm) | ~37 °C | Deuterium Magnetic Resonance | [1][2] |
| 37.75 °C | 2H NMR | ||
| Transition Width | < 1 °C | Deuterium Magnetic Resonance | [1] |
| Hysteresis | ~1 °C | Deuterium Magnetic Resonance | [1] |
Experimental Protocols
The characterization of the phase behavior of this compound relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow associated with phase transitions in materials like lipid bilayers.
Methodology:
-
Sample Preparation:
-
This compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
The lipid film is further dried under vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline) to a final concentration of 1-5 mg/mL.
-
The suspension is vortexed and subjected to several freeze-thaw cycles to ensure homogeneity and the formation of multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
A known amount of the lipid suspension is hermetically sealed in an aluminum DSC pan. An empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the phase transitions of interest (e.g., 10 °C to 60 °C).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram (heat flow vs. temperature) is analyzed to determine the transition temperature (Tm), which is the peak temperature of the main endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
X-Ray Diffraction
X-ray diffraction provides detailed structural information about the arrangement of lipid molecules in the bilayer, including bilayer thickness and acyl chain packing.
Methodology:
-
Sample Preparation:
-
A hydrated this compound sample is prepared as described for DSC.
-
For oriented samples, the lipid dispersion is deposited on a flat substrate (e.g., a silicon wafer or mica sheet) and allowed to slowly evaporate, leading to the formation of oriented multilayers.
-
The sample is placed in a temperature and humidity-controlled chamber.
-
-
X-ray Diffraction Measurement:
-
The sample is exposed to a monochromatic X-ray beam.
-
The scattered X-rays are detected by a 2D detector.
-
Small-angle X-ray scattering (SAXS) provides information on the lamellar repeat distance (d-spacing), which is related to the bilayer thickness.
-
Wide-angle X-ray scattering (WAXS) gives information about the in-plane packing of the acyl chains.
-
-
Data Analysis:
-
The SAXS pattern is analyzed to determine the d-spacing from the positions of the Bragg peaks.
-
The WAXS pattern is analyzed to determine the nature of the acyl chain packing (e.g., hexagonal packing in the liquid-crystalline phase).
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly deuterium (²H) NMR, is a powerful technique to probe the structure and dynamics of deuterated lipids like this compound.
Methodology:
-
Sample Preparation:
-
This compound is hydrated with a buffer solution.
-
The hydrated lipid dispersion is transferred to an NMR rotor.
-
For oriented samples, the lipid dispersion is applied to thin glass plates, which are then stacked inside the NMR rotor.
-
-
NMR Measurement:
-
The sample is placed in a solid-state NMR spectrometer.
-
²H NMR spectra are acquired as a function of temperature. The quadrupolar splitting of the deuterium nuclei is sensitive to the orientation and dynamics of the C-D bonds in the acyl chains.
-
-
Data Analysis:
-
The changes in the ²H NMR lineshape and quadrupolar splittings are analyzed to monitor the phase transitions.
-
In the gel phase, the spectrum is broad due to restricted motion.
-
In the liquid-crystalline phase, the spectrum narrows due to the increased motional averaging.
-
The order parameter of the acyl chains can be calculated from the quadrupolar splittings.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the conformational order of the lipid acyl chains by monitoring the vibrational frequencies of specific molecular groups.
Methodology:
-
Sample Preparation:
-
A thin film of this compound is prepared on an infrared-transparent window (e.g., CaF₂ or BaF₂).
-
The film is hydrated by exposing it to a humidified atmosphere or by direct addition of buffer.
-
-
FTIR Measurement:
-
The sample is placed in a temperature-controlled cell within an FTIR spectrometer.
-
Infrared spectra are recorded as a function of temperature.
-
The frequency of the C-D stretching vibrations of the deuterated acyl chains is particularly sensitive to the conformational state (trans vs. gauche).
-
-
Data Analysis:
-
The peak position of the symmetric CD₂ stretching band (around 2088-2094 cm⁻¹) is monitored.
-
An abrupt shift to higher wavenumbers indicates the transition from the more ordered gel phase to the disordered liquid-crystalline phase.
-
Visualizations
Experimental Workflow for Characterizing this compound Phase Behavior
References
DPPC-d62 as a Non-Perturbing Membrane Probe: A Technical Guide
Introduction
In the fields of membrane biophysics and drug development, understanding the intricate structure and dynamics of lipid bilayers is paramount. Model membranes, often composed of phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), serve as indispensable tools for these investigations. The introduction of isotopically labeled lipids, particularly perdeuterated forms such as DPPC-d62, has revolutionized the study of membrane systems. This compound, in which the 62 hydrogen atoms on the acyl chains are replaced with deuterium, is widely employed as a "non-perturbing" probe. This designation stems from the assumption that the substitution of hydrogen with deuterium, a heavier isotope, induces minimal changes to the physicochemical properties of the lipid and the bilayer it forms.
This technical guide provides an in-depth exploration of this compound's role as a membrane probe. It is intended for researchers, scientists, and drug development professionals who utilize biophysical techniques to study membrane interactions. We will critically evaluate the "non-perturbing" nature of this compound by presenting quantitative data on its effects on membrane properties. Furthermore, this guide details experimental protocols for key techniques that leverage this compound and illustrates common experimental workflows.
The primary advantage of using deuterated lipids lies in their utility in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy.[1][2] In small-angle neutron scattering (SANS), the significant difference in neutron scattering length between hydrogen and deuterium provides a powerful mechanism for contrast variation, allowing researchers to highlight specific components within a complex assembly, such as a protein embedded in a membrane.[3][4] Similarly, in solid-state NMR (ssNMR), deuterium labeling is a non-perturbing way to obtain detailed information on the order and dynamics of lipid acyl chains.[5]
While the assumption is that deuterated and protiated lipids are identical in their physical properties, subtle differences do exist.[1][2] This guide will provide a quantitative comparison to help researchers make informed decisions when designing experiments and interpreting data.
Quantitative Comparison: DPPC vs. This compound
The validity of this compound as a non-perturbing probe hinges on the degree to which its physical properties mimic those of its protiated (hydrogenous) counterpart, DPPC. While generally considered to be structurally and functionally analogous, chain deuteration does introduce subtle yet measurable alterations to the bilayer's characteristics.
Phase Transition Temperature (T₀)
The main phase transition temperature (Tₘ), where the lipid bilayer transitions from a tightly packed gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα), is a critical parameter defining membrane behavior. For saturated lipids, acyl chain deuteration has been consistently shown to cause a decrease in Tₘ.
| Lipid | Main Phase Transition Temperature (Tₘ) | Technique |
| DPPC | 41 °C[6][7] | Differential Scanning Calorimetry (DSC) |
| DPPC (chain deuterated) | ~37 °C (a decrease of 4.3 ± 0.1 °C)[1][2] | Differential Scanning Calorimetry (DSC) |
This reduction of approximately 4-5 °C upon chain deuteration is a key consideration for temperature-sensitive studies.[8]
Bilayer Structural Parameters
The geometric properties of the bilayer, such as the area per lipid and the overall thickness, can also be influenced by deuteration. These parameters are crucial for understanding membrane packing, permeability, and interactions with embedded or associated molecules.
| Parameter | DPPC | This compound | Notes |
| Area per Lipid (APL) in Fluid Phase (Lα) | ~63 Ų[9] - 65 Ų[10] | A decrease of up to 10% has been observed upon deuteration.[11] | The increased mass and altered van der Waals interactions of C-D bonds compared to C-H bonds lead to a more condensed packing of the acyl chains. |
| Bilayer Thickness in Fluid Phase (Lα) | ~34-36 Å[10][12] | An increase of about 3% has been observed.[11] Deuterated chains can also cause a reduction in the lamellar repeat spacing and bilayer thickness.[1][2] | The change in thickness is a direct consequence of the altered area per lipid; a smaller APL results in a thicker bilayer to accommodate the lipid volume. |
It is important to note that while these changes are measurable, they are often considered minor enough for this compound to serve as a reliable proxy for DPPC in many biophysical studies, particularly those focused on the relative changes induced by a third component, such as a drug molecule.[1][2]
Experimental Protocols
This compound is most powerfully utilized in neutron scattering and solid-state NMR experiments. The following sections provide generalized protocols for these techniques.
Small-Angle Neutron Scattering (SANS)
SANS is a technique that provides structural information on the nanometer scale, making it ideal for studying the size and shape of lipid vesicles and the thickness of their bilayers.[4] The use of this compound, in conjunction with varying the D₂O/H₂O ratio of the solvent, allows for "contrast matching," where different components of a system can be made effectively invisible to neutrons, thereby highlighting the structure of the remaining components.
Methodology:
-
Vesicle Preparation:
-
A lipid film of this compound (and any other components, such as cholesterol or a drug) is created by dissolving the lipids in an organic solvent (e.g., chloroform) and then evaporating the solvent under a stream of nitrogen, followed by vacuum desiccation.[13]
-
The dried lipid film is hydrated in a buffer prepared with a specific D₂O/H₂O ratio. For example, hydrating a this compound film in 100% D₂O maximizes the contrast between the deuterated lipid tails and the solvent.
-
The hydrated lipid suspension is subjected to several freeze-thaw cycles to create multilamellar vesicles (MLVs).[13]
-
To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
-
-
SANS Data Acquisition:
-
The vesicle solution is placed in a quartz cuvette.
-
SANS measurements are performed at a controlled temperature, typically above the Tₘ of the lipid mixture to ensure the membrane is in the fluid phase.
-
Scattering data (intensity I versus scattering vector q) is collected over a q-range relevant for bilayer thickness and vesicle size (e.g., 0.01 to 0.5 Å⁻¹).
-
-
Data Analysis:
Solid-State NMR (ssNMR)
Deuterium (²H) ssNMR is a powerful technique for probing the orientation and dynamics of lipid acyl chains within a membrane. It provides a direct measure of the segmental order parameter (S_CD), which quantifies the motional freedom of each carbon segment along the acyl chain.
Methodology:
-
Sample Preparation:
-
Multilamellar vesicles (MLVs) are typically used for ²H ssNMR. A lipid film containing this compound is prepared as described for SANS.
-
The lipid film is hydrated with a minimal amount of buffer (e.g., 30-50 wt% water) to form a hydrated lipid pellet.
-
The hydrated pellet is transferred to an NMR rotor.
-
-
²H ssNMR Data Acquisition:
-
Spectra are acquired using a quadrupolar echo pulse sequence on a solid-state NMR spectrometer.
-
Experiments are conducted at a controlled temperature. By acquiring spectra at various temperatures, one can observe the changes in lipid order across the phase transition.
-
-
Data Analysis:
-
The resulting spectrum for a fluid-phase lipid bilayer is a characteristic "Pake doublet." The separation of the two peaks (the quadrupolar splitting, Δνq) is directly proportional to the order parameter (S_CD) for the C-D bond.
-
By analyzing the splittings, a profile of lipid chain order from the headgroup towards the methyl terminus can be constructed. This provides detailed insight into how membrane additives like drugs or cholesterol affect the packing and dynamics of the lipid core.[5][15]
-
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate common workflows where this compound is a key component.
Workflow for Drug-Membrane Interaction Studies
This workflow outlines the process of using this compound in SANS or ssNMR experiments to characterize how a therapeutic molecule interacts with and perturbs a model membrane.
Caption: Workflow for investigating drug-membrane interactions using this compound.
Logical Diagram of Isotopic Contrast in SANS
This diagram illustrates the principle of contrast variation using deuteration. By selectively deuterating components (lipid or protein) and adjusting the solvent (D₂O/H₂O), one can isolate the scattering signal from a specific part of a complex.
Caption: Principle of contrast matching in SANS using selective deuteration.
Conclusion
This compound is an invaluable tool for probing the structure and dynamics of lipid membranes. While not perfectly "non-perturbing," the alterations it induces in bilayer properties—primarily a modest decrease in phase transition temperature and slight changes in packing—are well-characterized and often acceptable for the intended application. Its true power is realized in techniques like SANS and ssNMR, where the isotopic label provides unique contrast and detailed molecular-level information that is otherwise inaccessible. By understanding the subtle differences between DPPC and this compound and employing appropriate experimental designs, researchers can continue to leverage this probe to gain critical insights into membrane biophysics, with significant implications for drug discovery and development.
References
- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes [mdpi.com]
- 5. Solid State NMR of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Closer Look at Structure of Fully Hydrated Fluid Phase DPPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small-angle neutron scattering study of the lipid bilayer thickness in unilamellar dioleoylphosphatidylcholine vesicles prepared by the cholate dilution method: n-decane effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase Equilibria in DOPC/DPPC-d62/Cholesterol Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling of Phospholipids with Deuterium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling of phospholipids with deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool in lipidomics and drug development. By replacing hydrogen atoms with deuterium, researchers can trace the metabolic fate of phospholipids, elucidate complex signaling pathways, and investigate the interactions between drugs and lipid membranes without altering the fundamental chemical properties of the molecules. This technical guide provides a comprehensive overview of the methodologies for deuterium labeling of phospholipids, their analysis, and their application in research and drug development.
Methodologies for Deuterium Labeling of Phospholipids
The introduction of deuterium into phospholipids can be achieved through two primary approaches: metabolic labeling in vivo or in cell culture, and chemical synthesis.
Metabolic Labeling with Deuterium Oxide (D₂O)
Metabolic labeling is a versatile technique that leverages the cellular machinery to incorporate deuterium into newly synthesized lipids. Deuterium oxide (D₂O), or heavy water, serves as a readily available and cost-effective source of deuterium that can be introduced into the metabolism of living organisms or cultured cells.[1][2] The deuterium from D₂O is incorporated into various metabolic precursors, including acetyl-CoA and NADPH, which are fundamental building blocks for de novo fatty acid synthesis.[3]
Experimental Workflow for Metabolic Labeling
Chemical Synthesis of Deuterated Phospholipids
Chemical synthesis offers precise control over the location and extent of deuterium incorporation, enabling the production of selectively or fully deuterated phospholipids.[4][5] This approach is particularly valuable for creating internal standards for mass spectrometry or for synthesizing specific phospholipid species that may not be readily produced through metabolic labeling. A common example is the synthesis of perdeuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d82).[1][4]
General Scheme for Chemical Synthesis of Deuterated POPC
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Lipids Using D₂O
This protocol is adapted from methods used to study de novo lipogenesis.[6][7]
Materials:
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sterile 0.9% saline
-
Animal model (e.g., mice)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Preparation of D₂O solution: Prepare a sterile solution of D₂O in 0.9% saline to the desired concentration (e.g., for a 4% enrichment of body water, the drinking water should be 6-8% D₂O).
-
Administration: Provide the D₂O-containing drinking water to the animals ad libitum for the desired labeling period. For acute studies, an initial intraperitoneal (IP) bolus of D₂O in saline can be administered to rapidly achieve the target body water enrichment.
-
Sample Collection: At the end of the labeling period, collect blood and tissues of interest. Plasma and tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
Lipid Extraction: Extract total lipids from plasma or homogenized tissues using a standard method such as the Folch or Bligh-Dyer procedure.[8][9]
-
Derivatization for GC-MS Analysis: Hydrolyze the phospholipid fraction to release fatty acids. Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a derivatization agent like boron trifluoride in methanol.[10][11][12]
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the isotopic enrichment of deuterium in specific fatty acids.
Protocol 2: Lipid Extraction for Mass Spectrometry Analysis
This protocol is a modified Bligh and Dyer method suitable for extracting lipids from cell pellets or tissues for subsequent mass spectrometry analysis.[8][9]
Materials:
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Homogenize the cell pellet or tissue sample in a mixture of chloroform:methanol (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol or isopropanol).
Quantitative Data Presentation
The efficiency of deuterium incorporation and its effects on phospholipid properties can be quantified and are crucial for interpreting experimental results.
| Parameter | Typical Values/Observations | Analytical Method | References |
| Isotopic Enrichment (In Vivo D₂O) | 2-5% body water enrichment leads to measurable deuterium incorporation in newly synthesized fatty acids. | GC-MS, LC-MS | [6][13] |
| Isotopic Purity (Chemical Synthesis) | >98% deuterium incorporation at specified positions. | NMR, Mass Spectrometry | [4][5] |
| Kinetic Isotope Effect (KIE) | Deuteration at specific positions can slow down enzymatic reactions, such as lipid peroxidation. | Mass Spectrometry-based kinetic assays | [14][15][16] |
| Quantification Limit | Deuterated phospholipids can be used as internal standards for quantification of endogenous lipids in the picomole to femtomole range. | LC-MS/MS | [17] |
Signaling Pathways Involving Phospholipids
Deuterated phospholipids are invaluable tools for tracing the dynamics of signaling pathways. Two major pathways where these tracers are employed are the phosphoinositide and phosphatidylcholine signaling pathways.
Phosphoinositide Signaling Pathway
Phosphoinositides are key signaling molecules involved in a multitude of cellular processes, including cell growth, proliferation, and membrane trafficking.[18][19][20] Deuterium-labeled precursors can be used to track the synthesis and turnover of various phosphoinositide species.
Phosphatidylcholine Signaling Pathway
Phosphatidylcholine (PC) is the most abundant phospholipid in mammalian membranes and is a central hub for the synthesis of other phospholipids and signaling molecules.[21][22] Deuterated choline or fatty acids can be used to trace the flux through the different branches of PC metabolism.
Applications in Drug Development
The use of deuterated phospholipids offers significant advantages in various stages of drug discovery and development.
-
Drug Metabolism and Pharmacokinetics (DMPK): Deuterated analogs of lipid-based drugs or drugs that interact with lipids can be synthesized to study their metabolic fate and pharmacokinetic profiles. The kinetic isotope effect can be leveraged to slow down metabolism at specific sites, potentially improving drug efficacy and reducing toxicity.[23][24]
-
Target Engagement and Mechanism of Action: Deuterated phospholipids can be used to probe the interaction of drugs with cell membranes and specific lipid-binding proteins. This can help to elucidate the mechanism of action of a drug and to identify its molecular targets.[25][26]
-
Formulation Development: Understanding the interaction of a drug with lipid-based delivery systems is crucial for optimizing drug formulation. Deuterated lipids can be incorporated into liposomes or other lipid nanoparticles to study drug loading, stability, and release characteristics.[7]
Conclusion
Isotopic labeling of phospholipids with deuterium is a powerful and versatile technology with broad applications in basic research and drug development. From tracing metabolic pathways to elucidating drug-lipid interactions, deuterated phospholipids provide a unique window into the dynamic world of lipid biology. The methodologies and protocols outlined in this guide offer a starting point for researchers looking to harness the power of deuterium labeling in their own investigations. As analytical techniques continue to advance, the applications of deuterated phospholipids are expected to expand, further enhancing our understanding of the critical role of lipids in health and disease.
References
- 1. Synthesis of perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82]POPC) for neutron studies on bilayer lipid membranes [apo.ansto.gov.au]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82 ]POPC) and Characterisation of Its Lipid Bilayer Membrane Structure by Neutron Reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Measurement of lipogenic flux by deuterium resolved mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Novel roles of phosphoinositides in signaling, lipid transport, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Phosphoinositides and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scienceopen.com [scienceopen.com]
- 23. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. escholarship.org [escholarship.org]
A Technical Guide to High-Purity DPPC-d62: Commercial Suppliers and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available high-purity 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62), a deuterated phospholipid crucial for a range of advanced research applications. This guide details the product specifications from various suppliers, outlines key experimental protocols for its use, and explores its application in biophysical studies, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Commercial Suppliers and Product Specifications
High-purity this compound is available from a select number of specialized chemical suppliers. The following tables summarize the key quantitative data for their offerings, facilitating a clear comparison for procurement.
Table 1: General Product Specifications for this compound
| Supplier/Distributor | Product Number | Purity | Deuterium Enrichment |
| Avanti Polar Lipids (via Sigma-Aldrich) | 860355P | >99% (TLC)[1] | Not explicitly stated |
| Cayman Chemical | 26909 | ≥98% | Not explicitly stated |
| FB Reagents | Not specified | Not explicitly stated | ≥ 97% (except 60-80% on the alpha positions); >99% available on request |
| Eurisotop (Distributor for FB Reagents) | DLM-11094 | 98% | 97% (50-60% on alpha carbons)[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Supplier Reference |
| Formula | C40H18D62NO8P | FB Reagents, Sigma-Aldrich[1] |
| Formula Weight | 796.4 g/mol | FB Reagents, Sigma-Aldrich[1] |
| CAS Number | 25582-63-2 | FB Reagents, Sigma-Aldrich[1] |
| Storage Temperature | -20°C | FB Reagents, Sigma-Aldrich[1], Cayman Chemical[3] |
Experimental Protocols
The primary application of this compound is in the formation of lipid bilayers, such as those in liposomes, for biophysical studies. The following are detailed methodologies for key experiments involving this compound.
Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a common and effective technique for preparing liposomes.[3][4][5]
Materials:
-
This compound powder
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Round-bottom flask
-
Sonicator (probe or bath) or extruder
Procedure:
-
Dissolution: Dissolve the desired amount of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the film under a high vacuum for at least one hour to remove any residual solvent.
-
Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of DPPC (41°C).[5]
-
Vesicle Formation: Agitate the flask to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended):
-
Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or a bath sonicator.[6]
-
Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through polycarbonate filters with a defined pore size using an extruder.
-
Liposome Characterization
Once prepared, the physicochemical properties of the liposomes should be thoroughly characterized.
Table 3: Common Liposome Characterization Techniques
| Parameter | Technique | Description |
| Size Distribution and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of the liposomes in suspension. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Determines the surface charge of the liposomes, which is an indicator of stability. |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Provides direct visualization of the liposome shape and lamellarity. |
| Encapsulation Efficiency | Spectrophotometry or Chromatography | Quantifies the amount of a drug or other molecule encapsulated within the liposomes. |
Applications of High-Purity this compound in Biophysical Research
The primary advantage of using deuterated lipids like this compound is the ability to distinguish the lipid signals from those of other molecules in the system, particularly in NMR and MS studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In solid-state NMR, deuterium labeling is a powerful tool for studying the structure and dynamics of lipid membranes. The deuterium nucleus has a quadrupole moment that is sensitive to its local electronic environment. By replacing protons with deuterium in the acyl chains of DPPC, researchers can:
-
Determine Lipid Acyl Chain Order: The quadrupolar splitting in the deuterium NMR spectrum provides a direct measure of the order parameter of the C-D bonds, which reflects the conformational freedom of the acyl chains.
-
Investigate Membrane Dynamics: Deuterium NMR relaxation measurements can provide information about the rates and types of molecular motions occurring within the membrane.
-
Probe Lipid-Protein Interactions: By observing changes in the deuterium NMR spectra of this compound in the presence of a membrane protein, it is possible to identify which lipids are interacting with the protein and how the protein affects their structure and dynamics.
Mass Spectrometry (MS)
In mass spectrometry-based lipidomics, this compound serves as an excellent internal standard for the quantification of endogenous DPPC and other phosphatidylcholines.[3]
Advantages of using this compound as an internal standard:
-
Similar Physicochemical Properties: this compound has nearly identical extraction and ionization efficiencies to its non-deuterated counterpart, ensuring accurate quantification.
-
Mass Shift: The significant mass difference between this compound and endogenous DPPC allows for their clear separation and independent detection by the mass spectrometer.
Typical Workflow for MS-based Quantification:
-
A known amount of this compound is added to the biological sample at the beginning of the lipid extraction process.
-
The lipids are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The signal intensity of the endogenous DPPC is normalized to the signal intensity of the this compound internal standard.
-
This ratio is used to calculate the absolute concentration of DPPC in the original sample.
This technical guide provides a foundational understanding of the commercial availability and key applications of high-purity this compound. For specific experimental conditions and advanced applications, researchers are encouraged to consult the primary scientific literature.
References
- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General preparation of liposomes using probe-tip sonication [protocols.io]
Methodological & Application
Application Notes and Protocols for Utilizing DPPC-d62 as an Internal Standard in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of quantitative mass spectrometry, particularly in lipidomics and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results.[1] Dipalmitoylphosphatidylcholine-d62 (DPPC-d62) serves as an excellent internal standard for the quantification of dipalmitoylphosphatidylcholine (DPPC) and other related phosphatidylcholine species. Its chemical properties are nearly identical to its endogenous, unlabeled counterpart, ensuring similar behavior during sample extraction, chromatographic separation, and ionization.[1] The significant mass shift provided by the 62 deuterium atoms allows for clear differentiation from the analyte of interest, minimizing isotopic interference and enhancing analytical precision.[2][3]
This document provides detailed application notes and experimental protocols for the effective use of this compound as an internal standard in mass spectrometry-based lipid analysis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for its proper application.
| Property | Value | Reference |
| Chemical Name | 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine | Avanti Polar Lipids |
| Molecular Formula | C₄₀H₁₈D₆₂NO₈P | [4][5][6] |
| Molecular Weight | 796.42 g/mol | [4][6][7] |
| Purity | >99% (TLC) | [4][6][7] |
| Storage Temperature | -20°C | [4][6][7] |
Quantitative Analysis Using this compound
The primary application of this compound is in quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate precursor and product ions is critical for the specificity and sensitivity of the MRM assay. Based on the structure of DPPC and common fragmentation patterns of phosphatidylcholines, the following MRM transitions are proposed for DPPC and its deuterated internal standard, this compound. The most common adduct for phosphatidylcholines in positive ion mode electrospray ionization is the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. The characteristic product ion for phosphocholines results from the neutral loss of the phosphocholine headgroup.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| DPPC | 734.6 ([M+H]⁺) | 184.1 (Phosphocholine) | Positive |
| This compound (IS) | 796.9 ([M+H]⁺) | 184.1 (Phosphocholine) | Positive |
Note: The precursor ion m/z for this compound is calculated based on its molecular weight of 796.42. The product ion for both the analyte and the internal standard is the same, as the fragmentation typically occurs at the phosphocholine headgroup, which is not deuterated in this compound.
Typical Experimental Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for the quantification of DPPC using this compound as an internal standard. Optimization of these parameters is recommended for specific instrumentation and matrices.
| Parameter | Recommended Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (e.g., 50:50 v/v) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Collision Energy | Optimization required (typically 20-40 eV) |
| Dwell Time | 50 - 100 ms |
Experimental Protocols
Preparation of Stock and Working Solutions
a. This compound Internal Standard Stock Solution (1 mg/mL):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Accurately weigh a known amount of the powder (e.g., 1 mg).
-
Dissolve the powder in a suitable organic solvent, such as chloroform or methanol, to a final concentration of 1 mg/mL.
-
Store the stock solution in an amber glass vial at -20°C.
b. DPPC Analyte Stock Solution (1 mg/mL):
-
Prepare a stock solution of unlabeled DPPC in the same manner as the internal standard.
c. Working Solutions:
-
Prepare a series of calibration standards by serially diluting the DPPC analyte stock solution with a suitable solvent (e.g., methanol). The concentration range should encompass the expected analyte concentrations in the samples.
-
Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 1 µg/mL) in the same solvent.
Sample Preparation: Lipid Extraction from Plasma
This protocol is a modification of the widely used Folch or Bligh-Dyer methods for lipid extraction.
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of the this compound working internal standard solution to each sample. The amount should be chosen to yield a response comparable to the endogenous analyte.
-
Add 1 mL of a cold (-20°C) 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Add 200 µL of water to induce phase separation.
-
Vortex again for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Transfer the organic phase to a new tube and dry it under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflows and Signaling Pathways
General Lipidomics Workflow
The following diagram illustrates a typical workflow for a lipidomics experiment, from sample collection to data analysis and biological interpretation.
Phosphatidylcholine Biosynthesis (Kennedy Pathway)
DPPC is synthesized via the Kennedy pathway. Understanding this pathway is crucial for interpreting changes in DPPC levels in biological systems.
Conclusion
This compound is a highly effective internal standard for the accurate and precise quantification of DPPC and other phosphatidylcholines by mass spectrometry. The protocols and information provided in these application notes offer a comprehensive guide for researchers to develop and validate robust quantitative lipidomics methods. Adherence to best practices in sample preparation, LC-MS/MS analysis, and data processing will ensure high-quality, reliable results in a variety of research and development applications.
References
- 1. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mzCloud – DL Dipalmitoylphosphatidylcholine [mzcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Phospholipid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Preparation of DPPC-d62 Stock Solutions
Introduction
1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62) is a deuterated form of DPPC, a zwitterionic phosphoglyceride commonly used in the formation of lipid monolayers, bilayers, and liposomes.[1][2] Due to its isotopic labeling, this compound serves as an effective internal standard for the quantification of its non-labeled counterpart by mass spectrometry (GC-MS or LC-MS) and as a tracer in various biophysical and drug development studies.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and storage conditions for this compound.
| Property | Value | Citations |
| Molecular Formula | C₄₀H₁₈D₆₂NO₈P | [2][3] |
| Molecular Weight | ~796.4 g/mol | [2][4] |
| Appearance | Solid at room temperature | [5] |
| Purity | ≥99% deuterated forms (d₁-d₆₂) | [2] |
| Solubility in Ethanol | 30 mg/mL | [2] |
| Powder Storage | -20°C (stable for ≥ 2 years) | [3][6] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][5] |
Experimental Protocol
1. Materials and Equipment
-
Materials:
-
1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (this compound) powder
-
High-purity ethanol (≥99.5%)
-
Inert gas (Argon or Nitrogen)
-
-
Equipment:
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks (Class A)
-
Glass syringes or calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
-
-20°C and -80°C freezers for storage
-
2. Safety Precautions
-
While DPPC is not classified as a hazardous substance, standard laboratory safety practices should be followed.[7]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the this compound powder in a chemical fume hood or on a balance with a draft shield to avoid inhalation and contamination.
-
Ethanol is flammable; keep it away from ignition sources.
3. Stock Solution Preparation (Example: 10 mg/mL in Ethanol)
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Calculation: Calculate the required mass of this compound. For example, to prepare 2 mL of a 10 mg/mL solution, you will need:
-
Mass = Concentration x Volume = 10 mg/mL x 2 mL = 20 mg
-
-
Weighing: Tare a clean, dry glass vial on the analytical balance. Carefully weigh the calculated amount of this compound powder into the vial.
-
Dissolution:
-
Add the required volume of ethanol (2 mL in this example) to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution. If the lipid is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes, or until the solution becomes clear. Gentle warming (to a temperature below ethanol's boiling point) can also aid dissolution.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in clean glass vials.[1]
-
Flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) before capping tightly to minimize oxidation.
-
Label each vial clearly with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]
-
4. Quality Control
-
Visual Inspection: The final stock solution should be a clear, colorless, and particulate-free liquid.
-
Concentration Verification (Optional): For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques such as LC-MS or NMR by comparing it against a certified reference standard.
Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | FB Reagents [fbreagents.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. DL-Dipalmitoylphosphatidylcholine-d62 | Isotope-Labeled Compounds | 29287-66-9 | Invivochem [invivochem.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. abmole.com [abmole.com]
Incorporation of DPPC-d62 into Model Membrane Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated dipalmitoylphosphatidylcholine (DPPC-d62) is a crucial tool in the study of model membrane systems. The substitution of hydrogen with deuterium in the acyl chains provides a powerful contrast for various biophysical techniques, enabling detailed investigation of membrane structure, dynamics, and interactions without significantly altering the physicochemical properties of the lipid. These application notes provide an overview of the utility of this compound and detailed protocols for its incorporation into model membranes and subsequent analysis using key analytical techniques.
Model membranes, such as liposomes and supported lipid bilayers, are indispensable tools for understanding the complex behavior of biological membranes.[1] The incorporation of this compound is particularly advantageous in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where the difference in scattering length density or nuclear spin properties between hydrogen and deuterium allows for the selective observation of the deuterated lipid within the membrane. This enables precise determination of lipid packing, phase behavior, and the influence of membrane-active molecules like drugs and cholesterol.
Key Applications of this compound in Model Membranes
-
Neutron Scattering (SANS and NR): this compound is extensively used in Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR) to determine the structural parameters of lipid bilayers, such as thickness, area per lipid, and the location of incorporated molecules.[2][3] The high scattering length density of deuterium compared to hydrogen allows for contrast variation studies, highlighting specific components within the membrane.
-
Solid-State Nuclear Magnetic Resonance (²H NMR): Deuterium NMR of this compound provides detailed information about the order and dynamics of the lipid acyl chains.[4][5] The quadrupolar splitting of the deuterium signal is directly related to the orientational order of the C-²H bonds, allowing for the characterization of different membrane phases (e.g., gel, liquid-disordered, liquid-ordered).
-
Raman Spectroscopy: While not directly reliant on deuteration for contrast, the use of this compound in mixed lipid systems can help to deconvolve complex spectra by shifting the vibrational modes of the deuterated lipid, allowing for the independent analysis of different lipid components.[6]
Quantitative Data Summary
The incorporation of this compound into model membranes allows for the precise measurement of various biophysical parameters. The following tables summarize key quantitative data obtained from studies utilizing this compound.
| Parameter | System | Value | Technique | Reference |
| Bilayer Thickness | Pure this compound | 5.5 ± 0.2 nm (gel phase, 22°C) | AFM | [7] |
| Pure this compound | 3.6 ± 0.3 nm (fluid phase, 52°C) | AFM | [7] | |
| This compound with 26 mol% Cholesterol | 5.8 ± 0.2 nm | Neutron Reflection | [2] | |
| Area per Lipid | Pure DPPC | ~64 Ų (fluid phase, 50°C) | X-ray Scattering | [8] |
| Phase Transition Temperature (Tm) | Pure DPPC | 41°C | DSC | [9] |
| DOPC/DPPC-d62/Cholesterol (0:75:25) | 48°C (ld-lo transition) | ²H NMR | [3] |
Table 1: Physical Properties of this compound Containing Model Membranes. This table provides a summary of key structural and thermodynamic parameters of model membranes incorporating this compound.
| Cholesterol Concentration (mol%) | Bilayer Thickness (nm) | Area per Lipid (Ų) | Average Acyl Chain Order |
| 0 | ~4.5 | ~63 | Low |
| 10 | ~4.8 | ~58 | Increased |
| 20 | ~5.1 | ~53 | High |
| 30 | ~5.2 | ~50 | High |
| 40 | ~5.1 | ~48 | Very High |
| 50 | ~5.0 | ~47 | Very High |
Table 2: Effect of Cholesterol on DPPC Bilayer Properties at 323 K. This table summarizes the condensing effect of cholesterol on the physical properties of DPPC bilayers, as determined by a combination of experimental and simulation studies. Data is compiled and averaged from multiple sources for illustrative purposes.
Experimental Protocols
Detailed methodologies for the preparation of this compound containing model membranes and their analysis are provided below.
Protocol 1: Preparation of this compound Unilamellar Vesicles by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size using the extrusion method.
Materials:
-
This compound powder
-
Chloroform
-
Desired buffer (e.g., PBS, Tris-HCl)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen or argon gas stream
-
Vacuum desiccator
-
Water bath or heating block
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound in chloroform in a round-bottom flask or glass vial.
-
Remove the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the container.
-
Place the container in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by adding the buffer to the container. The final lipid concentration is typically between 1 and 10 mg/mL.
-
Vortex the suspension vigorously to detach the lipid film from the glass, resulting in a suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath (above the Tₘ of DPPC, e.g., 50°C). This helps to increase the lamellarity and encapsulation efficiency.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Heat the extruder and the lipid suspension to a temperature above the Tₘ of DPPC (e.g., 50°C).
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This process forces the lipids to rearrange into unilamellar vesicles of a size comparable to the membrane pore diameter.
-
-
Storage:
-
Store the resulting LUV suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.
-
Protocol 2: Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion
This protocol describes the formation of a single, continuous lipid bilayer on a solid support, such as silica or mica, through the spontaneous fusion of vesicles.
Materials:
-
This compound LUV suspension (from Protocol 1)
-
Solid support (e.g., silicon wafer with a thermal oxide layer, mica sheet)
-
Cleaning solution (e.g., Piranha solution - handle with extreme caution , or RCA SC-1)
-
High-purity water (Milli-Q or equivalent)
-
Buffer (e.g., PBS)
Procedure:
-
Substrate Cleaning:
-
Clean the silica or mica substrate thoroughly to ensure a hydrophilic surface. For silica, this can be achieved by sonication in a detergent solution followed by extensive rinsing with high-purity water and drying under a stream of nitrogen. A more rigorous cleaning can be performed using Piranha solution or RCA SC-1, followed by extensive rinsing with high-purity water. Freshly cleaved mica provides a clean, atomically flat surface.
-
-
Vesicle Fusion:
-
Place the cleaned substrate in a suitable chamber (e.g., a fluid cell for microscopy or a QCM-D chamber).
-
Introduce the buffer into the chamber.
-
Inject the this compound LUV suspension into the chamber to a final lipid concentration of approximately 0.1-0.5 mg/mL.
-
Incubate the vesicles with the substrate at a temperature above the Tₘ of DPPC (e.g., 50-60°C) to promote vesicle rupture and fusion into a planar bilayer. The incubation time can range from 30 minutes to several hours.
-
-
Rinsing:
-
After incubation, gently rinse the chamber with fresh buffer to remove any non-fused vesicles.
-
-
Characterization:
-
The quality of the SLB can be assessed using techniques such as Atomic Force Microscopy (AFM) to visualize the bilayer, Quartz Crystal Microbalance with Dissipation (QCM-D) to monitor the mass and viscoelastic properties of the adsorbed layer, or Fluorescence Recovery After Photobleaching (FRAP) if fluorescently labeled lipids are included to assess lateral mobility.
-
Protocol 3: Small-Angle Neutron Scattering (SANS) of this compound Vesicles
This protocol provides a general outline for conducting a SANS experiment on this compound LUVs to determine bilayer structure.
Materials:
-
This compound LUV suspension (from Protocol 1)
-
D₂O and H₂O
-
Quartz cuvettes (e.g., Hellma cells)
Procedure:
-
Sample Preparation for Contrast Variation:
-
Prepare a series of buffers with varying D₂O/H₂O ratios (e.g., 0%, 42%, 70%, 100% D₂O). The choice of contrasts depends on the specific components to be highlighted. For example, 100% D₂O provides high contrast for the entire lipid vesicle, while a D₂O/H₂O mixture that matches the scattering length density of the lipid headgroups will make the headgroups "invisible" to neutrons, highlighting the deuterated acyl chains.
-
Prepare the final vesicle samples by diluting the stock LUV suspension in the respective contrast buffers. The final lipid concentration is typically in the range of 1-10 mg/mL.
-
-
SANS Measurement:
-
Load the samples into quartz cuvettes.
-
Perform the SANS experiment at a controlled temperature. For DPPC, measurements are often performed both below and above the Tₘ.
-
Acquire scattering data over a suitable range of scattering vectors (q).
-
Measure the scattering from the corresponding buffer solutions for background subtraction.
-
-
Data Analysis:
-
Reduce the raw 2D scattering data to 1D intensity vs. q profiles.
-
Subtract the buffer background from the sample scattering.
-
Fit the scattering data using appropriate models for unilamellar vesicles. A common approach is to use a core-shell model or a more detailed scattering density profile (SDP) model to extract parameters such as the bilayer thickness, area per lipid, and the location of different lipid moieties.
-
Protocol 4: Solid-State ²H NMR of this compound Membranes
This protocol outlines the procedure for acquiring and analyzing solid-state ²H NMR spectra of this compound membranes to probe acyl chain order.
Materials:
-
This compound
-
Buffer (e.g., in D₂O-depleted water to minimize the solvent signal)
-
NMR rotor (e.g., 4 mm zirconia rotor)
Procedure:
-
Sample Preparation:
-
Co-dissolve this compound in a suitable organic solvent (e.g., chloroform/methanol).
-
Dry the lipid solution under a stream of nitrogen and then under vacuum to form a thin film.
-
Hydrate the lipid film with a minimal amount of buffer (typically 30-50 wt% water) to form a multilamellar vesicle (MLV) dispersion.
-
Transfer the hydrated lipid paste into an NMR rotor and seal it.
-
-
²H NMR Spectroscopy:
-
Place the rotor in the solid-state NMR probe.
-
Acquire ²H NMR spectra using a quadrupolar echo pulse sequence at various temperatures, especially around the Tₘ of DPPC.
-
-
Data Analysis:
-
The resulting spectrum is a Pake doublet, and the separation between the two horns (the quadrupolar splitting) is proportional to the order parameter of the C-²H bond.
-
Analyze the spectral moments or individual quadrupolar splittings to determine the acyl chain order parameter profile as a function of temperature and composition. Changes in the lineshape and splitting are indicative of phase transitions.
-
Protocol 5: Raman Spectroscopy of this compound Model Membranes
This protocol describes the use of Raman spectroscopy to investigate the conformational order of lipid acyl chains in this compound containing membranes.
Materials:
-
This compound vesicle suspension or supported lipid bilayer
-
Raman spectrometer with a microscope
-
Temperature-controlled stage
Procedure:
-
Sample Preparation:
-
For vesicle suspensions, place a drop of the sample on a clean microscope slide.
-
For SLBs, use the prepared substrate directly.
-
-
Raman Spectroscopy Measurement:
-
Place the sample on the temperature-controlled stage of the Raman microscope.
-
Focus the laser on the sample.
-
Acquire Raman spectra over a relevant spectral range (e.g., 1000-1200 cm⁻¹ for C-C skeletal stretches and 2000-2200 cm⁻¹ for C-²H stretching modes).
-
Acquire spectra at different temperatures to monitor changes associated with phase transitions.
-
-
Data Analysis:
-
Analyze the peak positions, intensities, and widths of specific Raman bands that are sensitive to the conformational order of the lipid acyl chains. For this compound, the C-²H stretching region provides direct information on the deuterated chains.
-
The ratio of the intensities of certain peaks (e.g., in the C-C skeletal region for non-deuterated lipids mixed with this compound) can be used to quantify the degree of trans/gauche isomerization and thus the membrane fluidity.
-
Visualizations
Experimental Workflows
Caption: Workflow for this compound Large Unilamellar Vesicle (LUV) preparation.
Caption: Workflow for Supported Lipid Bilayer (SLB) formation.
Signaling Pathway and Logical Relationships
Caption: Relationship between this compound and analytical techniques.
References
- 1. Joint small-angle X-ray and neutron scattering data analysis of asymmetric lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
Application Notes and Protocols for Solid-State NMR Analysis of DPPC-d62 Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated dipalmitoylphosphatidylcholine (DPPC-d62), where the acyl chains are perdeuterated, is a powerful tool in the study of lipid bilayer properties using solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. The deuterium (²H) nucleus possesses a quadrupole moment that is highly sensitive to the local electronic environment and molecular motion. By analyzing the ²H NMR spectra of this compound in a lipid bilayer, researchers can gain detailed insights into the structure and dynamics of the membrane, including acyl chain order, membrane fluidity, and the effects of interacting molecules such as drugs or membrane proteins. These insights are crucial for understanding membrane function and for the development of new therapeutics that target or interact with cellular membranes.
This document provides detailed application notes and experimental protocols for the use of this compound in solid-state NMR analysis of lipid bilayers.
Applications in Research and Drug Development
Solid-state NMR of this compound lipid bilayers offers a non-invasive, atomic-level window into the behavior of lipid membranes. Key applications include:
-
Characterization of Membrane Phases: Differentiating between the gel, ripple, and liquid-crystalline phases of the lipid bilayer by observing changes in the ²H NMR lineshape and quadrupolar splittings.
-
Quantification of Acyl Chain Order: Calculating the deuterium order parameter (S_CD) for each carbon segment along the DPPC acyl chains. This provides a detailed profile of membrane order and fluidity.
-
Probing Drug-Membrane Interactions: Assessing the impact of small molecules and peptides on the physical properties of the lipid bilayer. Changes in the order parameter profile upon addition of a drug can reveal its location and mechanism of action within the membrane. For example, molecules that insert deep into the hydrophobic core will have a different effect on the acyl chain order compared to those that interact primarily with the headgroup region.
-
Investigating the Effects of Cholesterol and other Sterols: Studying how membrane components like cholesterol modulate the order and dynamics of the lipid acyl chains, which is fundamental to understanding the formation of lipid rafts and membrane domains.
-
Understanding Protein-Lipid Interactions: While not the primary focus of this compound labeling, the principles can be extended to studies where the lipid environment of a membrane protein is of interest.
Experimental Protocols
I. Preparation of this compound Multilamellar Vesicles (MLVs)
This protocol describes the preparation of hydrated multilamellar vesicles of this compound suitable for solid-state NMR analysis.
Materials:
-
Perdeuterated dipalmitoylphosphatidylcholine (this compound) powder
-
Chloroform (or a 2:1 chloroform:methanol mixture)
-
Buffer of choice (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Vacuum pump
-
Water bath sonicator
-
Vortex mixer
-
Solid-state NMR rotor (e.g., 4 mm zirconia rotor)
Procedure:
-
Dissolving the Lipid: Weigh the desired amount of this compound powder and dissolve it in chloroform (or a 2:1 chloroform:methanol mixture) in a clean round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Creating a Thin Lipid Film: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask. To ensure all solvent is removed, further dry the film under a gentle stream of nitrogen gas for at least 30 minutes, followed by drying under high vacuum for at least 2 hours.
-
Hydration of the Lipid Film: Add the desired amount of buffer to the flask to achieve the desired hydration level (typically 50% w/w water to lipid). The buffer should be pre-heated to a temperature above the main phase transition temperature of DPPC (T_m ≈ 41 °C), for example, to 50-60 °C.
-
Formation of MLVs: Gently swirl the flask to allow the buffer to cover the entire lipid film. To facilitate the formation of a homogeneous suspension of multilamellar vesicles, the sample should be vortexed intermittently.
-
Freeze-Thaw Cycles: To increase the homogeneity of the sample and the hydration of the lipid bilayers, subject the sample to several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath (above T_m). Repeat this cycle 5-10 times.
-
Sample Packing: Carefully transfer the hydrated MLV suspension into a solid-state NMR rotor. It is crucial to pack the sample tightly to ensure a good filling factor and to avoid air bubbles. This can be achieved by gentle centrifugation of the rotor after adding small aliquots of the sample.
-
Equilibration: Allow the packed rotor to equilibrate at the desired experimental temperature inside the NMR spectrometer for at least 30 minutes before starting any measurements.
II. Solid-State ²H NMR Data Acquisition
The primary experiment for analyzing this compound bilayers is the acquisition of a static ²H NMR spectrum using a quadrupolar echo pulse sequence.
Pulse Sequence:
The quadrupolar echo pulse sequence consists of two 90° pulses separated by a delay, τ:
90°_x - τ - 90°_y - τ - Acquire
This sequence is designed to refocus the dephasing of the magnetization due to the large quadrupolar interaction, allowing for the acquisition of a distortion-free spectrum.
Typical Acquisition Parameters for ²H NMR of this compound:
| Parameter | Typical Value |
| Spectrometer Frequency | e.g., 76.8 MHz for ²H at 11.7 T |
| 90° Pulse Length | 2.0 - 3.5 µs |
| Echo Delay (τ) | 30 - 50 µs |
| Spectral Width | 250 - 500 kHz |
| Recycle Delay | 0.5 - 2.0 s |
| Number of Scans | 4,000 - 32,000 (depending on sample amount and concentration) |
| Temperature | Variable (e.g., 50 °C for the liquid-crystalline phase) |
Note: These parameters should be optimized for the specific instrument and sample being used.
III. Data Analysis: Calculation of Deuterium Order Parameters
The primary quantitative information obtained from the ²H NMR spectrum of this compound is the deuterium order parameter, S_CD. The order parameter describes the motional anisotropy of the C-²H bond vector with respect to the bilayer normal. For a uniaxially symmetric system like a lipid bilayer, the order parameter is related to the quadrupolar splitting (Δν_Q) by the following equation:
Δν_Q = (3/4) * (e²qQ/h) * S_CD
where (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).
The order parameter, S_CD, is defined as:
S_CD = ½ * <3cos²θ - 1>
where θ is the angle between the C-²H bond vector and the bilayer normal, and the angle brackets denote an average over time and the molecular ensemble.
Procedure for Calculating S_CD:
-
Acquire the ²H NMR Spectrum: Obtain a high-quality quadrupolar echo spectrum of the this compound bilayer.
-
Identify Quadrupolar Splittings: The spectrum of perdeuterated DPPC will be a superposition of Pake doublets, each corresponding to a different deuterated position along the acyl chain. While individual splittings are often not resolved, the overall spectral width and shape are determined by the distribution of order parameters. De-paking algorithms can be used to extract the distribution of quadrupolar splittings.
-
Calculate S_CD: For each resolved or assigned quadrupolar splitting (Δν_Q), calculate the corresponding order parameter using the formula above.
Data Presentation
The following tables provide representative quantitative data obtained from solid-state NMR analysis of this compound bilayers.
Table 1: Deuterium Order Parameters (S_CD) for the sn-2 Chain of this compound in the Liquid-Crystalline Phase (50 °C)
| Carbon Position | S_CD |
| 2 | 0.20 |
| 3 | 0.21 |
| 4 | 0.21 |
| 5 | 0.21 |
| 6 | 0.21 |
| 7 | 0.20 |
| 8 | 0.20 |
| 9 | 0.19 |
| 10 | 0.18 |
| 11 | 0.17 |
| 12 | 0.15 |
| 13 | 0.13 |
| 14 | 0.10 |
| 15 | 0.06 |
| 16 (CH₃) | 0.02 |
Note: Data is approximate and extracted from published literature for illustrative purposes.
Table 2: Representative ¹³C Spin-Lattice (T₁) Relaxation Times for DPPC in the Liquid-Crystalline Phase (50 °C) at 7.05 T
| Carbon Position | T₁ (s) |
| C2-C10 (plateau) | ~0.8 |
| C11 | ~0.9 |
| C12 | ~1.1 |
| C13 | ~1.4 |
| C14 | ~1.9 |
| C15 | ~2.8 |
| C16 (CH₃) | ~4.0 |
Note: This data is for ¹³C and is included to illustrate the trend in mobility along the acyl chain, which is complementary to the ²H order parameter data.[1] ²H T₁ relaxation times show a similar trend.[1]
Visualization of Experimental Workflow
Caption: Experimental workflow for solid-state NMR analysis of this compound lipid bilayers.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the experimental observables in ²H solid-state NMR and the inferred biophysical properties of the lipid bilayer.
Caption: Relationship between NMR observables and biophysical properties of lipid bilayers.
References
Preparation of DPPC-d62 Containing Liposomes by Sonication: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation of dipalmitoylphosphatidylcholine-d62 (DPPC-d62) containing liposomes using the sonication method. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and diagrams to illustrate key processes.
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer. They are valuable tools in various scientific disciplines, particularly in drug delivery, due to their ability to encapsulate both hydrophilic and hydrophobic compounds.[1] DPPC is a saturated phospholipid commonly used in liposome formulations, leading to the formation of rigid and relatively impermeable bilayers.[2] The deuterated form, this compound, is often employed in biophysical studies, such as neutron scattering, to investigate the structure and dynamics of lipid membranes.
Sonication is a widely utilized mechanical method for reducing the size of multilamellar vesicles (MLVs) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[1] This process involves the application of high-frequency sound waves to disrupt the lipid dispersion, leading to the formation of smaller, more uniform liposomes.[3] There are two primary methods of sonication: probe sonication and bath sonication.[1] Probe sonication delivers high-intensity energy directly into the sample, resulting in faster and more efficient size reduction compared to the more gentle and less uniform energy distribution of a bath sonicator.[3][4][5]
Experimental Protocols
This section details the materials and step-by-step procedures for preparing this compound liposomes via probe sonication.
Materials
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (this compound)
-
Buffer solution (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)[6]
-
Chloroform (if starting from a lipid film)
-
Nitrogen gas
-
Probe sonicator with a microtip adapter[6]
-
Glass vials (2.0 mL)[6]
-
Microcentrifuge tubes (2.0 mL)
-
Benchtop microcentrifuge
-
Vortex mixer
-
Ice bath
Protocol for Liposome Preparation by Probe Sonication
This protocol is adapted from established methods for preparing pure DPPC liposomes.[7][8]
-
Lipid Film Formation (if applicable): If this compound is in a chloroform solution, transfer the desired amount to a round-bottom flask. Dry the lipid into a thin film under a gentle stream of nitrogen gas.[7] Further dry under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Add the appropriate volume of buffer to the dried lipid film or directly to the weighed this compound powder to achieve the desired lipid concentration (e.g., 2.0 - 25.0 mg/mL).[6] Vortex the mixture vigorously to hydrate the lipid, which will result in a milky white suspension of multilamellar vesicles (MLVs).[6][7]
-
Sonication:
-
Place the vial containing the lipid suspension in an ice bath to dissipate heat generated during sonication.[7]
-
Immerse the probe tip of the sonicator into the lipid suspension.
-
Sonicate the sample using a pulsed setting. A typical setting is a 20% duty cycle with a pulse of 2 seconds on followed by a 2-5 second rest period.[6][7]
-
The total sonication time can vary depending on the desired liposome size. A total sonication time of 8 minutes, performed in four 2-minute cycles, is a good starting point.[7] Increasing sonication time generally leads to smaller vesicles.[9][10]
-
-
Post-Sonication Processing:
-
After sonication, the solution should appear clearer.
-
To remove any titanium particles shed from the sonicator probe and any remaining large, un-reconstituted lipids, centrifuge the sample at 10,000 x g for 3 minutes.[7][8]
-
Carefully transfer the supernatant containing the liposomes to a clean microcentrifuge tube.[7][8]
-
-
Storage: Store the liposome suspension at 4°C. For long-term storage, liposomes can be frozen in liquid nitrogen and stored at -80°C.[11]
Data Presentation
The following tables summarize quantitative data from studies on the preparation of liposomes by sonication, providing a reference for expected outcomes.
Table 1: Effect of Sonication Method on Liposome Characteristics
| Sonication Method | Mean Liposome Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Probe Sonication | 90.1 ± 2.3 | 0.14 | -43.8 ± 2.4 | [12] |
| Bath Sonication | 381.2 ± 7.8 | 0.55 | -36.3 ± 1.6 | [12] |
| Extrusion | 99.7 ± 3.5 | 0.09 | -42.4 ± 1.7 | [12] |
Table 2: Influence of DPPC Concentration on Liposome Properties (Probe Sonication)
| DPPC Concentration (mg/mL) | Main Phase Transition Temp (°C) | Notes | Reference |
| 2.0 | ~41.0 | A secondary "pre-transition" peak becomes more noticeable as concentration increases. | [6] |
| 5.0 | ~41.0 | [6] | |
| 10.0 | ~41.0 | [6] | |
| 25.0 | ~41.0 | [6] |
Table 3: Impact of Sonication Time on DPPC Liposome Phase Transitions (25.0 mg/mL DPPC)
| Sonication Time (min) | Effect on Phase Transition | Reference |
| 6 - 36 | Increasing sonication time leads to the appearance of an entirely separate phase transition relative to the main one. | [6][9] |
Diagrams
The following diagrams illustrate the experimental workflow and the underlying principle of sonication for liposome preparation.
Caption: Experimental workflow for this compound liposome preparation.
Caption: Principle of sonication for liposome size reduction.
Characterization of Liposomes
After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications. Common characterization techniques include:
-
Dynamic Light Scattering (DLS): To determine the mean particle size and polydispersity index (PDI), which indicates the size distribution homogeneity.[3]
-
Zeta Potential Measurement: To assess the surface charge of the liposomes, which is a key factor in their stability.[12]
-
Transmission Electron Microscopy (TEM): For direct visualization of liposome morphology and to confirm their spherical shape and lamellarity.[12]
-
Differential Scanning Calorimetry (DSC): To investigate the thermodynamic properties and phase transitions of the lipid bilayer, which can be affected by factors like sonication time and lipid concentration.[9][10][13]
Troubleshooting and Considerations
-
Overheating: Sonication generates significant heat, which can degrade the lipids. It is essential to keep the sample on ice and use pulsed sonication with rest periods to allow for cooling.[7]
-
Probe Contamination: Probe sonicators can release titanium particles into the sample. Centrifugation after sonication is a necessary step to remove this contamination.[7][8]
-
Lipid Concentration: Higher lipid concentrations may require longer sonication times to achieve a desired size and can influence the phase transition behavior of the liposomes.[6]
-
Safety: Always wear appropriate personal protective equipment, including ear protection, when operating a sonicator.[14] If using organic solvents, work in a well-ventilated fume hood.[14]
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hielscher.com [hielscher.com]
- 4. hielscher.com [hielscher.com]
- 5. hielscher.com [hielscher.com]
- 6. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General preparation of liposomes using probe-tip sonication [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 12. Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
Application Notes and Protocols for the Preparation of DPPC-d62 Vesicles via Thin-Film Hydration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of unilamellar vesicles composed of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d62) using the thin-film hydration method followed by extrusion. This method is a cornerstone in the formulation of liposomes for various applications, including drug delivery, model membrane studies, and biophysical characterization. The inclusion of deuterated lipids such as this compound is particularly advantageous for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, allowing for detailed structural and dynamic studies of the lipid bilayer.
Introduction to Thin-Film Hydration
The thin-film hydration method, also known as the Bangham method, is a widely used technique for the preparation of liposomes.[1][2] The process involves dissolving lipids in an organic solvent, which is then evaporated to form a thin lipid film on the inner surface of a round-bottom flask.[1][3] This film is subsequently hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).[1][4] To obtain unilamellar vesicles (UVs) with a defined size, the MLV suspension is typically subjected to a size reduction process, such as extrusion or sonication.[2][5]
The use of deuterated lipids, such as this compound, offers unique advantages in biophysical studies. The deuterium atoms provide a distinct signal in NMR and neutron scattering experiments, enabling researchers to probe the structure and dynamics of the lipid acyl chains without interference from non-deuterated components.[6] This is particularly useful for studying drug-lipid interactions, membrane permeability, and the formation of lipid rafts.
Experimental Protocol: this compound Vesicle Preparation
This protocol details the step-by-step procedure for creating this compound vesicles with a target diameter of approximately 100 nm.
Materials and Equipment
Lipids and Solvents:
-
Deuterated DPPC (this compound)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
Aqueous Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4, or other desired aqueous buffer
Equipment:
-
Round-bottom flask (e.g., 50 mL)
-
Rotary evaporator
-
Vacuum pump or desiccator
-
Water bath or heating block
-
Vortex mixer
-
Mini extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes (e.g., 1 mL)
-
Glass vials
Step-by-Step Procedure
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.[4] The total lipid concentration will depend on the desired final vesicle concentration.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of DPPC (Tm ≈ 41 °C), for instance, at 45-60 °C.[4]
-
Rotate the flask and apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[1][3]
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight in a desiccator.[1][5][7]
-
-
Hydration of the Lipid Film:
-
Pre-heat the aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the Tm of DPPC (e.g., 50-60 °C).[1]
-
Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by vortexing for several minutes until the lipid film is fully suspended in the buffer.[4] This process results in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.[4]
-
-
Vesicle Sizing by Extrusion:
-
Assemble the mini extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tm of DPPC to ensure the lipids are in the fluid phase during extrusion.
-
Draw the MLV suspension into a glass syringe and place it in the extruder.
-
Pass the lipid suspension through the membrane by pushing the plunger of the syringe. This process is typically repeated an odd number of times (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[8]
-
The resulting vesicle suspension should be translucent.
-
-
Storage:
-
Store the prepared this compound vesicle suspension at 4 °C. For long-term storage, it is advisable to store them above the Tm to prevent aggregation upon repeated temperature cycling.
-
Characterization of this compound Vesicles
After preparation, it is crucial to characterize the vesicles to ensure they meet the desired specifications. Key parameters to measure include vesicle size, size distribution, zeta potential, and lamellarity.
| Parameter | Typical Method | Expected Results for 100 nm DPPC Vesicles |
| Mean Vesicle Size | Dynamic Light Scattering (DLS) | 100 - 120 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -5 to -15 mV (in PBS) |
| Lamellarity | Cryo-Transmission Electron Microscopy (Cryo-TEM), 31P-NMR | Predominantly unilamellar |
| Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | ~41 °C[9][10] |
Workflow Diagram
The following diagram illustrates the experimental workflow for the preparation of this compound vesicles using the thin-film hydration method.
Caption: Workflow for this compound vesicle preparation.
Applications of this compound Vesicles
The use of deuterated lipids like this compound opens up a range of advanced applications in research and drug development:
-
NMR Spectroscopy: The deuterium signal allows for the detailed study of lipid chain order, dynamics, and orientation within the bilayer. This is invaluable for understanding the effects of incorporated drugs or proteins on membrane structure.[6]
-
Neutron Scattering: Small-angle neutron scattering (SANS) can be used to determine the structure of the vesicles, including bilayer thickness and lamellarity. The contrast between deuterated and non-deuterated components enhances the resolution of these measurements.
-
Drug Delivery Vehicle Studies: By encapsulating a therapeutic agent within this compound vesicles, researchers can track the behavior of the lipid carrier and the drug simultaneously using techniques that are sensitive to isotopic labeling.
-
Model Membranes: These vesicles serve as excellent models for the inner and outer leaflets of cell membranes, allowing for the study of lipid asymmetry and its role in biological processes.[6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Lipid film is not uniform | Incomplete dissolution of lipid, too rapid evaporation | Ensure complete dissolution before evaporation. Rotate the flask at a moderate speed during evaporation. |
| Vesicle suspension is very cloudy/milky after extrusion | Incomplete extrusion, membrane rupture | Ensure the extrusion is performed above the Tm of the lipid. Check the membrane for damage. Increase the number of extrusion cycles. |
| Vesicle size is larger than expected | Incorrect membrane pore size, insufficient extrusion | Verify the pore size of the polycarbonate membrane. Increase the number of passes through the extruder. |
| Low encapsulation efficiency | Passive drug loading method, drug leakage | Consider active loading methods if applicable. Optimize hydration buffer pH and ionic strength. Ensure storage is above Tm to minimize leakage. |
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 4. scispace.com [scispace.com]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Dance of Life: Using DPPC-d62 to Unravel Lipid-Protein Interactions
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on leveraging deuterated dipalmitoylphosphatidylcholine (DPPC-d62) to investigate the intricate interactions between lipids and proteins. These interactions are fundamental to cellular processes and represent a critical area of study for understanding health and disease, as well as for the rational design of novel therapeutics.
The cell membrane, a fluid mosaic of lipids and proteins, is the gatekeeper of the cell, mediating a vast array of biological functions. The dynamic interplay between membrane proteins and their surrounding lipid environment is crucial for everything from signal transduction to nutrient transport. Understanding these lipid-protein interactions at a molecular level is paramount for deciphering cellular mechanisms and developing effective drugs. Perdeuterated lipids, such as 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (this compound), have emerged as powerful tools in this field of study, offering unique advantages for a variety of biophysical techniques.
This application note provides detailed protocols and data interpretation guidelines for utilizing this compound in conjunction with solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, neutron diffraction and reflectometry, Raman spectroscopy, and fluorescence spectroscopy to gain unprecedented insights into lipid-protein interactions.
Key Applications and Advantages of this compound
The primary advantage of using this compound lies in the substitution of hydrogen atoms with deuterium along the acyl chains. This isotopic labeling makes the lipid molecules "visible" to techniques like solid-state NMR and "invisible" or distinctly different in neutron scattering experiments, allowing researchers to selectively probe the behavior of the lipid component within a complex lipid-protein system.
I. Solid-State NMR Spectroscopy: A Window into Lipid Order and Dynamics
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for obtaining atomic-resolution information about the structure and dynamics of molecules in a solid or semi-solid state, such as lipid bilayers. By using this compound, researchers can directly measure the deuterium (²H) NMR spectra to determine the orientation and mobility of the lipid acyl chains.
Experimental Protocol: ²H Solid-State NMR of this compound Bilayers
1. Sample Preparation:
-
Co-dissolve the protein of interest and this compound in an appropriate organic solvent (e.g., chloroform/methanol mixture). The molar ratio of lipid to protein should be optimized for the specific system under investigation.
-
Dry the mixture under a stream of nitrogen gas to form a thin film on the wall of a glass tube.
-
Further dry the film under high vacuum for at least 12 hours to remove any residual solvent.
-
Hydrate the lipid-protein film with a buffer of choice (e.g., phosphate-buffered saline) to a desired water content (typically >30% w/w).
-
Vortex the sample to form multilamellar vesicles (MLVs).
-
Transfer the hydrated sample into a 4 mm or 5 mm solid-state NMR rotor.
2. NMR Data Acquisition:
-
Experiments are typically performed on a wide-bore solid-state NMR spectrometer.
-
Employ a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) to acquire the ²H NMR spectrum.[1][2][3][4]
-
Typical experimental parameters include:
- A 90° pulse length of 2-3 µs.
- An echo delay (τ) of 30-50 µs.
- A recycle delay of 1-5 seconds, depending on the spin-lattice relaxation time (T₁) of the sample.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Experiments should be conducted at a temperature that maintains the desired phase of the lipid bilayer (e.g., above the phase transition temperature for the liquid-crystalline phase).
3. Data Analysis: Calculating Deuterium Order Parameters (SCD):
-
The quadrupolar splitting (Δνq) measured from the Pake doublet in the ²H NMR spectrum is directly proportional to the deuterium order parameter (SCD).
-
The order parameter is calculated using the equation: S_CD = (4/3) * (h * Δνq) / (e²qQ/h) where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).
-
A higher SCD value indicates a more ordered and less mobile acyl chain segment.
Data Presentation: Impact of a Transmembrane Protein on this compound Acyl Chain Order
The following table summarizes typical changes observed in the deuterium order parameters of this compound upon the incorporation of a transmembrane protein. The data shows a general trend of decreased order in the lipid acyl chains in the presence of the protein, particularly in the upper region of the chains closer to the headgroup.[5]
| Carbon Position | SCD (Pure this compound) | SCD (this compound + Protein) |
| C2 | 0.45 | 0.40 |
| C3 | 0.44 | 0.39 |
| C4 | 0.43 | 0.38 |
| C5-C10 (Plateau) | 0.42 | 0.37 |
| C12 | 0.35 | 0.31 |
| C14 | 0.25 | 0.22 |
| C16 | 0.05 | 0.04 |
Note: These are representative values and can vary depending on the specific protein, lipid-to-protein ratio, and experimental conditions.
II. Neutron Diffraction and Reflectometry: Measuring Bilayer Structure
Neutron scattering techniques are exceptionally well-suited for studying the structure of biological membranes due to the significant difference in neutron scattering length between hydrogen and deuterium. By using this compound and varying the H₂O/D₂O ratio of the solvent, specific components of the lipid-protein system can be contrast-matched, effectively making them "invisible" to neutrons and allowing for the precise determination of the bilayer structure and the location of the protein.
Experimental Protocol: Neutron Reflectometry of this compound Supported Bilayers
1. Substrate Preparation:
-
Use a polished single-crystal silicon block as the substrate.
-
Clean the silicon block thoroughly to create a hydrophilic surface.
2. Bilayer Deposition:
-
Supported lipid bilayers can be formed by vesicle fusion.
-
Prepare small unilamellar vesicles (SUVs) of this compound (and protein, if co-reconstituted) by sonication or extrusion.
-
Incubate the silicon block with the vesicle solution to allow for vesicle rupture and fusion onto the surface, forming a continuous bilayer.[6][7]
-
Alternatively, Langmuir-Blodgett/Langmuir-Schaefer deposition can be used to create well-ordered multilayers.[8]
3. Neutron Reflectometry Measurement:
-
Mount the sample in a temperature-controlled fluid cell on a neutron reflectometer.
-
Measure the neutron reflectivity profile as a function of the momentum transfer vector (Qz) perpendicular to the bilayer surface.
-
Perform measurements in at least two different H₂O/D₂O contrast solvents (e.g., 100% D₂O, 100% H₂O, and a contrast-matched water mixture) to resolve the bilayer structure unambiguously.[8]
4. Data Analysis: Determining Bilayer Thickness:
-
The reflectivity data is fitted to a model of the scattering length density (SLD) profile normal to the surface. A common approach is to use a "box model" where the bilayer is represented by distinct layers (headgroups, acyl chains) with specific thicknesses and SLDs.
-
By fitting the data from multiple contrasts simultaneously, the thickness of the acyl chain region (hydrophobic thickness) and the headgroup regions can be determined with high precision.
Data Presentation: Effect of Protein Binding on this compound Bilayer Thickness
The following table presents representative data on the change in this compound bilayer thickness upon the incorporation of a membrane-associated protein, as determined by neutron reflectometry.
| Sample | Hydrophobic Thickness (Å) | Headgroup Thickness (Å) | Total Bilayer Thickness (Å) |
| Pure this compound Bilayer | 36 ± 1 | 9 ± 1 | 54 ± 2 |
| This compound + Protein | 34 ± 1 | 10 ± 1 | 54 ± 2 |
Data adapted from a study on the interaction of a peptide with a DPPC bilayer.[8] The results show a slight thinning of the hydrophobic core and a corresponding increase in the headgroup region thickness upon peptide interaction, while the overall bilayer thickness remains relatively constant.
III. Raman Spectroscopy: Vibrational Insights into Lipid Conformation
Raman spectroscopy provides information about the vibrational modes of molecules. For lipids, the C-H (or C-²H) stretching region of the Raman spectrum is particularly sensitive to the conformational order of the acyl chains. The use of this compound allows for the clear separation of the lipid acyl chain vibrations from those of the protein, which are dominated by C-H vibrations.
Experimental Protocol: Raman Spectroscopy of this compound/Protein Mixtures
1. Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of this compound with and without the protein of interest, as described in the solid-state NMR protocol.
2. Raman Data Acquisition:
-
Acquire Raman spectra using a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[9][10]
-
Place the sample in a temperature-controlled cell.
-
Acquire spectra over a range of temperatures, particularly around the phase transition temperature of DPPC.
-
Typical instrument settings may include a laser power of 10-50 mW at the sample and an acquisition time of 10-60 seconds per spectrum.[1]
3. Data Analysis:
-
Analyze the C-²H stretching region of the spectrum (around 2100-2200 cm⁻¹).[11][12]
-
The width and peak position of the symmetric and antisymmetric C-²H stretching bands are sensitive to the lipid chain packing and conformational order (trans vs. gauche). A broader peak indicates a more disordered, fluid-like state.[11]
-
The ratio of the intensities of specific bands can be used to quantify the degree of conformational order. For example, the ratio of the intensities of the C-C skeletal modes around 1130 cm⁻¹ (trans) and 1089 cm⁻¹ (gauche) is a common measure of acyl chain order.[13]
Data Presentation: Protein-Induced Changes in this compound Phase Transition
A study on the interaction of glycophorin with this compound bilayers using Raman spectroscopy revealed a significant effect on the lipid phase transition.[14]
| System | Main Phase Transition Temperature (Tm) |
| Pure this compound MLVs | ~37 °C |
| This compound + Glycophorin (125:1 mole ratio) | Broad melting event centered around 22 °C |
This data indicates that the protein perturbs the packing of the surrounding lipids, inducing a population of more disordered lipids that melt at a lower temperature than the bulk lipid.[14]
IV. Fluorescence Spectroscopy: Quantifying Protein-Lipid Binding Affinity
Fluorescence spectroscopy is a highly sensitive technique for studying binding interactions. By labeling either the protein or a small fraction of the lipids with a fluorescent probe, the binding of a protein to this compound vesicles can be monitored. Fluorescence anisotropy is a particularly useful method, as it measures the rotational mobility of the fluorescent probe, which changes upon binding.
Experimental Protocol: Fluorescence Anisotropy Titration
1. Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) of this compound by extrusion.
-
Label the protein of interest with a suitable fluorescent dye (e.g., fluorescein, rhodamine). Alternatively, a fluorescently labeled lipid can be incorporated into the vesicles at a low concentration (<1 mol%).
2. Fluorescence Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers.
-
In a cuvette, place a solution of the fluorescently labeled protein at a constant, low concentration (in the nanomolar range).
-
Titrate increasing concentrations of the this compound LUVs into the cuvette.
-
After each addition, allow the system to equilibrate and then measure the fluorescence anisotropy. The anisotropy (r) is calculated from the parallel (I_VV) and perpendicular (I_VH) fluorescence intensities using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is an instrument-specific correction factor.[15][16]
3. Data Analysis: Determining the Dissociation Constant (Kd):
-
Plot the change in fluorescence anisotropy as a function of the lipid concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.[17][18][19] A lower Kd value indicates a higher binding affinity.
Data Presentation: Hypothetical Protein-DPPC-d62 Vesicle Binding
The following table provides hypothetical but realistic data for a fluorescence anisotropy titration experiment to determine the binding affinity of a protein to this compound vesicles.
| Total Lipid Concentration (µM) | Fluorescence Anisotropy (r) |
| 0 | 0.150 |
| 10 | 0.175 |
| 25 | 0.200 |
| 50 | 0.225 |
| 100 | 0.240 |
| 200 | 0.248 |
| 400 | 0.250 |
From a fit of this data, a Kd value can be determined. For example, a Kd of approximately 25 µM might be obtained, indicating a moderate binding affinity.
Conclusion
This compound is an invaluable tool for researchers and drug development professionals seeking to elucidate the molecular details of lipid-protein interactions. Its use in conjunction with solid-state NMR, neutron scattering, Raman spectroscopy, and fluorescence spectroscopy provides a multi-faceted approach to understanding how proteins interact with and are influenced by their lipid environment. The detailed protocols and data interpretation guidelines presented here offer a starting point for employing these powerful techniques to advance our understanding of membrane biology and to facilitate the development of new and improved therapies.
References
- 1. setting up solid echo on bruker - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 2. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solidstatenmr.org.uk [solidstatenmr.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ill.eu [ill.eu]
- 9. Fluorescence Correlation Spectroscopy Studies of Peptide and Protein Binding to Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Deuterated phospholipids as Raman spectroscopic probes of membrane structure. Phase diagrams for the dipalmitoyl phosphatidylcholine(and its d62 derivative)-dipalmitoyl phosphatidylethanolamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Characterization of conformational states of POPC and DPPCd62 in POPC/DPPCd62/cholesterol mixtures using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid-protein interaction in the glycophorin-dipalmitoylphosphatidylcholine system: Raman spectroscopic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Protein Binding to Lipid Vesicles by Fluorescence Cross-Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of in Vivo Dissociation Constant, KD, of Cdc42-Effector Complexes in Live Mammalian Cells Using Single Wavelength Fluorescence Cross-correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
DPPC-d62 in neutron scattering studies of membrane structure.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Deuterated lipids, particularly 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d62), are invaluable tools in the study of biological membrane structure and dynamics using neutron scattering techniques. The significant difference in the neutron scattering length of hydrogen and its isotope deuterium allows for contrast variation methods, enabling researchers to highlight specific components within a complex membrane system. This "invisible ink" approach provides unprecedented detail on the location, conformation, and interaction of lipids and membrane-associated proteins. These insights are crucial for understanding fundamental biological processes and for the rational design of novel drug delivery systems and therapeutics that target membrane proteins.
This document provides detailed application notes and experimental protocols for utilizing this compound in Small-Angle Neutron Scattering (SANS) and Neutron Spin Echo (NSE) studies to probe membrane structure and dynamics.
Key Applications of this compound in Neutron Scattering:
-
Determination of Bilayer Structural Parameters: By using this compound in conjunction with hydrogenated lipids and varying the D₂O/H₂O ratio of the solvent, researchers can precisely determine fundamental membrane properties such as the area per lipid, bilayer thickness, and the location of molecules within the bilayer.
-
Characterization of Lipid Domains: In mixed lipid systems, the use of chain-deuterated lipids like this compound allows for the direct visualization and characterization of lipid rafts and other phase-separated domains, which are critical for cellular signaling and protein trafficking.
-
Probing Protein-Lipid Interactions: By selectively deuterating either the lipid or an interacting protein, neutron scattering can reveal the depth of protein insertion into the membrane, protein-induced changes in membrane structure, and the formation of protein-lipid complexes. This is fundamental to understanding the function of membrane proteins in signaling pathways.
-
Investigating Membrane Dynamics: Neutron Spin Echo (NSE) spectroscopy, when used with this compound, can measure the dynamics of the membrane itself, such as bending and thickness fluctuations. These motions are essential for membrane functions like fusion, fission, and the regulation of membrane protein activity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DPPC bilayers determined from neutron scattering studies.
Table 1: Structural Parameters of DPPC Bilayers
| Parameter | Value | Temperature (°C) | Technique(s) | Reference(s) |
| Area per Lipid (A) | 63.0 ± 1.0 Ų | 50 | SANS & SAXS | [1][2][3] |
| Bilayer Thickness (DB) | 51 ± 3 Å | 25 | Neutron Reflectometry | [4] |
| Bilayer Thickness with 26 mol% Cholesterol | 58 ± 2 Å | 25 | Neutron Reflectometry | [4] |
| Hydrophobic Thickness (2DC) | 28.4 Å | 50 | SANS | [5] |
Table 2: Scattering Length Densities (SLD) for Contrast Variation
| Component | SLD (10⁻⁶ Å⁻²) |
| H₂O | -0.56 |
| D₂O | 6.34 |
| DPPC (hydrogenated) acyl chains | -0.38 |
| This compound acyl chains | 7.98 |
| DPPC headgroup | 1.70 |
Note: SLD values can vary slightly depending on the specific molecular volumes used in the calculation.
Experimental Protocols
Protocol 1: Preparation of this compound Unilamellar Vesicles (ULVs) by Extrusion
This protocol describes the preparation of unilamellar vesicles, which are a common model system for SANS and NSE experiments.
Materials:
-
This compound powder
-
Chloroform
-
Desired buffer (e.g., PBS, HEPES) prepared in H₂O, D₂O, or a mixture for contrast variation
-
Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
-
Rotary evaporator or nitrogen stream
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of this compound powder in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing vigorously above the main phase transition temperature of DPPC (Tm = 41 °C), for example, at 50 °C. This results in the formation of multilamellar vesicles (MLVs). The lipid concentration is typically in the range of 5-20 mg/mL.
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (e.g., 50 °C). This helps to break up large multilamellar structures and facilitates the formation of unilamellar vesicles during extrusion.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Heat the extruder and the lipid suspension to a temperature above the Tm of DPPC (e.g., 50 °C).
-
Load the lipid suspension into one of the syringes and pass it through the membranes to the other syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles.
-
-
Sample Storage:
-
Store the final ULV suspension at a temperature above the Tm to prevent aggregation or fusion, or at 4 °C for short-term storage if necessary. For long-term storage, it is advisable to use them immediately after preparation.
-
Protocol 2: Small-Angle Neutron Scattering (SANS) for Bilayer Structure Determination
This protocol outlines a typical SANS experiment to determine the structure of this compound vesicles.
Instrumentation:
-
A SANS instrument with a variable sample-to-detector distance and a cold neutron source.
Procedure:
-
Sample Preparation:
-
Prepare this compound ULVs at a concentration of 5-10 mg/mL in different D₂O/H₂O buffer mixtures (e.g., 100% D₂O, 70% D₂O, 42% D₂O, and 100% H₂O) to achieve different contrast conditions. The "42% D₂O" mixture is often referred to as "contrast-matched water" as its scattering length density is close to that of the lipid headgroups, making them effectively invisible to neutrons.
-
-
Instrument Setup:
-
Use a neutron wavelength (λ) of approximately 6 Å with a wavelength spread (Δλ/λ) of about 10-15%.
-
Utilize multiple sample-to-detector distances (e.g., 1 m, 4 m, and 13 m) to cover a wide q-range (typically 0.003 Å⁻¹ to 0.5 Å⁻¹). The scattering vector, q, is defined as (4πλ)sin(θ/2), where θ is the scattering angle.
-
-
Data Collection:
-
Load the vesicle samples into quartz cuvettes (typically 1-2 mm path length).
-
Collect scattering data for each sample, as well as for the corresponding empty cuvette and the respective buffers for background subtraction.
-
Maintain the sample temperature using a temperature-controlled sample holder (e.g., 50 °C for the fluid phase of DPPC).
-
-
Data Reduction and Analysis:
-
Correct the raw 2D scattering data for detector sensitivity, empty cell scattering, and the incoherent background from the solvent.
-
Radially average the corrected 2D data to obtain 1D scattering profiles of intensity I(q) vs. q.
-
Fit the scattering data using a model for unilamellar vesicles. A common approach is the scattering density profile (SDP) model, which describes the bilayer as a series of Gaussian functions representing the headgroup, hydrocarbon core, and terminal methyl groups.
-
By globally fitting the data from all contrast conditions, precise values for the area per lipid, bilayer thickness, and other structural parameters can be obtained.
-
Protocol 3: Neutron Spin Echo (NSE) for Measuring Membrane Dynamics
This protocol provides a general outline for an NSE experiment to study the thickness fluctuations of a this compound membrane.
Instrumentation:
-
An NSE spectrometer.
Procedure:
-
Sample Preparation:
-
Prepare concentrated this compound ULVs (~20-50 mg/mL) in D₂O. The high concentration is necessary to obtain a sufficient scattering signal for NSE. The use of this compound in D₂O provides high contrast for the entire bilayer.
-
-
Instrument Setup:
-
Select a neutron wavelength and configure the spectrometer to probe a range of Fourier times (typically from a few picoseconds to hundreds of nanoseconds).
-
The q-range of interest will be around the position of the first minimum in the SANS form factor of the vesicles, which corresponds to the inverse of the bilayer thickness.
-
-
Data Collection:
-
Load the sample into a suitable sample holder.
-
Measure the intermediate scattering function, I(q,t), at several q-values around the bilayer thickness length scale.
-
Collect data at the desired temperature (e.g., 50 °C).
-
-
Data Reduction and Analysis:
-
Reduce the raw data to obtain the normalized intermediate scattering function, I(q,t)/I(q,0).
-
Analyze the decay of I(q,t) as a function of time. For membrane thickness fluctuations, the data is often fitted to a model that includes contributions from both bending and thickness undulations.
-
The analysis yields parameters such as the bending rigidity (κ) and the area compressibility modulus (KA), which describe the energetic cost of deforming the membrane. The relaxation time of the fluctuations provides information on the membrane's effective viscosity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Small-angle neutron scattering study of lipid phase diagrams by the contrast variation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ill.eu [ill.eu]
- 5. researchgate.net [researchgate.net]
Quantitative Lipidomics Workflow Featuring DPPC-d62: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field with significant implications for drug discovery and development. Lipids are not only fundamental components of cell membranes but also play crucial roles in cell signaling, energy storage, and metabolism.[1] Alterations in lipid profiles have been associated with numerous diseases, including metabolic disorders, cardiovascular diseases, and cancer, making them valuable biomarkers for disease diagnosis, prognosis, and therapeutic monitoring.[2][3]
Accurate and precise quantification of individual lipid species is paramount for meaningful lipidomic analysis. The inherent complexity and wide dynamic range of the lipidome present significant analytical challenges.[4] To overcome these, stable isotope-labeled internal standards are employed to correct for variations during sample preparation and analysis.[5] This application note details a robust workflow for the quantitative analysis of phosphatidylcholines (PCs) in biological matrices, utilizing 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62) as an internal standard. This compound is a deuterated analog of a common saturated PC, making it an ideal internal standard for this important class of lipids.
This document provides detailed protocols for lipid extraction, sample preparation, and liquid chromatography-mass spectrometry (LC-MS) analysis. Furthermore, it presents a framework for data analysis and showcases the application of this workflow in a drug development context.
Experimental Workflow
The overall workflow for quantitative lipidomics using this compound is depicted in the following diagram.
Experimental Protocols
Sample Preparation
Proper sample handling and preparation are critical for accurate and reproducible lipidomic analysis.
For Plasma Samples: [6]
-
Thaw frozen plasma samples on ice.
-
In a clean glass tube, add 50 µL of plasma.
-
Add 10 µL of a 1 mg/mL stock solution of this compound in methanol.
-
Proceed to the lipid extraction protocol.
For Tissue Samples: [7]
-
Weigh approximately 20-30 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Take a 50 µL aliquot of the homogenate for protein quantification.
-
To the remaining homogenate, add 10 µL of a 1 mg/mL stock solution of this compound in methanol.
-
Proceed to the lipid extraction protocol.
Lipid Extraction
Two common and effective methods for lipid extraction are the Folch and methyl-tert-butyl ether (MTBE) methods.
Folch Method: [8]
-
To the prepared sample, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until LC-MS analysis.
MTBE Method:
-
To the prepared sample, add 1.5 mL of methanol.
-
Vortex for 1 minute.
-
Add 5 mL of MTBE and vortex for another minute.
-
Incubate at room temperature for 1 hour with gentle shaking.
-
Add 1.25 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature.
-
Carefully collect the upper organic phase.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until LC-MS analysis.
LC-MS Analysis
Reconstitution of Lipid Extract: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as isopropanol:acetonitrile:water (2:1:1, v/v/v), for LC-MS analysis.
LC-MS Parameters: The following table outlines typical LC-MS parameters for the analysis of phosphatidylcholines.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | 0-2 min, 32% B; 2-15 min, 32-85% B; 15-17 min, 85-99% B; 17-20 min, 99% B; 20-21 min, 99-32% B; 21-25 min, 32% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 300°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition for DPPC | To be optimized based on the specific instrument |
| MRM Transition for this compound | To be optimized based on the specific instrument |
Data Presentation
Table 1: Recovery of Phosphatidylcholines with Different Extraction Methods
The efficiency of lipid extraction can vary depending on the method and the lipid class. The following table provides a comparison of the recovery of phosphatidylcholines using the Folch and MTBE methods.[8][9]
| Lipid Class | Folch Method Recovery (%) | MTBE Method Recovery (%) |
| Phosphatidylcholine (PC) | 95 ± 5 | 88 ± 7 |
| Lysophosphatidylcholine (LPC) | 92 ± 6 | 85 ± 8 |
Values are presented as mean ± standard deviation.
Table 2: Representative Quantitative Analysis of Phosphatidylcholines in Human Plasma
This table presents example quantitative data for selected phosphatidylcholine species in human plasma, as determined by a quantitative lipidomics workflow.[9]
| Lipid Species | Concentration (µg/mL) |
| PC(16:0/18:1) | 150.2 |
| PC(16:0/18:2) | 125.8 |
| PC(18:0/18:2) | 85.4 |
| PC(18:0/20:4) | 55.1 |
| PC(18:1/18:2) | 98.7 |
Signaling Pathway Visualization
Phosphatidylcholines are not only structural components of membranes but also precursors for important signaling molecules. The following diagram illustrates a key signaling pathway initiated by the activation of G-protein coupled receptors (GPCRs), leading to the generation of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG) from a related phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).[1][8][10]
Conclusion
The quantitative lipidomics workflow presented here, utilizing this compound as an internal standard, offers a reliable and robust method for the accurate measurement of phosphatidylcholines in biological samples. This approach is highly valuable for researchers and professionals in drug development, enabling the identification of lipid biomarkers, elucidation of disease mechanisms, and assessment of therapeutic efficacy. The detailed protocols and data presentation guidelines provided in this application note serve as a comprehensive resource for implementing this powerful analytical technique.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Plasma lipid profiling in a large population-based cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An automated shotgun lipidomics platform for high throughput, comprehensive, and quantitative analysis of blood plasma intact lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unit [sivabio.50webs.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Investigating Lipid Raft Formation Using DPPC-d62
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, nanoscale domains within cellular membranes that are enriched in saturated lipids, such as dipalmitoylphosphatidylcholine (DPPC), sphingolipids, and cholesterol. These microdomains are believed to play a crucial role in various cellular processes, including signal transduction, protein trafficking, and membrane fluidity regulation. The study of lipid rafts is paramount for understanding fundamental cell biology and for the development of therapeutics that target membrane-associated processes.
This document provides detailed application notes and experimental protocols for utilizing chain-perdeuterated DPPC (DPPC-d62) as a powerful tool to investigate the formation and properties of lipid rafts in model membrane systems. The use of this compound, in conjunction with biophysical techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence microscopy, and mass spectrometry, allows for precise characterization of the liquid-ordered (Lo) phase, which mimics the lipid raft environment, and the liquid-disordered (Ld) phase, representing the bulk membrane.
Application of this compound in Lipid Raft Research
This compound is a stable isotope-labeled version of DPPC where the hydrogen atoms on the acyl chains are replaced with deuterium. This isotopic substitution makes it an invaluable probe for several reasons:
-
²H NMR Spectroscopy: Deuterium has a nuclear spin of 1, making it NMR-active. The quadrupolar splitting observed in ²H NMR spectra is highly sensitive to the orientation and dynamics of the C-D bonds. This allows for the direct measurement of acyl chain order parameters, providing quantitative insights into the packing and fluidity of lipids within different membrane phases.
-
Neutron Scattering: The significant difference in the neutron scattering length of deuterium compared to hydrogen makes this compound an excellent tool for contrast variation studies in small-angle neutron scattering (SANS). This enables the selective visualization of different components within a complex lipid mixture.
-
Mass Spectrometry: The mass shift introduced by deuteration allows for the clear distinction of this compound from its non-deuterated counterparts and other lipid species in mass spectrometry-based lipidomics studies, facilitating the analysis of lipid sorting and distribution between different phases.
By incorporating this compound into model membranes, such as giant unilamellar vesicles (GUVs) or multilamellar vesicles (MLVs), researchers can accurately probe the biophysical properties of lipid rafts and investigate how factors like cholesterol concentration, temperature, and the presence of other lipids or drugs influence their formation and stability.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies utilizing DPPC and its deuterated analogue in model lipid raft systems.
Table 1: Phase Transition Temperatures for DOPC/DPPC-d62/Cholesterol Mixtures
| Molar Ratio (DOPC:this compound:Cholesterol) | Upper Miscibility Transition Temperature (Tmix) | Lower Temperature for Phase Coexistence (Tlow) |
| 2:1:0.3 | ~35°C | ~25°C |
| 1:1:0.3 | ~40°C | ~30°C |
| 1:2:0.3 | ~45°C | ~35°C |
Data adapted from ²H NMR and fluorescence microscopy studies of multilamellar and giant unilamellar vesicles. Tmix represents the onset of microscale domain formation, while Tlow indicates the temperature at which distinct liquid-ordered and liquid-disordered phases are observed.[1]
Table 2: Acyl Chain Order Parameters (|SCD|) of this compound in Different Phases
| Carbon Position in Acyl Chain | Liquid-disordered (Ld) Phase | Liquid-ordered (Lo) Phase | Gel (Lβ) Phase |
| C2 | 0.18 ± 0.01 | 0.38 ± 0.02 | 0.45 ± 0.02 |
| C6 | 0.17 ± 0.01 | 0.37 ± 0.02 | 0.44 ± 0.02 |
| C10 | 0.15 ± 0.01 | 0.35 ± 0.02 | 0.42 ± 0.02 |
| C14 | 0.10 ± 0.01 | 0.28 ± 0.02 | 0.35 ± 0.02 |
| C16 (methyl) | 0.03 ± 0.01 | 0.15 ± 0.02 | 0.20 ± 0.02 |
Order parameters are derived from the quadrupolar splittings in ²H NMR spectra of this compound in model membranes. A higher |SCD| value indicates a more ordered and less dynamic acyl chain.[2]
Table 3: Typical Lipid Composition of Liquid-Ordered (Lo) and Liquid-Disordered (Ld) Phases
| Lipid Component | Mole % in Ld Phase | Mole % in Lo Phase |
| Unsaturated Phospholipid (e.g., DOPC) | 70-80% | 10-20% |
| Saturated Phospholipid (e.g., DPPC) | 10-20% | 40-50% |
| Cholesterol | 5-15% | 30-40% |
Compositional data is derived from mass spectrometry and fluorescence microscopy studies of phase-separated GUVs. The exact composition can vary depending on the overall lipid mixture and temperature.[2][3][4]
Table 4: Measured Domain Sizes in Phase-Separated GUVs
| Lipid Mixture | Domain Type | Typical Size Range |
| DOPC/DPPC/Cholesterol | Liquid-ordered (Lo) | 1 - 10 µm |
| DOPC/DPPC | Gel (Lβ) in Ld | 0.5 - 5 µm |
Domain sizes are measured from fluorescence microscopy images of GUVs and can be influenced by factors such as the cooling rate and the specific lipid composition.[5][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound for the investigation of lipid rafts.
Protocol 1: Preparation of Multilamellar Vesicles (MLVs) for ²H NMR Spectroscopy
This protocol describes the preparation of MLVs composed of a ternary mixture of an unsaturated phospholipid (e.g., DOPC), this compound, and cholesterol.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform
-
1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (this compound) in chloroform
-
Cholesterol in chloroform
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deuterium-depleted water or desired buffer (e.g., PBS)
-
Glass vials
-
Nitrogen gas source
-
High-vacuum pump
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge
Procedure:
-
Lipid Mixture Preparation:
-
In a clean glass vial, combine the desired molar ratios of DOPC, this compound, and cholesterol from their stock solutions in chloroform. A typical starting ratio for observing phase separation is 1:1:1 or 2:2:1.
-
Ensure the total amount of lipid is sufficient for the NMR sample tube (typically 20-30 mg).
-
-
Solvent Evaporation:
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to form a thin lipid film on the inner surface.
-
Place the vial under high vacuum for at least 4 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Add the appropriate volume of deuterium-depleted water or buffer to the dried lipid film to achieve the desired lipid concentration (typically 50% w/w).
-
Hydrate the lipid film at a temperature above the main phase transition temperature of the highest melting lipid (for DPPC, this is >41°C, so 50-60°C is recommended) for at least 1 hour.
-
During hydration, vortex the sample intermittently to facilitate the formation of MLVs.
-
-
Sample Homogenization:
-
Subject the hydrated sample to several freeze-thaw cycles (e.g., 5 cycles) by alternating between liquid nitrogen and a warm water bath (50-60°C). This helps to create more uniform MLVs.
-
Optionally, briefly sonicate the sample in a bath sonicator to reduce the size heterogeneity of the vesicles.
-
-
NMR Sample Packing:
-
Transfer the MLV suspension to an appropriate NMR tube using a pipette or syringe.
-
Centrifuge the NMR tube at a low speed to pellet the vesicles and remove excess supernatant.
-
Protocol 2: Giant Unilamellar Vesicle (GUV) Formation and Fluorescence Microscopy
This protocol details the electroformation of GUVs for visualizing lipid domains by fluorescence microscopy.
Materials:
-
Lipid mixture in chloroform (as prepared in Protocol 1, Step 1)
-
Fluorescent lipid probes (e.g., 0.5 mol% of a probe that partitions into the Ld phase like Lissamine Rhodamine B-DOPE, and/or a probe for the Lo phase like Bodipy-PC)
-
Indium tin oxide (ITO) coated glass slides
-
O-ring or silicone spacer
-
Function generator and AC power supply
-
Observation chamber
-
Sucrose and glucose solutions (iso-osmolar)
-
Confocal or wide-field fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Lipid Film on ITO Slides:
-
Add the fluorescent probes to the lipid mixture in chloroform.
-
Deposit a small volume (e.g., 5-10 µL) of the lipid/probe mixture onto the conductive side of two ITO slides and spread it evenly.
-
Dry the slides under vacuum for at least 2 hours to form a thin lipid film.
-
-
Assemble the Electroformation Chamber:
-
Place an O-ring or silicone spacer on one of the lipid-coated ITO slides.
-
Fill the chamber with a sucrose solution (e.g., 200 mM).
-
Place the second ITO slide on top, with the conductive side facing the first, to form a sealed chamber.
-
-
Electroformation:
-
Connect the ITO slides to a function generator.
-
Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the highest Tm of the lipids (e.g., 60°C for DPPC-containing mixtures).
-
Gradually decrease the frequency and voltage before turning off the power to detach the newly formed GUVs.
-
-
GUV Harvesting and Imaging:
-
Carefully collect the GUV-containing sucrose solution from the chamber.
-
Transfer the GUVs to an observation chamber containing an iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom for easier imaging.
-
Image the GUVs using a fluorescence microscope. Use appropriate excitation and emission wavelengths for the chosen fluorescent probes.
-
Acquire images at different temperatures to observe phase transitions and domain formation.
-
Protocol 3: Lipid Extraction and Analysis by Mass Spectrometry
This protocol outlines a method for lipid extraction from vesicle preparations and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Vesicle suspension (MLVs or GUVs)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal standards for lipid classes of interest
-
Centrifuge
-
Nitrogen gas source
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
To a known volume of the vesicle suspension, add chloroform and methanol to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).
-
Add internal standards for quantification.
-
Vortex the mixture thoroughly and allow it to sit at room temperature for 30 minutes.
-
Add an equal volume of chloroform and water to induce phase separation, resulting in a final ratio of 2:2:1.8.
-
Centrifuge the sample to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol/chloroform 1:1 v/v).
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Liquid Chromatography: Use a C18 column with a gradient elution of two mobile phases (e.g., A: water with 0.1% formic acid and 10 mM ammonium formate; B: isopropanol/acetonitrile with 0.1% formic acid and 10 mM ammonium formate).
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid classes. Use a data-dependent acquisition mode to acquire MS1 scans followed by MS2 fragmentation of the most abundant ions.
-
Identify and quantify lipid species based on their accurate mass, retention time, and fragmentation patterns, comparing them to lipid databases and the internal standards.
-
Signaling Pathways and Logical Relationships
The formation of lipid rafts creates platforms that can concentrate or exclude certain proteins, thereby modulating their activity and downstream signaling. For instance, many receptor tyrosine kinases and G-protein coupled receptors are known to be localized in lipid rafts, and their signaling is dependent on the integrity of these domains.
Conclusion
The use of this compound provides a robust and versatile approach for the detailed investigation of lipid raft formation and properties. By combining the power of isotopic labeling with advanced biophysical techniques, researchers can gain unprecedented insights into the structure, dynamics, and composition of these important membrane microdomains. The protocols and data presented here serve as a comprehensive guide for scientists and professionals in the field of membrane biology and drug development to effectively utilize this compound in their research endeavors.
References
- 1. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of simulated NMR order parameters for lipid bilayer structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Lipid domains in giant unilamellar vesicles and their correspondence with equilibrium thermodynamic phases: a quantitative fluorescence microscopy imaging approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two photon fluorescence microscopy of coexisting lipid domains in giant unilamellar vesicles of binary phospholipid mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing DPPC-d62 Concentration for Internal Standard Spike-in
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DPPC-d62 as an internal standard in mass spectrometry-based lipidomics.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize the concentration of my this compound internal standard?
A1: Optimizing the concentration of your this compound internal standard is critical for accurate and precise quantification of endogenous phosphatidylcholines (PCs). Using a suboptimal concentration can lead to several issues:
-
Too Low Concentration: May result in a poor signal-to-noise ratio (S/N) for the internal standard, compromising the limit of quantification and the overall robustness of the assay.[1]
-
Too High Concentration: Can cause ion suppression, where the high concentration of the internal standard interferes with the ionization of the target analyte, leading to an underestimation of the analyte's concentration. It can also lead to detector saturation.
-
Inconsistent Ratios: An inappropriate concentration can lead to analyte-to-internal standard response ratios that fall outside the optimal linear range of the calibration curve, resulting in inaccurate quantification.
Q2: What is the ideal concentration range for spiking this compound?
A2: There is no single universal concentration for this compound, as the optimal amount depends on the specific experimental conditions, including the sample matrix, the expected concentration of the endogenous analytes, and the sensitivity of the mass spectrometer. However, a common practice is to add the internal standard at a concentration that is within the same order of magnitude as the target analyte.[2] A good starting point is to aim for a concentration in the lower to middle part of the calibration curve.[3] It's essential to perform a concentration optimization experiment to determine the ideal amount for your specific assay.
Q3: When should I add the this compound internal standard to my samples?
A3: The internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction or cleanup steps. This ensures that the internal standard experiences the same potential for loss or variability as the analyte throughout the entire process, allowing for accurate correction.
Q4: My deuterated standard has a slightly different retention time than the non-deuterated analyte. Is this normal?
A4: Yes, it is a known phenomenon that deuterated compounds can have slightly different chromatographic retention times compared to their non-deuterated counterparts. This is due to the subtle differences in physicochemical properties caused by the substitution of hydrogen with deuterium. If the retention time shift is significant, it could lead to differential matrix effects, where the analyte and internal standard are exposed to different co-eluting matrix components that can suppress or enhance their ionization. It is important to assess the degree of co-elution and, if necessary, optimize the chromatographic method to minimize this separation.[1]
Q5: What are the signs of poor this compound performance, and how can I troubleshoot them?
A5: Poor performance of your this compound internal standard can manifest as high variability in its peak area across samples, poor precision in your quality control (QC) samples, or a non-linear calibration curve. Our troubleshooting guide below addresses these issues in detail.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using this compound as an internal standard.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in this compound Peak Area | Inconsistent sample preparation or extraction. | Ensure precise and consistent pipetting of the internal standard solution. Add the internal standard at the very beginning of the sample preparation process to account for variability in extraction efficiency. |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects by comparing the this compound signal in a neat solution versus a matrix extract. Optimize sample cleanup procedures (e.g., using solid-phase extraction) to remove interfering matrix components. | |
| Instrument instability. | Perform regular system suitability tests by injecting a standard mixture to ensure consistent instrument performance, including retention times, peak shapes, and signal intensities. | |
| Poor Precision in Quality Control (QC) Samples | Suboptimal concentration of this compound. | Re-evaluate the concentration of the internal standard. It may be too low, leading to poor S/N, or too high, causing ion suppression. Perform a concentration optimization experiment. |
| Inadequate co-elution of this compound and analyte. | Optimize the chromatographic method to ensure the analyte and internal standard elute as closely as possible, experiencing similar matrix effects. | |
| Non-Linear Calibration Curve | Analyte or internal standard concentration is outside the linear dynamic range of the instrument. | Prepare a new set of calibration standards with a wider or narrower concentration range. Ensure the spiked this compound concentration falls within this linear range. |
| Cross-contribution of signals between analyte and internal standard. | Verify the isotopic purity of the this compound standard. If the standard contains a significant amount of the unlabeled analyte, it can interfere with quantification, especially at low concentrations. | |
| Low this compound Signal Intensity | Degradation of the internal standard stock solution. | Prepare a fresh stock solution of this compound. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and in a suitable solvent to prevent degradation. |
| Suboptimal mass spectrometer settings. | Optimize ion source parameters (e.g., spray voltage, gas flows, and temperature) to maximize the signal for this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions of this compound for spiking into samples.
Materials:
-
This compound powder
-
LC-MS grade methanol or chloroform:methanol (2:1, v/v)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a known amount of this compound (e.g., 1 mg) using an analytical balance.
-
Dissolve the powder in a precise volume of solvent (e.g., 1 mL of methanol) in a glass vial to achieve the desired concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C.
-
-
Working Solution (e.g., 10 µg/mL):
-
Prepare a working solution by diluting the stock solution. For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock, dilute 10 µL of the stock solution into 990 µL of the solvent.
-
Prepare fresh working solutions regularly to avoid degradation.
-
Protocol 2: Determining the Optimal this compound Spike-in Concentration
This experiment will help you determine the ideal concentration of this compound to add to your samples.
Workflow for Optimizing Internal Standard Concentration
Caption: Workflow for determining the optimal this compound spike-in concentration.
Procedure:
-
Prepare Analyte Standards: Prepare a set of calibration standards for your target analyte(s) in a representative blank matrix (e.g., lipid-stripped plasma).
-
Prepare this compound Dilutions: Prepare a series of dilutions of your this compound working solution (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Spike and Analyze:
-
Take a fixed concentration of your analyte (e.g., a mid-range concentration from your calibration curve).
-
Spike a constant volume of each this compound dilution into separate aliquots of the analyte standard.
-
Process these samples using your standard lipid extraction protocol.
-
Analyze the extracted samples by LC-MS.
-
-
Data Analysis:
-
For each sample, calculate the peak area response ratio of the analyte to the this compound internal standard.
-
Plot the response ratio against the concentration of the spiked this compound.
-
The optimal this compound concentration should be in a range where the response ratio is stable and the signal intensity of the internal standard is well above the limit of detection but not causing ion suppression.
-
Logical Relationship for Selecting Optimal IS Concentration
Caption: Decision-making process for selecting the optimal internal standard concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of conformational states of POPC and DPPCd62 in POPC/DPPCd62/cholesterol mixtures using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the resolution of DPPC-d62 peaks in NMR spectra.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of dipalmitoylphosphatidylcholine-d62 (DPPC-d62) peaks in Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution in this compound NMR spectra?
Poor resolution, characterized by broad and overlapping peaks, typically stems from several key factors. In solid-state NMR of lipid bilayers, the primary contributors are anisotropic interactions such as dipolar couplings and chemical shift anisotropy (CSA), which are dependent on the orientation of the molecules relative to the magnetic field.[1] Other significant causes include sample inhomogeneity (both in composition and temperature), the presence of suspended particles or impurities, and slow molecular fluctuations within the lipid bilayer.[2][3]
Q2: What is the single most important factor for achieving high-resolution spectra?
While multiple factors are involved, meticulous sample preparation is arguably the most critical step for obtaining a high-quality spectrum.[4] A sample that is free of particulate matter, has a uniform composition, and is prepared in a high-quality NMR tube will minimize magnetic field distortions, leading to sharper lines that are easier to resolve.[3][5] For solid-state samples like this compound, employing Magic Angle Spinning (MAS) is essential to average out the anisotropic interactions that cause significant line broadening.[1][6]
Q3: Can I improve the resolution of my spectrum after the data has been acquired?
Yes, resolution can be enhanced to some extent during data processing. Techniques such as applying specific weighting functions (apodization) can improve resolution, often at the expense of the signal-to-noise ratio.[7] Other methods include zero-filling, linear prediction, and more advanced computational approaches like chemical shift upscaling or deep learning, which can help to deconvolve overlapping signals.[8][9][10] However, it is important to note that data processing cannot fully compensate for issues originating from poor sample preparation or incorrect acquisition parameters.
Troubleshooting Guide
This guide addresses specific issues encountered during this compound NMR experiments.
Category 1: Sample Preparation Issues
Q: My peaks are broad and the lineshape is poor. What should I check in my sample preparation?
Broad peaks and distorted lineshapes are frequently linked to problems with the sample itself. The magnetic field homogeneity is easily disrupted, leading to smeared-out signals.[4]
Troubleshooting Steps:
-
Check for Solid Particles: Ensure the sample is completely free of any suspended or particulate material. All samples should be filtered directly into the NMR tube, for instance, through a Pasteur pipette with a tight glass wool plug.[3][11]
-
Verify Sample Volume and Positioning: The height of the sample in the tube is critical for proper shimming. For Bruker spectrometers, a height of 40-50 mm (approximately 550-680 µL) is recommended.[12] Use a depth gauge to position the tube correctly in the spinner turbine.[4]
-
Use High-Quality NMR Tubes: Scratches or imperfections in the glass can ruin magnetic field homogeneity. Always use clean, dry, high-quality tubes and avoid handling the bottom part of the tube where the measurement occurs.[4][5]
-
Assess Sample Purity: Paramagnetic impurities, including dissolved oxygen, can cause significant line broadening.[7] If necessary, degas your sample using the freeze-pump-thaw technique.[3]
-
Ensure Homogeneous Mixing: For mixed lipid systems, ensure all components are thoroughly mixed to avoid compositional gradients within the sample, which can broaden peaks.[2][13]
Workflow for Optimizing Sample Preparation
Caption: Workflow for preparing and evaluating a this compound NMR sample.
Category 2: Spectrometer and Acquisition Parameters
Q: Which NMR technique is best for high-resolution spectra of this compound bilayers?
For solid or semi-solid samples like lipid bilayers, Magic Angle Spinning (MAS) solid-state NMR is the standard technique for achieving high resolution.[1] MAS involves physically spinning the sample at a high frequency (1 to 130 kHz) at an angle of ~54.74° relative to the main magnetic field.[1] This rotation effectively averages out the orientation-dependent anisotropic interactions (dipolar coupling, CSA) that cause severe line broadening in static solid samples, resulting in dramatically sharper peaks.[1][6]
Q: How does temperature affect the resolution of my this compound spectrum?
Temperature has a profound effect on both the physical state of the lipid bilayer and the NMR spectrum.
-
Phase Transitions: DPPC undergoes a main phase transition from a more rigid gel phase to a more fluid liquid-crystalline phase. Below this transition temperature, molecular motion is reduced, leading to a marked increase in peak linewidths.[14] Operating in the liquid-crystalline state generally yields sharper lines.
-
Temperature Homogeneity: Gradients in temperature across the sample can lead to a distribution of chemical shifts and thus broaden the observed peaks.[2] It is crucial to allow the sample to fully equilibrate at the set temperature before acquisition. Frictional heating from high-speed MAS can also alter the sample temperature, which must be calibrated and accounted for.[13]
Factors Contributing to NMR Line Broadening and Their Solutions
Caption: Key factors causing line broadening and their corresponding solutions.
Q: What acquisition parameters should I optimize to improve resolution?
Optimizing acquisition parameters is a balance between resolution, sensitivity, and experiment time.
| Parameter | Effect on Resolution | Effect on S/N | Recommendation |
| Acquisition Time (at) | Longer at provides better digital resolution (more points defining the peak). | Longer at can decrease S/N if the signal has already decayed into noise. | Set at long enough to allow the FID to decay by a factor of ~100. Truncating the FID too early can create "sinc wiggles" or artifacts.[7] |
| Number of Scans (nt) | No direct effect on resolution. | Increases as the square root of nt.[7] | Increase to improve S/N for weak signals, but this will not sharpen broad peaks. |
| Relaxation Delay (d1) | No direct effect on resolution. | A short delay can lead to signal saturation and inaccurate peak integrals, reducing effective S/N. | For quantitative results, d1 should be at least 5 times the longest T1 relaxation time.[7] |
| Decoupling | Crucial for removing line broadening from heteronuclear (e.g., ¹H-¹³C) or homonuclear (¹H-¹H) couplings. | Improves S/N by collapsing multiplets into single, more intense peaks. | Use efficient proton decoupling sequences. For oriented samples, homonuclear decoupling can reduce linewidths significantly.[15][16] |
| MAS Spinning Rate | Higher rates better average anisotropic interactions and move spinning sidebands further from the centerband, reducing overlap.[1] | Can impact S/N depending on the probe and experiment type.[17] | Spin as fast as is stable and practical for your sample and hardware. Ultrafast MAS can provide solution-like spectra.[6] |
Experimental Protocols
Protocol: High-Resolution Solid-State NMR of this compound Liposomes using MAS
This protocol outlines the key steps for preparing and analyzing a this compound sample to achieve high spectral resolution.
1. Materials and Equipment
-
This compound powder
-
Deuterated buffer (e.g., D₂O with phosphate buffer)
-
High-quality 4 mm zirconia MAS rotor and cap[13]
-
Solid-state NMR spectrometer with a MAS probe
-
Balance, vortex mixer, centrifuge suitable for MAS rotors
2. Sample Preparation Methodology
-
Weighing: Accurately weigh ~25 mg of this compound powder.[13]
-
Hydration: Add the appropriate amount of deuterated buffer to achieve the desired hydration level (e.g., 50% w/w).
-
Homogenization: Vortex the sample thoroughly. To ensure homogeneity, perform several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath. Repeat at least 5 times.
-
Packing the Rotor: Carefully transfer the hydrated lipid paste into the 4 mm MAS rotor using a packing tool.
-
Centrifugation: Centrifuge the sample to compact the lipid paste at the bottom of the rotor. This removes air bubbles and ensures a balanced sample for stable spinning.[13]
-
Sealing: Securely place the Kel-F end cap on the rotor.[13]
3. NMR Spectrometer Setup and Data Acquisition
-
Insert Sample: Place the rotor in the MAS probe.
-
Set Spinning Speed: Begin spinning the sample, gradually increasing the speed to the target rate (e.g., 9 kHz or higher).[13] Allow the spinning to stabilize.
-
Temperature Equilibration: Set the desired temperature (e.g., above the main phase transition of DPPC, ~41°C or 314 K) and allow the sample to equilibrate for at least 15-20 minutes. Account for any frictional heating from spinning.[13]
-
Tuning and Matching: Tune and match the probe for the relevant nuclei (e.g., ²H).
-
Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal.
-
Pulse Calibration: Calibrate the 90° pulse width.
-
Acquisition: Acquire the ²H NMR spectrum using an appropriate pulse sequence (e.g., a simple pulse-acquire or a quadrupolar echo sequence). Use high-power proton decoupling if observing other nuclei like ¹³C or ³¹P.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate weighting function (e.g., exponential multiplication with a small line broadening factor), Fourier transform, phase correction, and baseline correction.[18]
References
- 1. Magic angle spinning - Wikipedia [en.wikipedia.org]
- 2. Critical Behaviour in DOPC/DPPC/Cholesterol Mixtures: Static 2H NMR Line Shapes Near the Critical Point - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. manoa.hawaii.edu [manoa.hawaii.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Ultrafast Magic Angle Spinning Solid-State NMR Spectroscopy: Advances in Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.bu.edu [sites.bu.edu]
- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Factors affecting the motion of the polar headgroup in phospholipid bilayers. A 31P NMR study of unsonicated phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resolution Enhancement in Solid-State NMR of Oriented Membrane Proteins by Anisotropic Differential Linebroadening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitivity and resolution enhancement in solid-state NMR spectroscopy of bicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Common issues with DPPC-d62 liposome extrusion and how to solve them.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine-d62 (DPPC-d62) liposome extrusion.
Troubleshooting Guide
This section addresses common problems encountered during the extrusion of this compound liposomes in a question-and-answer format.
Question: Why is my this compound liposome suspension impossible or very difficult to extrude?
Answer: This is a common issue, often related to the temperature and physical state of the lipid.
-
Cause 1: Extrusion Temperature is Too Low. DPPC has a gel-to-liquid crystalline phase transition temperature (Tm) of 41°C.[1][2] Extrusion must be performed at a temperature above the Tm to ensure the lipid bilayers are in a fluid state, which allows them to deform and pass through the membrane pores.[3][4] Attempting to extrude below this temperature will lead to high resistance and potential clogging of the membrane as the rigid gel-phase lipids cannot easily pass through the pores.[2][5]
-
Solution 1: Increase Extrusion Temperature. Ensure your extruder's heating block and the lipid suspension are maintained at a temperature comfortably above 41°C (e.g., 50°C) throughout the entire extrusion process.[3][6] Allow the assembled extruder containing the lipid suspension to equilibrate at the target temperature for 5-10 minutes before beginning extrusion.[7]
-
Cause 2: Inadequate Hydration or Pre-treatment. If the initial multilamellar vesicles (MLVs) are very large or aggregated, they can block the membrane pores.[8]
-
Solution 2: Improve Hydration and Pre-treatment. Hydrate the dry this compound lipid film for at least 30 minutes at a temperature above the Tm.[7] To improve the efficiency of extrusion, subject the hydrated lipid suspension to 3-5 freeze-thaw cycles.[7][9] This process involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath, which helps to swell the vesicles and reduce lamellarity.[4][10]
-
Cause 3: High Lipid Concentration. Very high lipid concentrations (e.g., >200 mg/mL) can increase the viscosity of the suspension, making it difficult to pass through the membrane.[8] A reduction in liposomal recovery has been observed at lipid concentrations greater than 4 mM in some systems.[11]
-
Solution 3: Optimize Lipid Concentration. If you are experiencing difficulty, try reducing the total lipid concentration. A common starting concentration is around 10-25 mg/mL.[12][13]
-
Cause 4: Membrane Clogging. The membrane can become blocked by lipid aggregates or if the initial vesicle size is too large for the chosen pore size.[8]
-
Solution 4: Use a Sequential Extrusion Strategy. Start by extruding the suspension through a larger pore size membrane (e.g., 0.4 µm or 0.2 µm) before moving to the desired smaller pore size (e.g., 0.1 µm).[9] This helps to gradually reduce the vesicle size and prevents the smaller pore membrane from clogging.
Question: The final size of my liposomes is larger than the membrane pore size. Why is this happening?
Answer: This can occur, particularly with smaller pore sizes.
-
Cause: When extruding through membranes with a pore size of less than 0.2 µm, the resulting liposomes can be slightly larger than the nominal pore size.[14][15] This is because the flexible liposome can deform to pass through the pore and then relax into a larger, thermodynamically stable size.
-
Solution: This is a known phenomenon. If a precise size is critical, you may need to characterize the output of your specific system and potentially use a slightly smaller membrane pore size to achieve your target diameter. For vesicles extruded through pores 0.2 µm and larger, the resulting liposomes are often smaller than the pore size.[14][15]
Question: My liposome size distribution is very broad (high Polydispersity Index - PDI). How can I improve homogeneity?
Answer: A high PDI indicates a wide range of vesicle sizes. Several factors can be optimized to achieve a more uniform population.
-
Cause 1: Insufficient Number of Extrusion Passes. A low number of passes through the membrane may not be enough to fully homogenize the vesicle population.
-
Solution 1: Increase the Number of Passes. In general, increasing the number of passes through the membrane leads to a more homogenous liposome solution with a narrower size distribution.[7][16] A minimum of 10 passes is often recommended.[7] Studies have shown that the vesicle size decreases rapidly during the first few cycles and then stabilizes.[5]
-
Cause 2: High Flow Rate/Extrusion Pressure. While a higher flow rate can decrease the average liposome size, it can negatively impact size homogeneity, leading to a higher PDI.[5][9]
-
Solution 2: Optimize Flow Rate. Use a moderate and consistent pressure/flow rate during extrusion. For manual extruders, apply gentle and steady pressure to the syringe plungers.[7] For automated systems, a lower flow rate may improve the PDI.[5]
-
Cause 3: Membrane Pore Size. The pore size is a significant factor influencing the polydispersity of the final liposome suspension.[5]
-
Solution 3: Select Appropriate Pore Size. Decreasing the filter pore size generally results in a decrease in the PDI of the liposomes.[5]
Question: I am losing a significant amount of my sample during extrusion. How can I minimize lipid loss?
Answer: Sample loss is a common concern, but it can be mitigated.
-
Cause 1: Adsorption to Surfaces. Lipids can adsorb to the surfaces of the glass syringes and the polycarbonate membrane.[17]
-
Solution 1: Pre-wet Syringes and Minimize Surface Area. Pre-wetting the syringe barrel and plunger with buffer before assembly can help facilitate smooth extrusion.[7] While some loss is unavoidable, using high-quality gas-tight syringes and minimizing the membrane surface area can help.[17] The total loss is often well below 10%.[17]
-
Cause 2: Extruder Leakage. A poorly assembled extruder or worn-out parts can cause the sample to leak.
-
Solution 2: Check Assembly and O-Rings. Ensure all components are assembled correctly and that fasteners are secure.[8] Regularly inspect all O-rings for wear and tear and replace them if necessary, as damaged O-rings can lead to sudden leakage and pressure loss.[8] Leakage can sometimes occur from the luer lock connections if they are not properly tightened.[18]
Data Summary Tables
Table 1: Effect of Membrane Pore Size on Liposome Diameter
| Membrane Pore Size (nm) | Resulting Liposome Diameter (nm) | Polydispersity Index (PDI) | Number of Passes | Reference |
| 400 | 360 ± 25 | Not Specified | 2 | [10] |
| 200 | < 200 | Decreases with smaller pore size | Not Specified | [14][15] |
| 100 | 138 ± 18 | Decreases with smaller pore size | 5 | [10] |
| 100 | ~100 | Low PDI achievable | ≥ 10 | [7] |
| 50 | Not Specified | Not Specified | ≥ 10 | [7] |
| 30 | 66 ± 28 | Not Specified | 5 | [10] |
| Note: The final liposome size is influenced by multiple factors including lipid composition, temperature, and pressure. Data represents typical outcomes. |
Table 2: Influence of Process Parameters on Extrusion Outcome
| Parameter | Effect on Liposome Size | Effect on Homogeneity (PDI) | Key Considerations |
| Temperature | Minimal effect above Tm | Minimal effect above Tm | Must be > 41°C for DPPC.[1][5] Extrusion is not feasible below Tm.[5] |
| Flow Rate / Pressure | Size decreases with increasing flow rate | Homogeneity is negatively impacted by high flow rates | A moderate, consistent pressure is recommended for better PDI.[5][9] |
| Number of Passes | Size decreases and stabilizes after initial passes | Homogeneity improves with more passes | A minimum of 10 passes is often recommended for a narrow size distribution.[5][7] |
| Lipid Concentration | Can affect extrusion feasibility | May impact PDI at very high concentrations | High concentrations can lead to clogging and increased viscosity.[8] |
Experimental Protocols
Protocol: Preparation of 100 nm this compound Unilamellar Vesicles by Extrusion
-
Lipid Film Preparation: a. Dissolve this compound powder in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. b. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[19]
-
Hydration: a. Warm the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tm of this compound (e.g., 50-60°C).[11] b. Add the pre-warmed buffer to the flask containing the dry lipid film to achieve the desired lipid concentration (e.g., 10-25 mg/mL). c. Rotate the flask and maintain the temperature above the Tm for at least 30-60 minutes to hydrate the film, resulting in a milky suspension of multilamellar vesicles (MLVs).[7][11]
-
Optional Pre-treatment (Freeze-Thaw): a. For improved extrusion efficiency, subject the MLV suspension to 3-5 freeze-thaw cycles. b. Freeze the suspension by immersing the vial in liquid nitrogen until fully frozen.[10] c. Thaw the suspension in a water bath set to a temperature above the Tm.[10] d. Repeat for the desired number of cycles.
-
Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.[3] Ensure filter supports are correctly placed. b. Pre-heat the extruder heating block to a temperature above the Tm (e.g., 50-60°C).[7] c. Load the hydrated MLV suspension into one of the gas-tight syringes. d. Place the assembled extruder into the pre-heated block and allow it to equilibrate for 5-10 minutes.[7] e. Gently and manually push the plunger of the filled syringe to pass the entire lipid suspension through the membranes into the second syringe. This is one pass. f. Push the plunger of the now-filled syringe to pass the suspension back to the original syringe. This is the second pass. g. Repeat this process for a total of at least 11-15 passes.[7][11] The final pass should leave the liposome solution in the alternate syringe to avoid contamination with any remaining un-extruded MLVs.
-
Post-Extrusion Handling: a. Allow the resulting translucent liposome suspension to cool to room temperature.[11] b. Store the extruded liposomes at 4°C. Note that liposomes are typically not stable for long periods and should be used within a few days.[20] c. Characterize the liposome size and polydispersity using Dynamic Light Scattering (DLS).
Visualizations
Caption: Troubleshooting workflow for common this compound extrusion issues.
References
- 1. Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. liposomes.ca [liposomes.ca]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical stability of different liposome compositions obtained by extrusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. genizer.com [genizer.com]
- 9. sterlitech.com [sterlitech.com]
- 10. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Extrusion Technique for Nanosizing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extrusion for unilamellar liposome formation [manufacturingchemist.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
Minimizing isotopic exchange of deuterium in DPPC-d62.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and best practices for minimizing the isotopic exchange of deuterium in dipalmitoylphosphatidylcholine (DPPC-d62).
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in this compound and why is it a concern?
Isotopic exchange, also known as H/D back-exchange, is a chemical reaction where deuterium (D) atoms on the this compound molecule are replaced by protons (H) from the surrounding solvent, which is typically a buffered D₂O solution containing residual H₂O or H⁺. This is a concern in techniques like Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR), where the precise isotopic composition is critical for generating contrast and interpreting data.[1][2] Uncontrolled exchange can lead to altered scattering length densities or NMR signal changes, potentially compromising experimental results and their interpretation.
Q2: How stable are the deuterium atoms on the this compound acyl chains?
The covalent carbon-deuterium (C-D) bonds along the saturated acyl chains of DPPC are generally very stable under standard biological and analytical conditions (neutral pD, moderate temperatures).[3] Simple exchange with protons from water is not a primary concern for most of the methylene (-CD₂) groups. However, certain factors can promote this exchange over time.
Q3: Which positions on the this compound molecule are most susceptible to exchange?
The deuterium atoms on the carbon alpha to the carbonyl group (the C2 position) of the fatty acid chains are the most susceptible to exchange. This occurs via an acid- or base-catalyzed process called enolization. While the rate is slow, it can become significant under non-ideal conditions. Other C-D bonds are significantly more stable.
Q4: What are the primary factors that influence the rate of deuterium exchange?
The rate of isotopic exchange is primarily influenced by three factors:
-
pD (the equivalent of pH in D₂O): The exchange reaction is catalyzed by both acid (D₃O⁺) and base (OD⁻). The rate is at its minimum around pD 3.0 - 4.0. The rate increases significantly at higher or lower pD values.
-
Temperature: Like most chemical reactions, the rate of exchange increases with temperature.[4] Keeping samples cold is a key strategy for minimizing exchange.
-
Exposure Time: The total amount of exchange is cumulative. Therefore, minimizing the time the sample spends in solution, especially under adverse conditions, is crucial.
Troubleshooting Guide
Problem 1: My SANS/NMR data suggests a loss of deuterium. How can I confirm this and what should I do?
-
Symptom: In SANS, the scattering contrast is lower than theoretically calculated, or in ²H NMR, the signal intensity is unexpectedly low.
-
Cause: This often indicates that H/D back-exchange has occurred, reducing the scattering length density of the lipid or the concentration of deuterated species.
-
Solution Workflow:
-
Verify Isotopic Purity: If possible, use mass spectrometry to directly measure the mass of your this compound from the prepared sample to quantify the extent of deuterium loss.
-
Review Your Protocol:
-
pD of Buffer: Did you adjust the pD of your D₂O buffer? A common mistake is to adjust the pH of an H₂O buffer and then dissolve it in D₂O. The pD should be measured with a glass electrode calibrated for H₂O and corrected using the formula: pD = pH_reading + 0.4. For minimal exchange, aim for a final pD between 3.0 and 5.0 if your system allows.
-
Temperature Control: Was the sample kept cold (e.g., on ice or at 4°C) throughout all preparation, handling, and storage steps?
-
Time: How long was the sample stored in the aqueous buffer before measurement? Minimize this time.
-
-
Corrective Action: Prepare a new sample strictly following the optimized protocol below. Ensure all steps are performed at low temperatures and that the pD of the final buffer is correctly adjusted.
-
Problem 2: I see variability in my results between different batches of liposomes.
-
Symptom: Replicate experiments prepared at different times yield inconsistent scattering or NMR data.
-
Cause: Inconsistent control over pD, temperature, or incubation time during sample preparation is leading to different levels of isotopic exchange for each batch.
-
Solution Workflow:
-
Standardize Protocol: Implement a rigorous and standardized sample preparation protocol (see below). Document every step, including exact temperatures and incubation times.
-
Buffer Preparation: Prepare a large batch of your D₂O buffer, confirm the pD, and use it for the entire series of experiments to eliminate buffer variability.
-
Control Temperature: Use temperature-controlled equipment (chilled extruders, cold blocks, refrigerated centrifuges) to ensure consistency.
-
Flash Freeze for Storage: If samples cannot be measured immediately, flash-freeze them in liquid nitrogen and store them at -80°C. Avoid slow freezing and repeated freeze-thaw cycles.[3]
-
Quantitative Data: Factors Influencing Exchange Rate
| Temperature | pD (Corrected) | Relative Exchange Rate | Stability Recommendation |
| Low (0-4°C) | 3.0 - 5.0 | 1x (Baseline) | Optimal |
| Low (0-4°C) | 7.0 - 8.0 | 100x - 1,000x | Sub-optimal; Minimize time |
| Low (0-4°C) | > 9.0 | > 10,000x | Not Recommended |
| Room (~22°C) | 3.0 - 5.0 | ~10x - 20x | Acceptable for short periods |
| Room (~22°C) | 7.0 - 8.0 | High | Not Recommended |
| High (>40°C) | Any | Very High | Avoid |
Disclaimer: This table provides an illustrative guide to the principles of H/D exchange. Actual rates are system-dependent.
Experimental Protocol: Preparation of this compound LUVs by Extrusion
This protocol is designed to produce Large Unilamellar Vesicles (LUVs) of approximately 100 nm while minimizing deuterium back-exchange.
Materials:
-
This compound powder
-
D₂O (99.9% atom D)
-
Appropriate buffer components (e.g., HEPES, NaCl)
-
Chloroform or a suitable organic solvent
-
Glass vials or round-bottom flask
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Bath sonicator
-
Mini-extruder with heating block
-
Polycarbonate membranes (100 nm pore size)
-
Syringes (gas-tight)
Procedure:
-
Buffer Preparation (Critical Step):
-
Dissolve buffer salts in D₂O to the desired concentration.
-
Measure the pH using a standard calibrated glass electrode.
-
Calculate the final pD using the formula: pD = pH_reading + 0.4.
-
Adjust the pD to the desired value (ideally 3.0-5.0) using small aliquots of DCl or NaOD in D₂O.
-
Filter the buffer through a 0.22 µm filter. Store cold.
-
-
Lipid Film Formation:
-
Dissolve the required amount of this compound in chloroform in a glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen or argon gas, rotating the vial to create a thin, even film on the wall.
-
Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove all residual solvent.
-
-
Hydration:
-
Pre-heat the D₂O buffer to a temperature above the phase transition temperature (Tₘ) of DPPC (~41°C), for example, to 50°C.
-
Add the warm D₂O buffer to the vial containing the dry lipid film. The final lipid concentration is typically 10-25 mg/mL.
-
Vortex vigorously for 1-2 minutes until all lipid is suspended. This will form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.
-
Flash-freeze the vial in liquid nitrogen until fully frozen.
-
Thaw the sample in a warm water bath (~50°C).
-
Vortex briefly between cycles.
-
-
Extrusion (at Low Temperature):
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes. Pre-chill the extruder block if possible.
-
Transfer the lipid suspension into one of the syringes.
-
Perform the entire extrusion process on a cold block or in a cold room (4°C).
-
Pass the lipid suspension through the membranes 11-21 times (an odd number of passes ensures the final sample is in the second syringe). The resulting solution should appear translucent.
-
-
Storage and Handling:
-
Store the final LUV suspension at 4°C in a sealed glass vial.
-
For long-term storage, flash-freeze in liquid nitrogen and store at -80°C.
-
Perform all subsequent handling and sample loading for SANS/NMR experiments at low temperatures.
-
Visualizations
Caption: Factors that increase the risk of isotopic exchange.
Caption: Workflow for preparing this compound vesicles.
References
Impact of temperature on the stability of DPPC-d62 liposomes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPPC-d62 liposomes. The following sections address common issues related to the impact of temperature on the stability of these liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the main phase transition temperature (Tm) of this compound liposomes and why is it important?
A1: The main phase transition temperature (Tm) for dipalmitoylphosphatidylcholine (DPPC) liposomes is approximately 41°C.[1][2] At this temperature, the lipid bilayer transitions from a more ordered, rigid gel phase (Lβ') to a more fluid, liquid-crystalline phase (Lα).[3] This transition is critical because it significantly impacts the permeability and stability of the liposome. For this compound, where the acyl chains are deuterated, the Tm is slightly lower, around 37°C. It's important to note that factors like liposome size can influence the exact Tm; for instance, smaller DPPC vesicles (<35 nm) may have a Tm around 37°C, while larger ones are closer to 41°C.[4]
Q2: How does temperature affect the stability and leakage of this compound liposomes?
A2: Temperature is a critical factor governing the stability of DPPC liposomes.
-
Below Tm (Gel Phase): In the gel state, the lipid bilayer is tightly packed, resulting in low permeability and minimal leakage of encapsulated contents. For long-term storage, temperatures of 4°C are often recommended to maintain stability.[5]
-
At or Near Tm: As the temperature approaches and passes the Tm, the liposome membrane becomes more permeable, leading to a significant increase in the leakage of encapsulated materials.[6] This property is often exploited for temperature-triggered drug release.[1][6]
-
Above Tm (Liquid-Crystalline Phase): In the liquid-crystalline state, the bilayer is more fluid and less stable over long periods, which can lead to increased leakage and a higher propensity for aggregation or fusion, especially at elevated temperatures like 50°C.[7][8]
Q3: My this compound liposomes are aggregating. What are the potential temperature-related causes and solutions?
A3: Aggregation of liposomes can be induced by temperature fluctuations.
-
Cause: Cycling through the phase transition temperature can promote fusion and aggregation of vesicles. Storage at temperatures significantly above the Tm can also increase vesicle collisions and subsequent aggregation. The presence of certain ions can also induce aggregation, and this effect is temperature-dependent.[7]
-
Troubleshooting:
-
Storage: Store liposomes at a constant, cool temperature, such as 4°C, well below the Tm.[8]
-
Avoid Freeze-Thaw Cycles: Unless a cryoprotectant is used, freezing and thawing can disrupt the liposome structure and cause aggregation.
-
Buffer Conditions: Ensure the ionic strength of your buffer is optimized, as certain ions can induce aggregation, with the effect varying with temperature.[7]
-
Q4: Can I expect a significant difference in stability between DPPC and this compound liposomes?
A4: The primary difference imparted by deuteration of the acyl chains is a downward shift in the phase transition temperature by approximately 4°C for this compound compared to DPPC.[9] While the fundamental stability profile related to the phase transition remains the same (i.e., more stable in the gel phase, less stable in the liquid-crystalline phase), you must account for this lower Tm when designing experiments and storage conditions for this compound liposomes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low encapsulation efficiency | Hydration temperature was below the Tm of this compound. | Ensure the hydration of the lipid film is performed with a buffer pre-heated to a temperature above the Tm (e.g., >45°C) to ensure proper vesicle formation.[10] |
| Increased leakage of encapsulated drug during storage | Storage temperature is too close to or above the Tm. | Store liposomes at 4°C to maintain the lipid bilayer in the stable gel phase.[5] For DPPC liposomes, storage at room temperature has also been shown to be stable.[8] |
| Vesicle size increases over time | Liposomes are fusing or aggregating. | This can be caused by storing at elevated temperatures or cycling through the Tm. Maintain a constant storage temperature of 4°C.[8] |
| Inconsistent results in drug release studies | Poor temperature control during the experiment. | Use a calibrated, stable heating system (e.g., a water bath) to ensure precise temperature control, especially when studying release profiles around the Tm.[1] |
| Liposomes won't form a stable supported lipid bilayer (SLB) | Deposition temperature is incorrect relative to the Tm. | For DPPC liposomes smaller than 100 nm, deposition above the Tm is effective. For larger liposomes, adsorbing them below the Tm and then heating through the transition can induce rupture and bilayer formation.[2] |
Data Presentation
Table 1: Phase Transition Temperatures (Tm) of DPPC Liposomes under Various Conditions
| Liposome Composition | Method | Pre-transition Temperature (°C) | Main Transition Temperature (Tm) (°C) | Reference |
| Pure DPPC | DSC | ~36 | ~41-42 | [11][12][13] |
| Pure DPPC (Vesicles < 35 nm) | DSC | - | ~37 | [4] |
| This compound/Cholesterol (3:1 molar ratio) | ²H NMR | - | Gel to liquid-ordered phase transition | [9] |
| DPPC with 2 mol% CT | DSC | Abolished | Shoulder at 40 | [13] |
| DPPC with 5 mol% CT | DSC | Abolished | 39.5 | [13] |
| DPPC with 10 mol% CT | DSC | Abolished | 40 (broad peak with shoulder at 38) | [13] |
CT: 1-carba-alpha-tocopherol analogue
Table 2: Temperature-Dependent Stability of DPPC Liposomes
| Storage Temperature (°C) | Observation | Implication | Reference |
| 4 | Low fluorophore leakage (~25% after 4 weeks) | Optimal for long-term storage to minimize leakage. | [5] |
| 25 (Room Temperature) | Increased fluorophore leakage (~80% after 4 weeks) | Less stable than at 4°C, but more stable than at 37°C. | [5] |
| 37 | Significant fluorophore leakage (~90% after 4 weeks) | Unstable for long-term storage due to proximity to Tm. | [5] |
| 50 | Metastable, prone to aggregation and/or fusion | Not recommended for storage due to high instability. | [8] |
Experimental Protocols
1. Preparation of this compound Liposomes via Thin-Film Hydration
This method is widely used for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.
-
Procedure:
-
Dissolve this compound lipid powder in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 4 hours to remove any residual solvent.[10]
-
Pre-heat an aqueous buffer (e.g., HEPES, PBS) to a temperature above the Tm of this compound (e.g., 50-60°C).[14]
-
Add the heated buffer to the flask containing the lipid film and hydrate for an extended period (e.g., 1 hour) with gentle agitation. This process should be done above the Tm to ensure proper lipid hydration and formation of MLVs.[10]
-
(Optional) To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the resulting MLV suspension can be sonicated or extruded. For extrusion, the apparatus should also be heated above the Tm.[14]
-
2. Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)
DSC is a key technique to determine the phase transition temperature and enthalpy of liposome preparations.
-
Procedure:
-
Prepare a liposome sample at a known lipid concentration (e.g., 2.0-25.0 mg/mL).[11]
-
Load the liposome suspension into a DSC sample pan and an equal volume of buffer into the reference pan.
-
Equilibrate the sample at a starting temperature well below the expected pre-transition (e.g., 20°C).[11]
-
Scan the temperature at a controlled rate (e.g., 30-60°C/hour) up to a temperature well above the main transition (e.g., 70°C).[11]
-
The resulting thermogram will show endothermic peaks corresponding to the pre-transition and the main gel-to-liquid crystalline phase transition (Tm).[15] The Tm is identified as the peak temperature of the main endotherm.[15]
-
Visualizations
Caption: Experimental workflow for this compound liposome preparation and stability assessment.
Caption: Relationship between temperature, phase state, and this compound liposome stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Current developments in drug delivery with thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of temperature on the colloidal stability of the F-DPPC and DPPC liposomes induced by lanthanum ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical stability of different liposome compositions obtained by extrusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase Equilibria in DOPC/DPPC-d62/Cholesterol Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tainstruments.com [tainstruments.com]
Technical Support Center: DPPC-d62 Vesicle Preparation by Sonication
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine-d62 (DPPC-d62) to formulate vesicles of a desired size using sonication.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which sonication reduces the size of this compound vesicles?
A1: Sonication utilizes ultrasonic energy to induce cavitation in the lipid dispersion. The formation and collapse of microscopic bubbles generate intense shear forces that break down large, multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (SUVs).[1][2] This process continues until a lower size limit is reached, often dictated by the lipid's properties and the sonication parameters.
Q2: How does sonication time affect the final vesicle size?
A2: Generally, increasing the sonication time leads to a decrease in vesicle size.[3][4][5] Initially, a rapid reduction in size is observed, which then plateaus as the vesicles approach a minimum stable size.[3][4] Prolonged sonication beyond this point may not significantly reduce the size further and could risk lipid degradation.[6]
Q3: What is the influence of sonication power (amplitude) on vesicle size?
A3: Higher sonication power or amplitude results in smaller vesicle sizes.[7] Increased power generates more intense cavitation and shear forces, leading to more efficient disruption of larger vesicles. Amplitude is often considered more impactful on the final vesicle size than the total sonication time.[7]
Q4: Why is temperature control important during the sonication of this compound?
A4: Temperature control is crucial because DPPC has a main phase transition temperature (Tm) of approximately 41°C.[8] Sonicating above the Tm, in the liquid crystalline phase, is more effective for forming small, unilamellar vesicles.[9] Below the Tm (in the gel phase), the lipid bilayers are more rigid and resistant to size reduction.[9] Additionally, excessive heat generated during sonication can lead to lipid degradation, so it's important to use pulsed sonication and cooling baths to maintain a stable temperature.[6][10]
Q5: Can sonication produce a perfectly uniform population of vesicles?
A5: While sonication is effective at reducing vesicle size, it often produces a population with a degree of size distribution (polydispersity).[1][5] Mild sonication may even result in a bimodal size distribution, with two distinct populations of vesicles.[1][5] To achieve a more uniform size distribution, post-sonication extrusion through polycarbonate membranes is often recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Vesicle size is too large. | Inadequate sonication time. | Increase the total sonication time. Monitor size reduction at intervals to determine the plateau. |
| Insufficient sonication power (amplitude). | Increase the sonicator's power setting or amplitude. For smaller volumes, using a smaller diameter probe can increase intensity.[7] | |
| Sonication temperature is too low. | Ensure sonication is performed above the phase transition temperature of this compound (~41°C), for instance, at 45-50°C.[11] Use a water bath to maintain a consistent temperature. | |
| High lipid concentration. | Higher lipid concentrations can be more resistant to size reduction. Consider diluting the lipid suspension. | |
| Vesicle size is too small or evidence of lipid degradation. | Excessive sonication time or power. | Reduce the total sonication time or the power/amplitude setting. |
| Overheating of the sample. | Use pulsed sonication with rest periods to allow for cooling.[10][12] Ensure the sample is kept in an ice-water or cooling bath during the procedure.[6] | |
| High polydispersity (wide range of vesicle sizes). | Incomplete sonication. | Ensure sonication has reached the plateau phase where vesicle size is stable. |
| Nature of the sonication process. | Sonication can inherently produce a broader size distribution. For highly uniform populations, consider post-sonication extrusion through a membrane with a defined pore size. | |
| Sample appears cloudy or contains aggregates after sonication. | Presence of titanium particles from the probe tip. | Centrifuge the sample at a low speed (e.g., 10,000 x g for 3-5 minutes) to pellet the titanium particles.[10][12] Carefully collect the supernatant containing the vesicles. |
| Lipid degradation or fusion. | This can be caused by overheating. Optimize temperature control and sonication time. | |
| Incomplete hydration of the lipid film. | Ensure the initial lipid film is thin and evenly distributed before hydration. Vortexing the hydrated lipid suspension before sonication can help break up larger aggregates. |
Quantitative Data Summary
The following table summarizes the relationship between sonication parameters and resulting vesicle size based on available literature. It is important to note that direct quantitative data for this compound is limited, and these values are derived from studies on DPPC and other similar lipids. The exact vesicle size will depend on the specific experimental setup.
| Sonication Time (minutes) | Sonication Power/Amplitude | Temperature (°C) | Resulting Vesicle Diameter (nm) | Polydispersity Index (PDI) | Reference Lipid |
| 5 | Not specified | Cooled in water bath | ~337 | Variable | Liposomes |
| 10 | Not specified | Cooled in ice-water bath | ~222 | Variable | ERL-encapsulated liposomes |
| 15 | Not specified | Cooled in water bath | Plateau in size reduction | Plateau | Liposomes |
| 30 | Not specified | Not specified | Plateau in size reduction | Not specified | Liposomes |
| 0.5 | Mild sonication | Not specified | Bimodal: ~140 and ~750 | Bimodal | Liposomes |
| Extensive | Not specified | 55 | ~70 | Not specified | DPPC |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Probe Sonication
This protocol outlines a general method for preparing small unilamellar vesicles (SUVs) from this compound using a probe-tip sonicator.
Materials:
-
This compound powder
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Chloroform (optional, for lipid film method)
-
Probe-tip sonicator with a microtip
-
Glass vials
-
Nitrogen gas source (if using lipid film method)
-
Water bath or heating block
-
Ice-water bath
-
Centrifuge
Procedure:
-
Lipid Film Formation (Optional but Recommended):
-
Dissolve a known amount of this compound in chloroform in a round-bottom flask or glass vial.
-
Create a thin lipid film on the bottom of the container by removing the chloroform under a gentle stream of nitrogen gas, followed by placing it under a vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed buffer (above DPPC's Tm, e.g., 50°C) to the lipid film or directly to the this compound powder.
-
Hydrate the lipid by vortexing for several minutes until a milky suspension of multilamellar vesicles (MLVs) is formed.
-
-
Sonication:
-
Place the vial containing the MLV suspension in a temperature-controlled water bath set to a temperature above the Tm of this compound (e.g., 45-50°C).
-
Immerse the microtip of the sonicator into the lipid suspension, ensuring the tip does not touch the sides or bottom of the vial.
-
Sonicate the suspension using a pulsed setting (e.g., 2-5 seconds on, 2-5 seconds off) to prevent overheating.[10][12]
-
Continue sonication for a total processing time determined by your desired vesicle size (e.g., 5-30 minutes). The solution should become clearer as the vesicle size decreases.
-
-
Post-Sonication Treatment:
-
Characterization:
-
Determine the vesicle size and polydispersity using Dynamic Light Scattering (DLS).
-
Visualizations
Caption: Experimental workflow for preparing this compound vesicles using probe sonication.
Caption: Key parameters influencing the final size of this compound vesicles during sonication.
References
- 1. Reducing liposome size with ultrasound: bimodal size distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Particle size distribution in DMPC vesicles solutions undergoing different sonication times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation on Physicochemical Characteristics of a Nanoliposome-Based System for Dual Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sonicator.com [sonicator.com]
- 8. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lamellarity of ultrasound assisted formations of dipalmitoyl-lecithin vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General preparation of liposomes using probe-tip sonication [protocols.io]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of DPPC-d62 during sample preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of DPPC-d62 during sample preparation.
Troubleshooting Guide
Poor solubility of this compound can manifest as a persistent thin film, cloudiness in solution, or aggregation and precipitation. This guide provides a systematic approach to troubleshoot and resolve these common issues.
Issue 1: this compound film does not readily dissolve in aqueous buffer.
Cause: The temperature of the buffer is below the main phase transition temperature (Tm) of this compound, which is approximately 41°C. In its gel state (below Tm), the lipid acyl chains are highly ordered, making it difficult for water molecules to hydrate the headgroups and disperse the lipid.
Solution:
-
Heating: Warm the aqueous buffer to a temperature above the Tm of this compound (e.g., 50-60°C) before adding it to the dried lipid film.[1]
-
Vortexing/Agitation: Gently vortex or swirl the vial to facilitate the hydration of the lipid film.
-
Hydration Time: Allow the lipid to hydrate for an extended period (e.g., 30-60 minutes) at a temperature above its Tm, with intermittent gentle agitation.
Issue 2: The this compound solution remains cloudy or contains visible aggregates after initial hydration.
Cause: The initial hydration process may have resulted in the formation of large, multilamellar vesicles (MLVs) which scatter light and give the solution a cloudy appearance. These large structures are often not suitable for downstream applications that require smaller, unilamellar vesicles.
Solution:
-
Sonication:
-
Probe Sonication: This is a high-energy method effective for producing small unilamellar vesicles (SUVs). Use a probe sonicator with short bursts of energy, ensuring the sample is kept in an ice bath to prevent overheating and degradation of the lipid.[2][3]
-
Bath Sonication: A less aggressive method suitable for forming larger unilamellar vesicles (LUVs). Place the vial containing the lipid suspension in a bath sonicator and sonicate until the solution clarifies.
-
-
Extrusion: For a more uniform vesicle size distribution, pass the hydrated lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be performed at a temperature above the Tm of this compound.
-
Freeze-Thaw Cycles: Subjecting the lipid suspension to several cycles of freezing in liquid nitrogen and thawing in a warm water bath can help to break down large aggregates and promote the formation of unilamellar vesicles.
Issue 3: this compound precipitates out of solution over time, especially after cooling.
Cause: this compound has a tendency to aggregate and precipitate from aqueous solutions, particularly at concentrations above its critical micelle concentration (CMC) and when stored at temperatures below its Tm.
Solution:
-
Storage Conditions: Store the prepared this compound vesicle solution at a temperature above its Tm if possible, although this may not be feasible for long-term storage due to potential hydrolysis. For short-term storage, refrigeration is common, but be aware that the lipid will be in a gel state.
-
Re-solubilization: If precipitation occurs upon cooling, gently warm the solution to above the Tm and vortex or sonicate briefly to re-disperse the vesicles before use.
-
Solvent Choice: For stock solutions intended for dilution into aqueous buffers, consider using an organic solvent in which this compound is more soluble, such as ethanol or a chloroform/methanol mixture.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
A1: For preparing a concentrated stock solution, organic solvents are recommended. Ethanol is a good choice due to the similar solubility of phospholipids in it, which helps to minimize component separation upon solvent evaporation.[1] A mixture of chloroform and methanol (e.g., 2:1 or 3:7 v/v) is also commonly used.[4] The lipid can then be dried down to a thin film under a stream of nitrogen before hydration with an aqueous buffer.
Q2: At what temperature should I handle this compound during sample preparation?
A2: It is crucial to work with this compound at temperatures above its main phase transition temperature (Tm) of approximately 41°C during hydration and any size reduction steps like extrusion.[4] Heating the lipid to its liquid crystalline phase increases the fluidity of the acyl chains and facilitates the formation of stable vesicles.[1]
Q3: How can I prepare uniformly sized this compound vesicles?
A3: For a homogenous population of vesicles, the extrusion method is highly recommended. After hydrating the lipid film to form multilamellar vesicles (MLVs), passing the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) will produce large unilamellar vesicles (LUVs) with a narrow size distribution. This should be done at a temperature above the Tm.
Q4: My this compound solution for NMR is showing broad peaks. What could be the cause?
A4: Broad peaks in an NMR spectrum of a this compound sample can be due to several factors:
-
Incomplete Solubilization/Aggregation: If the lipid is not fully dispersed into small, uniform vesicles, the tumbling rate of the aggregates will be slow, leading to broad signals. Ensure proper hydration and sonication/extrusion.
-
High Viscosity: A highly concentrated sample can be viscous, which also leads to line broadening. Consider diluting your sample.
-
Paramagnetic Impurities: Ensure all glassware is thoroughly cleaned to remove any paramagnetic contaminants.
-
Working Below the Tm: In the gel phase, the restricted motion of the lipid molecules results in very broad signals. For high-resolution NMR of lipid vesicles in solution, spectra are typically acquired at a temperature above the Tm.
Q5: How should I store my this compound powder and prepared solutions?
A5:
-
Powder: this compound, being a saturated lipid, is relatively stable as a powder. It should be stored in a glass container with a Teflon-lined cap at -20°C.[5] Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the powder.
-
Organic Solutions: If dissolved in an organic solvent, store in a glass vial with a Teflon-lined cap at -20°C under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Aqueous Suspensions: It is generally not recommended to store phospholipids in aqueous suspensions for extended periods due to the risk of hydrolysis.[5] If short-term storage is necessary, store at 4°C. Be prepared to warm and agitate the sample to resuspend any precipitated material before use.
Quantitative Data Summary
| Parameter | Value | Reference |
| Main Phase Transition Temperature (Tm) | ~41-43 °C | [4] |
| Recommended Hydration Temperature | > 41 °C (e.g., 50-60 °C) | [1] |
| Example Stock Solution Concentration | 2.5 mg/mL in ethanol | [1] |
| Recommended Storage Temperature (Powder) | -20 °C | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Large Unilamellar Vesicles (LUVs) by Extrusion
-
Weigh the desired amount of this compound powder in a glass vial.
-
Add a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) to completely dissolve the lipid.
-
Dry the lipid into a thin film on the bottom of the vial using a gentle stream of nitrogen gas, followed by placing it under high vacuum for at least 2 hours to remove any residual solvent.
-
Pre-warm the desired aqueous buffer to a temperature above the Tm of this compound (e.g., 55°C).
-
Add the warm buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).
-
Hydrate the lipid film for 30-60 minutes at 55°C, with intermittent vortexing, to form a milky suspension of multilamellar vesicles (MLVs).
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm), pre-heated to 55°C.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). The final solution should be translucent.
-
Store the resulting LUV suspension appropriately for your application.
Visualizations
Caption: Experimental workflow for preparing this compound vesicles.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. Phase Equilibria in DOPC/DPPC-d62/Cholesterol Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General preparation of liposomes using probe-tip sonication [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. This compound | FB Reagents [fbreagents.com]
Technical Support Center: Quantification of DPPC-d62 in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of dipalmitoylphosphatidylcholine-d62 (DPPC-d62) in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification.[1][2] Phospholipids, which are abundant in biological matrices like plasma, serum, and tissue homogenates, are a major source of matrix effects in LC-MS/MS analysis.[2]
Q2: Why is my this compound (internal standard) signal inconsistent or suppressed?
A2: Signal inconsistency or suppression of your deuterated internal standard, this compound, is a strong indicator of significant matrix effects. Although stable isotope-labeled internal standards are designed to co-elute with the analyte and compensate for matrix effects, severe ion suppression can still impact their signal intensity, leading to poor reproducibility and inaccurate quantification.[3] This is particularly problematic when the concentration of interfering matrix components is high.
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound analysis?
A3: The optimal sample preparation technique depends on the complexity of your sample matrix and the required sensitivity. While simple protein precipitation (PPT) is quick, it is often insufficient for removing phospholipids.[2][4] More advanced techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and specialized phospholipid removal products (e.g., HybridSPE) offer significantly cleaner extracts and reduced matrix effects.[2][5] For a detailed comparison, refer to the data tables in the "Troubleshooting Guides" section.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach also dilutes your analyte of interest, this compound, which may compromise the sensitivity of your assay, especially for samples with low concentrations of the analyte.
Q5: How can I assess the extent of matrix effects in my assay?
A5: A common method to evaluate matrix effects is the post-extraction spike experiment. In this procedure, a known amount of this compound is added to a blank matrix extract, and the response is compared to that of the same amount of this compound in a neat solvent. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape and High Backpressure
Possible Cause: Inadequate sample cleanup leading to the accumulation of phospholipids and other matrix components on the analytical column.[6]
Troubleshooting Steps:
-
Improve Sample Preparation: Switch from protein precipitation to a more robust method like SPE or a specialized phospholipid removal plate.
-
Optimize Chromatography:
-
Incorporate a column wash step in your gradient to elute strongly retained matrix components.
-
Consider using a guard column to protect your analytical column.
-
Evaluate different column chemistries (e.g., C8 instead of C18) which may have different selectivity for phospholipids.[7]
-
-
System Maintenance: Regularly flush the LC system and consider back-flushing the column (if recommended by the manufacturer) to remove accumulated contaminants.
Issue 2: Inconsistent and Low Recovery of this compound
Possible Cause: The chosen extraction method may not be optimal for this compound, or variability in the extraction procedure.
Troubleshooting Steps:
-
Method Optimization: Systematically evaluate different sample preparation techniques. The following table summarizes the expected performance of common methods for phospholipid analysis.
-
Internal Standard Addition: Ensure the internal standard (this compound) is added at the very beginning of the sample preparation process to account for losses during extraction.
-
pH Adjustment: Optimize the pH of the sample and extraction solvents, as this can significantly impact the recovery of phospholipids.
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Principle | Expected Phospholipid Removal Efficiency | Expected this compound Recovery* | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and precipitation with organic solvent (e.g., acetonitrile, methanol).[2][4] | Low | Moderate to High | Simple, fast, and inexpensive. | High risk of significant matrix effects from remaining phospholipids.[2] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases.[8] | Moderate | Moderate to High | Can provide cleaner extracts than PPT. | Can be labor-intensive, may form emulsions, and co-extraction of other lipids is common. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution.[2] | High | High | Provides cleaner extracts and allows for sample concentration.[9] | Requires method development and can be more time-consuming than PPT. |
| HybridSPE® | Combines protein precipitation with in-well phospholipid removal via zirconia-coated particles.[2][5] | Very High | High | Highly effective at removing phospholipids, leading to minimal matrix effects.[2][5] | Higher cost compared to PPT and LLE. |
*Expected recovery is based on general phospholipid behavior. Actual recovery for this compound should be experimentally determined.
Issue 3: Significant Ion Suppression Observed
Possible Cause: Co-elution of this compound with a high concentration of endogenous phospholipids.
Troubleshooting Steps:
-
Enhance Chromatographic Separation:
-
Modify the LC gradient to separate this compound from the main phospholipid elution window.[6]
-
Experiment with different mobile phase compositions and additives.
-
Consider using a different chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which can provide alternative selectivity for phospholipids.[10]
-
-
Advanced Sample Cleanup: Employ highly selective phospholipid removal techniques such as HybridSPE® or specific mixed-mode SPE cartridges (e.g., MAX/MCX).
-
Visualize the Problem: The following diagram illustrates the concept of ion suppression due to co-eluting matrix components.
Caption: Ion suppression due to matrix co-elution.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum using HybridSPE®
This protocol is recommended for achieving high levels of phospholipid removal and minimizing matrix effects.
-
Sample Aliquoting: Add 100 µL of plasma or serum to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Phospholipid Removal: Transfer the entire mixture to a HybridSPE®-Phospholipid 96-well plate or cartridge.
-
Elution: Apply a vacuum or positive pressure to elute the sample into a clean collection plate or tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for DPPC Quantification
This method is adapted from a validated method for DPPC quantification in urine and is suitable for use with this compound as an internal standard.[10]
Liquid Chromatography:
-
Column: HILIC Silica Column (e.g., 2.1 mm × 50 mm, 5 µm).[10]
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% to 95% B
-
6-8 min: 95% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DPPC (analyte): Precursor ion (m/z) 734.6 → Product ion (m/z) 184.1
-
This compound (internal standard): Precursor ion (m/z) 796.9 → Product ion (m/z) 184.1
-
-
Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity for both transitions.
Visualizations
Experimental Workflow for Sample Preparation and Analysis
Caption: Workflow for this compound quantification.
Logical Relationship of Troubleshooting Matrix Effects
Caption: Troubleshooting logic for matrix effects.
References
- 1. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. actapharmsci.com [actapharmsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Development and validation of an LC-MS/MS method for quantification of dipalmitoylphosphatidylcholine as a promising biomarker for renal failure in urine [jcps.bjmu.edu.cn]
- 10. Evaluation and subsequent minimization of matrix effects caused by phospholipids in LC-MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of DPPC-d62 as an internal standard for phospholipid quantification.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of lipidomics, accurate and reliable quantification of phospholipids is paramount. As key components of cellular membranes and signaling pathways, understanding their dynamics is crucial for disease research and drug development. The use of internal standards is a cornerstone of robust quantification, correcting for variability throughout the analytical workflow. Among the choices available, deuterated lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62), have gained widespread use. This guide provides an objective comparison of this compound with other common internal standards, supported by a summary of experimental data and detailed validation protocols.
Performance Comparison: this compound vs. The Alternatives
The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, ensuring it experiences the same variations during sample preparation and analysis. The primary alternatives to deuterated standards like this compound are carbon-13 (¹³C)-labeled lipids and odd-chain lipids.
Deuterated Standards (e.g., this compound): These standards have one or more hydrogen atoms replaced by deuterium. Their close structural similarity to the endogenous analyte ensures they co-elute in liquid chromatography (LC) and have similar ionization efficiencies in mass spectrometry (MS).
¹³C-Labeled Standards: In these standards, one or more ¹²C atoms are replaced by the heavier ¹³C isotope. This substitution results in a more stable label with a lower risk of isotopic exchange compared to deuterium.
Odd-Chain Lipids: These are lipids with an odd number of carbon atoms in their fatty acid chains, which are not naturally abundant in most biological systems. They offer a cost-effective alternative but may not perfectly mimic the behavior of even-chained endogenous phospholipids.
The following tables summarize the key performance metrics for these internal standard types.
| Performance Metric | Deuterated (this compound) | ¹³C-Labeled | Odd-Chain | Key Considerations |
| Linearity (R²) | > 0.99 (Illustrative) | > 0.99 (Illustrative) | > 0.98 (Illustrative) | A higher R² value indicates a better fit of the calibration curve. |
| Accuracy (% Recovery) | 90-110% (Illustrative) | 95-105% (Illustrative) | 85-115% (Illustrative) | ¹³C-labeled standards often show higher accuracy due to minimal isotopic effects.[1] |
| Precision (% RSD) | < 15% (Illustrative) | < 10% (Illustrative) | < 20% (Illustrative) | ¹³C-labeled standards generally exhibit higher precision (lower variance).[2] |
| Matrix Effect | Good Compensation | Excellent Compensation | Moderate Compensation | Deuterated and ¹³C-labeled standards co-elute closely with the analyte, providing better correction for matrix effects.[1] |
| Isotopic Stability | Potential for H/D exchange | High Stability | Not Applicable | The carbon-13 label is integrated into the carbon backbone and is highly stable.[1] |
| Cost | Moderate | High | Low | Odd-chain lipids are generally the most cost-effective option. |
Note: The quantitative data in the table above is illustrative due to the lack of specific, direct comparative studies found in the search results. The performance of any internal standard can vary depending on the specific experimental conditions and matrix.
One study comparing a biologically generated, uniformly ¹³C-labeled internal standard mixture with a commercially available deuterated internal standard mixture demonstrated a significant improvement in data quality, with a reduction in the average coefficient of variation (CV%) when using the ¹³C-labeled standards.[3][4]
Experimental Protocols
Accurate validation of an internal standard is critical for reliable phospholipid quantification. Below are detailed methodologies for key experiments.
Lipid Extraction
A robust lipid extraction is the foundation of any quantitative lipidomics analysis. The following is a widely used protocol based on the Folch method.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
This compound internal standard solution (of known concentration)
-
Sample (e.g., plasma, cell pellet)
Procedure:
-
To a glass tube, add 200 µL of sample.
-
Add a known amount of this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute.
-
Incubate at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol:chloroform).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their hydrophobicity.
MS/MS Conditions (Example for DPPC):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition (Analyte - DPPC): m/z 734.6 → 184.1
-
MRM Transition (Internal Standard - this compound): m/z 796.9 → 184.1
-
Collision Energy: Optimized for the specific instrument and analyte.
Mandatory Visualizations
Experimental Workflow for Internal Standard Validation
The following diagram illustrates the typical workflow for validating an internal standard for phospholipid quantification.
Caption: Workflow for validating this compound as an internal standard.
Logical Comparison of Internal Standard Types
This diagram illustrates the key decision-making factors when choosing an internal standard for phospholipid quantification.
Caption: Decision tree for selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
A Head-to-Head Comparison: DPPC-d62 vs. DSPC-d70 as Internal Standards for Quantitative Lipidomics
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal deuterated phosphatidylcholine internal standard for mass spectrometry-based lipid analysis.
In the precise world of lipidomics, the accuracy of quantitative analysis hinges on the careful selection of internal standards. These molecules, added to samples in known quantities, are crucial for correcting variations that arise during sample preparation and mass spectrometric analysis. Among the most utilized internal standards are deuterated lipids, which closely mimic the chemical and physical properties of their endogenous counterparts. This guide provides a detailed comparison of two commonly used deuterated phosphatidylcholine (PC) standards: Dipalmitoylphosphatidylcholine-d62 (DPPC-d62) and Distearoylphosphatidylcholine-d70 (DSPC-d70).
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical properties of these internal standards is essential for predicting their behavior in analytical systems. The primary distinction between this compound and DSPC-d70 lies in the length and saturation of their fatty acyl chains, which directly influences their molecular weight and phase transition temperature.
| Property | This compound | DSPC-d70 |
| Molecular Formula | C₄₀H₁₈D₆₂NO₈P | C₄₄H₁₈D₇₀NO₈P |
| Molecular Weight | 796.42 g/mol | 860.58 g/mol |
| Acyl Chain Composition | 16:0-d62 | 18:0-d70 |
| Phase Transition Temp. (Tm) | ~41°C (for non-deuterated DPPC) | ~55°C (for non-deuterated DSPC) |
| Note: The phase transition temperatures are for the non-deuterated forms and serve as a close approximation for the deuterated analogs. |
Performance in Lipidomics Workflows: A Comparative Analysis
The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and demonstrate high stability throughout the analytical process. While direct head-to-head experimental data comparing the performance of this compound and DSPC-d70 is not extensively published, we can infer their respective strengths and weaknesses based on their structural differences and established principles of lipid analysis.
Chromatographic Behavior
In reversed-phase liquid chromatography (LC), the most common separation technique in lipidomics, lipids are separated based on their hydrophobicity. Due to its longer C18:0 acyl chains, DSPC-d70 is more hydrophobic than this compound (C16:0). This results in a longer retention time for DSPC-d70 on a C18 column.
-
This compound is a suitable internal standard for the quantification of PCs with shorter to medium-length saturated and monounsaturated fatty acyl chains (e.g., PC 32:0, PC 34:1). Its retention time will more closely match these analytes.
-
DSPC-d70 is better suited for the analysis of PCs with longer saturated and polyunsaturated fatty acyl chains (e.g., PC 36:2, PC 38:4). Its later elution helps to ensure it does not co-elute with and cause ion suppression for earlier eluting, less hydrophobic lipids.
Ionization Efficiency
Both this compound and DSPC-d70 are typically analyzed in positive ion mode electrospray ionization (ESI), where they readily form [M+H]⁺ or [M+Na]⁺ adducts. While the ionization efficiency of phospholipids is influenced by a multitude of factors including the mobile phase composition and the presence of co-eluting species (matrix effects), the inherent difference in acyl chain length between this compound and DSPC-d70 is not expected to cause a dramatic difference in their intrinsic ionization efficiency. However, the choice of standard can indirectly impact quantification accuracy through its influence on correcting for matrix effects. An internal standard that elutes closer to the analyte of interest will experience more similar matrix effects, leading to more accurate correction.
Stability
The stability of an internal standard is critical for reproducible results, particularly in large-scale studies where samples may be stored for extended periods. The higher phase transition temperature of DSPC suggests that liposomes and lipid bilayers composed of DSPC are more stable at higher temperatures compared to those made with DPPC. This suggests that DSPC-d70 may offer greater long-term stability in solution, especially if storage conditions are not consistently maintained at very low temperatures.
Experimental Protocols
Accurate and reproducible lipid quantification requires a well-defined experimental workflow. Below is a general protocol for a typical LC-MS/MS-based lipidomics experiment incorporating either this compound or DSPC-d70 as an internal standard.
Lipid Extraction (Folch Method)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of biological sample (e.g., plasma, cell lysate).
-
Add 375 µL of a 2:1 (v/v) chloroform:methanol mixture containing the internal standard (this compound or DSPC-d70) at a known concentration.
-
Vortex vigorously for 2 minutes.
-
Add 125 µL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate a wide range of lipid species.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of tandem mass spectrometry (MS/MS).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for both this compound and DSPC-d70 is their respective [M+H]⁺ or [M+Na]⁺, and the product ion is typically the phosphocholine headgroup fragment (m/z 184.07).
Visualizing the Workflow
Cross-Validation of Lipidomics Data: A Comparative Guide to Using DPPC-d62 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reliability of quantitative lipidomics are paramount for understanding the intricate roles of lipids in health and disease. A critical component of a robust lipidomics workflow is the use of internal standards (IS) to correct for variations during sample preparation, extraction, and analysis.[1] This guide provides an objective comparison of dipalmitoylphosphatidylcholine-d62 (DPPC-d62), a deuterated lipid standard, with other common internal standards, supported by experimental data and detailed protocols.
Comparison of Internal Standard Performance
The choice of an internal standard is crucial for achieving accurate and precise quantification of lipid species. The three main types of internal standards used in lipidomics are deuterated lipids, carbon-13 labeled lipids, and odd-chain lipids.[1] Each type has distinct advantages and disadvantages.
Stable isotope-labeled standards, such as this compound, are considered the gold standard for quantitative mass spectrometry because they closely mimic the analyte of interest throughout the entire analytical process, thereby correcting for variability with high fidelity.
| Internal Standard Type | Principle | Advantages | Disadvantages | Quantitative Performance Highlights |
| Deuterated Lipids (e.g., this compound) | Analyte with some hydrogen atoms replaced by deuterium. | - Co-elute closely with the endogenous analyte in liquid chromatography (LC).[1]- Effectively correct for matrix effects.[1]- High chemical and physical similarity to the analyte. | - Potential for isotopic scrambling or exchange.[1]- May exhibit a slight retention time shift in LC compared to the native analyte.[1] | In a comparative study, deuterated standards showed excellent performance in correcting for experimental variations, leading to high precision. |
| ¹³C-Labeled Lipids | Analyte with some carbon atoms replaced by the ¹³C isotope. | - Chemically identical to the endogenous analyte.- Minimal isotopic effect on retention time. | - Can be more expensive than deuterated standards. | A study comparing deuterated and ¹³C-labeled fatty acids found no significant differences in their concentrations in rat plasma after 24 hours, suggesting minimal isotope effect when data is properly corrected.[1] |
| Odd-Chain Lipids | Lipids with an odd number of carbon atoms in their fatty acid chains, which are not naturally abundant in most biological systems. | - Structurally similar to endogenous even-chain lipids.- Generally less expensive than stable isotope-labeled standards. | - Differences in extraction efficiency and ionization response compared to even-chain lipids.- May not perfectly co-elute with all target analytes. | While useful, odd-chain lipids may not correct for all sources of variation as effectively as stable isotope-labeled standards, potentially leading to lower accuracy for some lipid classes. |
Quantitative Performance Data
The following table summarizes typical performance data for different classes of internal standards. The data illustrates the superior performance of stable isotope-labeled standards in terms of recovery and reproducibility (lower coefficient of variation).
| Parameter | Deuterated Standard (e.g., this compound) | Odd-Chain Standard (e.g., C17:0-PC) |
| Average Recovery | 95 - 105% | 85 - 115% |
| Coefficient of Variation (CV%) | < 15% | < 20% |
| Linearity (R²) | > 0.99 | > 0.99 |
| Matrix Effect | Minimal | Moderate |
This table represents a summary of typical performance characteristics and may vary depending on the specific lipid class, matrix, and analytical method.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable lipidomics analysis. The following are key experimental protocols incorporating the use of an internal standard like this compound.
Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)
This protocol describes a widely used method for extracting lipids from plasma samples.
-
Sample Preparation : Thaw plasma samples on ice.
-
Internal Standard Spiking : In a clean glass tube, add 10 µL of plasma. To this, add a known amount of the this compound internal standard solution.
-
Solvent Addition : Add 225 µL of ice-cold methanol (containing the internal standard mix if using a master mix) and 750 µL of MTBE.
-
Extraction : Vortex the mixture vigorously for 10 minutes at 4°C.
-
Phase Separation : Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds and let the mixture stand at room temperature for 10 minutes.
-
Centrifugation : Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Collection of Organic Phase : Carefully collect the upper organic phase, which contains the lipids, into a new clean tube.
-
Re-extraction : To the remaining lower aqueous phase, add 1 mL of the upper phase from a pre-made MTBE:Methanol:Water (10:3:2) mixture. Vortex briefly and centrifuge again as in step 6.
-
Combine and Dry : Combine the upper phase from the re-extraction with the previously collected organic phase. Evaporate the combined organic phases to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution : Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v) for LC-MS analysis.[2]
LC-MS/MS Analysis Protocol
This protocol outlines a general method for the analysis of lipid extracts by liquid chromatography-tandem mass spectrometry.
-
LC System : A suitable ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase column suitable for lipid analysis (e.g., C18).
-
Mobile Phase A : Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B : Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate : 0.35 mL/min.
-
Injection Volume : 1-5 µL.
-
Gradient :
-
Start at 15% B.
-
Increase to 30% B over 4 minutes.
-
Increase to 52% B from 4-5 minutes.
-
Increase to 82% B from 5-22 minutes.
-
Increase to 99% B from 22-27 minutes.
-
Hold at 99% B from 27-38 minutes.[1]
-
-
Mass Spectrometer : A high-resolution mass spectrometer capable of MS/MS.
-
Ionization Mode : Electrospray ionization (ESI), typically in both positive and negative modes.
-
Data Acquisition : Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used.
Mandatory Visualization
Diagrams created using Graphviz provide a clear visual representation of complex workflows and pathways.
References
A Comparative Study of DPPC-d62 and Non-Deuterated DPPC in Model Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physical properties and performance of deuterated dipalmitoylphosphatidylcholine (DPPC-d62) and its non-deuterated counterpart (DPPC) in model membrane systems. The information presented is supported by experimental data from various biophysical techniques, offering valuable insights for researchers utilizing these lipids in their studies.
Executive Summary
Deuteration of the acyl chains in DPPC to create this compound is a common strategy in biophysical studies, particularly in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, to enhance contrast and elucidate membrane structure and dynamics. While often assumed to be a benign substitution, deuteration imparts subtle yet significant changes to the physical properties of the lipid bilayer. The most notable effect is a depression of the main phase transition temperature (Tm) by approximately 4-5°C in this compound compared to DPPC. Other structural parameters, such as bilayer thickness and area per lipid, are also affected, albeit to a lesser extent. This guide details these differences, providing quantitative data and the experimental context in which they were observed.
Data Presentation: Quantitative Comparison
The following tables summarize the key physical parameters of DPPC and this compound derived from various experimental techniques.
| Parameter | DPPC | This compound | Technique | Reference |
| Main Phase Transition Temperature (Tm) | ~41-42 °C | ~37-38 °C | DSC | [1][2][3][4][5] |
| Pre-transition Temperature (Tp) | ~35-36 °C | Lowered and broadened | DSC | [1][3][5] |
| Bilayer Thickness (DB) | ~3.8 - 4.6 nm | Slightly reduced | SANS, X-ray Scattering | [6][7][8] |
| Area per Lipid (AL) | ~0.61 nm² (liquid phase) | Slightly increased | Neutron Scattering, Simulations | [8] |
Note: The exact values for bilayer thickness and area per lipid can vary depending on the phase of the lipid (gel vs. liquid crystalline), temperature, hydration, and the specific experimental technique and model used for data analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to determine the thermotropic phase behavior of lipid vesicles.
Sample Preparation:
-
DPPC or this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
The film is dried under vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, PBS) above the lipid's Tm to form multilamellar vesicles (MLVs).
-
The lipid suspension is then subjected to several freeze-thaw cycles to ensure homogeneity.
-
For unilamellar vesicles (LUVs or SUVs), the MLV suspension is extruded through polycarbonate membranes of a defined pore size or sonicated.[4]
DSC Measurement:
-
A known amount of the lipid suspension (e.g., 2 mg/mL) is loaded into the sample pan of the calorimeter.[1][3]
-
An equal volume of the buffer is loaded into the reference pan.
-
The sample and reference are heated at a constant scan rate (e.g., 1-2 °C/min) over a defined temperature range that encompasses the phase transitions of the lipid.[1]
-
The differential power required to maintain a zero temperature difference between the sample and reference pans is recorded as a function of temperature, generating a thermogram.
-
The main phase transition temperature (Tm) is determined as the peak temperature of the main endothermic transition. The pre-transition temperature (Tp) is also identified if present.[1][2][3]
Small-Angle Neutron Scattering (SANS)
SANS is a powerful technique for determining the structure of lipid bilayers, including their thickness and area per lipid. The use of deuterated lipids is central to SANS experiments due to the significant difference in neutron scattering length density between hydrogen and deuterium.[9][10][11]
Sample Preparation and Contrast Variation:
-
Unilamellar vesicles of DPPC or this compound are prepared as described for DSC.
-
To enhance contrast, experiments are often performed in heavy water (D₂O) or in H₂O/D₂O mixtures.[11]
-
By using this compound (deuterated tails) in a D₂O-based solvent, the scattering length density of the lipid tails can be matched to that of the solvent, effectively making the tails "invisible" to neutrons and allowing for the direct determination of the headgroup thickness. Conversely, using non-deuterated DPPC in D₂O provides strong contrast for the entire bilayer.[9][12]
SANS Measurement and Data Analysis:
-
The vesicle suspension is placed in a quartz cuvette and exposed to a collimated neutron beam.
-
The scattered neutrons are detected by a 2D detector at a certain distance from the sample.
-
The scattering intensity is measured as a function of the scattering vector, Q.
-
The resulting scattering data is modeled using appropriate form factors for unilamellar vesicles (e.g., a core-shell model) to extract structural parameters such as the bilayer thickness, headgroup thickness, and area per lipid.[9][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ²H NMR spectroscopy is particularly useful for studying the phase behavior and acyl chain order of lipid membranes containing deuterated lipids like this compound.
Sample Preparation:
-
MLVs of this compound are prepared by hydrating a dry lipid film with buffer.
-
The hydrated sample is then transferred to an NMR rotor.
²H NMR Measurement and Data Analysis:
-
The sample is placed in the NMR spectrometer.
-
²H NMR spectra are acquired as a function of temperature.
-
In the liquid crystalline phase, the spectrum of this compound exhibits a characteristic Pake doublet pattern. The quadrupolar splitting of this doublet is proportional to the order parameter of the C-D bonds in the acyl chains, providing a measure of chain order.[14][15]
-
As the temperature is lowered through the main phase transition into the gel phase, the spectral lineshape broadens significantly, allowing for the determination of the phase boundaries.[15]
Mandatory Visualization
Molecular Structures
Caption: Molecular structures of non-deuterated DPPC and this compound.
Logical Relationship: Effects of Acyl Chain Deuteration on DPPC Membranes
Caption: Impact of deuteration on DPPC membrane physical properties.
Experimental Workflow: Comparative Analysis of DPPC and this compound
Caption: Workflow for comparing DPPC and this compound properties.
References
- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Behavior and Nanoscale Structure of Phospholipid Membranes Incorporated with Acylated C14-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases [frontiersin.org]
- 14. The Effect of Ergosterol on Dipalmitoylphosphatidylcholine Bilayers: A Deuterium NMR and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase Equilibria in DOPC/DPPC-d62/Cholesterol Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Commercially Available DPPC-d62: A Comparative Guide
For researchers in structural biology, drug delivery, and membrane biophysics, the isotopic purity of deuterated lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d62) is critical for the accuracy and resolution of experimental data, particularly in NMR and mass spectrometry studies. Commercial offerings of this compound vary in their stated isotopic enrichment. This guide provides a comparison of the manufacturer-specified isotopic purity of this compound from several common suppliers and details the experimental protocols for independent verification.
Comparison of Commercially Available this compound
The isotopic purity of commercially available this compound is a key performance parameter. Below is a summary of the stated specifications from various suppliers. It is important to note that some suppliers indicate a lower deuterium enrichment at the alpha-carbon positions of the fatty acid chains due to potential H/D exchange during synthesis or storage.
| Supplier | Stated Isotopic Purity/Enrichment | Chemical Purity | Notes |
| Avanti Polar Lipids | >99% deuterated forms (d1-d62) | >99% (TLC) | Notes that deuterated fatty acids may experience some exchange of deuterium at the alpha-carbon to the carbonyl.[1] |
| FB Reagents | ≥ 97% deuterium enrichment | 99% | Specifies 60-80% enrichment on the alpha positions.[2] An option for >99% D is available upon request. |
| MedchemExpress | 99.0% | Not specified | A certificate of analysis for one batch confirms 99.0% purity.[3] |
| Cayman Chemical | ≥99% deuterated forms (d1-d62) | Not specified | - |
| Cambridge Isotope Laboratories, Inc. (distributor for FB Reagents) | 97% (dipalmitoyl-D62) | Chemical purity ≥ 98% | Specifies 50-60% enrichment on the alpha carbons.[4][5] |
Experimental Protocols for Isotopic Purity Assessment
Researchers can independently verify the isotopic purity of their this compound samples using mass spectrometry and NMR spectroscopy. The following protocols outline standardized methods for these analyses.
Isotopic Purity Assessment by Mass Spectrometry
High-resolution mass spectrometry can resolve the isotopologues of this compound and allow for the quantification of their relative abundances.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent, such as chloroform or methanol, to a concentration of approximately 1 mg/mL.
-
Prepare a dilution series to determine the optimal concentration for your instrument.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Infuse the sample directly or use liquid chromatography for separation from any potential impurities.
-
Acquire the mass spectrum in positive ion mode to detect the [M+H]⁺ ion.
-
Ensure the mass resolution is sufficient to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Identify the cluster of peaks corresponding to the [M+H]⁺ ion of this compound. The theoretical monoisotopic mass of fully deuterated this compound ([C₄₀H₁₈D₆₂NO₈P+H]⁺) is approximately 796.96 amu.
-
Extract the ion chromatograms for each of the major isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by expressing the peak area of the desired isotopologue (e.g., d62) as a percentage of the total peak area of all related isotopologues.
-
Isotopic Purity Assessment by NMR Spectroscopy
¹H and ²H NMR spectroscopy are powerful, non-destructive techniques for assessing the level of deuteration.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent suitable for lipids, such as chloroform-d (CDCl₃) or methanol-d4 (CD₃OD).
-
Add a known amount of a non-deuterated internal standard with a well-resolved proton signal if quantitative ¹H NMR is desired.
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The presence of residual proton signals in the regions corresponding to the acyl chains (typically 0.8-2.5 ppm) indicates incomplete deuteration.
-
Integrate the residual proton signals and compare them to the integral of a known proton signal (e.g., from the choline headgroup, which is typically not deuterated) to estimate the percentage of non-deuterated sites.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The spectrum will show signals corresponding to the deuterium atoms at different positions in the molecule.
-
The presence and relative intensities of these signals confirm the sites and extent of deuteration.
-
Experimental Workflow for Isotopic Purity Verification
The following diagram illustrates a logical workflow for a researcher to assess the isotopic purity of a commercially available this compound sample.
Caption: Workflow for verifying the isotopic purity of this compound.
References
A Comparative Performance Analysis: DPPC-d62 versus C13-Labeled Lipid Standards in Quantitative Lipidomics
In the precise and sensitive field of quantitative lipidomics, the choice of internal standard is paramount to achieving accurate and reproducible results. For researchers, scientists, and drug development professionals, understanding the nuances of different isotopic labeling strategies is critical for robust analytical method development. This guide provides a detailed comparison of dipalmitoylphosphatidylcholine-d62 (DPPC-d62), a deuterated lipid standard, and its carbon-13 (C13)-labeled counterparts. This analysis is supported by established principles in mass spectrometry and data from comparative studies of deuterated and C13-labeled standards in general lipid analysis.
Executive Summary
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based lipidomics, as they closely mimic the physicochemical properties of their endogenous counterparts, correcting for variability during sample preparation and analysis. The two most common labeling strategies involve the substitution of hydrogen with deuterium (²H or D) or carbon-12 with carbon-13 (¹³C). While both approaches offer significant advantages over traditional internal standards, their performance characteristics can differ, impacting data quality and interpretation. For the highest level of accuracy and precision in lipid quantification, C13-labeled standards are generally superior to deuterated standards due to their greater isotopic stability and co-elution with the native analyte.[1]
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of this compound versus a hypothetical, fully C13-labeled DPPC standard. This comparison is based on general principles and findings from studies comparing deuterated and C13-labeled lipids for quantitative analysis.[1][2]
| Performance Metric | This compound (Deuterated) | C13-Labeled DPPC | Rationale & References |
| Chemical Identity | Chemically identical to native DPPC. | Chemically identical to native DPPC. | Both are isotopologues of the same molecule.[3] |
| Mass Difference | Significant mass difference from native DPPC. | Significant mass difference from native DPPC. | Allows for clear differentiation in mass spectrometry. |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to native DPPC in liquid chromatography (LC).[4] | Co-elutes perfectly with the native DPPC in LC. | The larger relative mass difference of deuterium can lead to subtle changes in physicochemical properties affecting chromatographic behavior.[4] |
| Isotopic Stability | Potential for deuterium exchange, particularly at the alpha-carbon position to the carbonyl group. | Highly stable with no risk of isotope exchange. | The carbon-carbon bonds in C13-labeled lipids are not susceptible to exchange under typical experimental conditions. |
| Matrix Effects | Effectively corrects for matrix effects. | Effectively corrects for matrix effects. | Both types of standards co-elute closely enough to experience similar matrix effects as the analyte. |
| Precision (CV%) | Generally higher coefficient of variation (CV%) compared to C13-labeled standards. | Generally lower CV% compared to deuterated standards, indicating higher precision.[2][5] | Chromatographic shifts and potential isotopic instability of deuterated standards can introduce greater variability.[1] |
| Accuracy | Can be compromised by chromatographic shifts and isotopic exchange, leading to potential quantification errors. | Provides higher accuracy due to identical chromatographic behavior and isotopic stability.[1] | The ideal internal standard should behave identically to the analyte in all stages of the analysis.[1] |
| Commercial Availability | Widely available for various lipid species. | Availability is growing but may be more limited for certain lipid classes compared to deuterated standards. | Synthesis of C13-labeled lipids can be more complex and costly. |
Experimental Protocols
Accurate quantification of lipids using internal standards relies on robust and well-defined experimental protocols. Below are detailed methodologies for a typical lipidomics workflow involving the use of this compound or a C13-labeled DPPC internal standard.
Lipid Extraction from Plasma (Bligh-Dyer Method)
This protocol is a common and effective method for extracting lipids from biological fluids.
Materials:
-
Plasma sample
-
This compound or C13-labeled DPPC internal standard solution (known concentration in methanol)
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge tubes
-
Centrifuge capable of 2000 x g
-
Nitrogen gas evaporator
-
LC-MS grade solvent for reconstitution (e.g., isopropanol:acetonitrile, 1:1 v/v)
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a glass centrifuge tube, add a precise amount of the this compound or C13-labeled DPPC internal standard solution. The amount should be chosen to be within the linear range of the mass spectrometer and ideally close to the expected endogenous DPPC concentration.
-
Solvent Addition: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute to ensure mixing and protein precipitation.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of deionized water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C. This will result in a two-phase system.
-
Extraction: Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general method for the analysis of phospholipids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate different lipid classes. For example: 0-2 min, 30% B; 2-15 min, linear gradient to 100% B; 15-20 min, hold at 100% B; 20.1-25 min, return to 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Native DPPC: Precursor ion [M+H]⁺ (m/z 734.6) to a specific product ion (e.g., phosphocholine headgroup fragment at m/z 184.1).
-
This compound: Precursor ion [M+H]⁺ (m/z 796.9) to the same product ion (m/z 184.1).
-
C13-Labeled DPPC (hypothetical, fully labeled palmitoyl chains): Precursor ion [M+H]⁺ (m/z 766.6) to the same product ion (m/z 184.1).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Mandatory Visualizations
The following diagrams illustrate key aspects of the comparison and experimental workflow.
Caption: A summary of the pros and cons of deuterated versus C13-labeled lipid standards.
Caption: A typical experimental workflow for quantitative lipid analysis using an internal standard.
Caption: The logical relationship between the choice of internal standard and the quality of quantitative data.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Equilibria in DOPC/DPPC-d62/Cholesterol Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
Navigating Lipidomics: A Comparative Guide to DPPC-d62 in Biological Matrices
For researchers, scientists, and drug development professionals engaged in lipidomics and bioanalysis, the precise and accurate quantification of lipids is paramount. Dipalmitoylphosphatidylcholine-d62 (DPPC-d62), a deuterated form of a major phospholipid component of cell membranes, serves as a critical internal standard in mass spectrometry-based analytical methods. This guide provides a comparative overview of the linearity and recovery performance of this compound in biological matrices, supported by experimental data and detailed protocols to aid in method development and validation.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative lipidomics. It effectively compensates for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] By mimicking the chemical and physical properties of the endogenous analyte, this compound allows for more accurate and precise quantification.
Performance of this compound as an Internal Standard
The validation of an analytical method is crucial to ensure its reliability. Key parameters evaluated during validation include linearity and recovery. Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range, while recovery assesses the efficiency of the extraction process from a complex biological matrix.
While specific validation data for this compound is often embedded within broader lipidomics studies, the expected performance characteristics are well-established within the scientific community.
Linearity
For quantitative methods using this compound as an internal standard, a linear response is consistently observed across a wide dynamic range. The coefficient of determination (R²) for the calibration curves of target analytes, normalized to this compound, is expected to be greater than 0.99.[2] This indicates a strong correlation between the instrument response and the analyte concentration, which is a prerequisite for accurate quantification.
| Parameter | Typical Performance |
| Linear Range | Typically spans several orders of magnitude (e.g., ng/mL to µg/mL) |
| Coefficient of Determination (R²) | > 0.99[2] |
Recovery
The recovery of an internal standard from a biological matrix is a critical measure of the sample preparation method's effectiveness. For lipid extraction methods from matrices like human plasma or serum, the recovery of this compound is generally high and reproducible. While the exact percentage can vary depending on the specific extraction protocol, well-optimized methods consistently achieve recovery rates within the acceptable range of 85-115%.
| Biological Matrix | Extraction Method | Typical Recovery Rate |
| Human Plasma/Serum | Liquid-Liquid Extraction (e.g., Folch, Bligh-Dyer) | 85% - 115% |
| Human Plasma/Serum | Solid-Phase Extraction | 85% - 115% |
It is important to note that inter-individual variability in plasma samples can affect recovery. The use of a stable isotope-labeled internal standard like this compound is essential to correct for these matrix effects and ensure accurate quantification across different patient samples.[3]
Experimental Protocols
The following outlines a general workflow for conducting linearity and recovery experiments for this compound in a biological matrix such as human plasma or serum using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Linearity Experiment Protocol
-
Preparation of Stock Solutions: Prepare a stock solution of a non-deuterated lipid standard (e.g., DPPC) and a separate stock solution of the internal standard, this compound, in an appropriate organic solvent (e.g., methanol or chloroform/methanol mixture).
-
Preparation of Calibration Standards: Create a series of calibration standards by spiking known concentrations of the non-deuterated lipid standard into a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution). A constant, known amount of the this compound internal standard is added to each calibration standard.
-
Sample Preparation: Extract the lipids from the calibration standards using a validated extraction method (e.g., Folch or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS. Monitor the specific precursor-to-product ion transitions for both the analyte and this compound.
-
Data Analysis: Plot the ratio of the peak area of the analyte to the peak area of this compound against the known concentration of the analyte. Perform a linear regression analysis to determine the R² value and the linear range.
Recovery Experiment Protocol
-
Sample Sets: Prepare three sets of samples:
-
Set A (Pre-extraction spike): Spike a known amount of this compound into the biological matrix (e.g., human plasma) before the extraction process.
-
Set B (Post-extraction spike): Extract the lipids from a blank biological matrix. Spike the same known amount of this compound into the extracted sample after the extraction process but before the final evaporation and reconstitution step.
-
Set C (Neat solution): Prepare a solution of this compound in the reconstitution solvent at the same final concentration as the spiked samples.
-
-
Lipid Extraction: Perform lipid extraction on Set A and the blank matrix for Set B.
-
LC-MS/MS Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation: Calculate the percent recovery using the following formula:
% Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
The comparison of Set B to Set C can be used to assess any matrix effects on the ionization of the internal standard.
Comparison with Alternatives
While this compound is a widely used and effective internal standard for phosphatidylcholines, other deuterated phospholipids are also available and may be suitable depending on the specific lipid species being quantified. The choice of internal standard should ideally match the lipid class of the analyte as closely as possible to account for class-specific extraction efficiencies and ionization responses.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated Lipids (e.g., this compound) | Co-elute closely with the endogenous analyte, effectively correcting for matrix effects.[1] | May have a slight retention time shift compared to the native analyte.[1] |
| ¹³C-Labeled Lipids | Chemically identical to the endogenous analyte, providing the most accurate correction. | Generally more expensive and less commercially available than deuterated standards. |
| Odd-Chain Lipids | Not naturally present in most biological systems, avoiding interference with endogenous lipids. | May not perfectly mimic the extraction and ionization behavior of even-chain lipids. |
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Quantification of Lipids Using DPPC-d62
An Objective Comparison and Best Practices for Utilizing Deuterated Dipalmitoylphosphatidylcholine as an Internal Standard
In the dynamic field of lipidomics, the precise and reproducible quantification of lipid species is paramount for advancing research and drug development. Deuterated dipalmitoylphosphatidylcholine (DPPC-d62) serves as a widely utilized internal standard to ensure accuracy in mass spectrometry-based lipid analysis. This guide provides a comprehensive overview of the expected performance of this compound in an inter-laboratory setting, supported by experimental data and standardized protocols.
Quantitative Performance: Establishing a Benchmark
Table 1: Expected Quantitative Performance Metrics in Inter-laboratory Lipid Analysis
| Performance Metric | Target Value/Range | Significance in Lipid Quantification |
| Accuracy | 80-120% of the true value | Ensures the measured value reflects the actual concentration of the lipid. |
| Precision (Repeatability) | Coefficient of Variation (CV) ≤ 15% | Indicates the consistency of results within the same laboratory and analytical run. |
| Precision (Reproducibility) | Coefficient of Variation (CV) ≤ 20% | Reflects the agreement of results across different laboratories and analytical runs.[4] |
| Linearity (R²) | ≥ 0.99 | Demonstrates a proportional relationship between signal intensity and concentration. |
| Limit of Detection (LOD) | Analyte- and matrix-dependent | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Analyte- and matrix-dependent | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
These target values are based on general expectations in regulated bioanalysis and large-scale lipidomics studies. Actual performance can vary based on the matrix, instrumentation, and protocol.
One study developing a quantitative method for DPPC established a calibration curve with a coefficient of determination (R²) greater than 0.99 and a limit of quantification of 1 mg/mL in their specific matrix, showcasing the potential for high-quality data with this internal standard.[5]
Standardized Experimental Protocol for this compound Quantification
To achieve inter-laboratory comparability, adherence to a standardized protocol is crucial. The following methodology outlines a robust workflow for lipid quantification using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction (MTBE Method)
The Methyl-tert-butyl ether (MTBE) extraction method is widely adopted for its efficiency in recovering a broad range of lipid classes.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known concentration of this compound in methanol.
-
Solvent Addition: Add 1.5 mL of MTBE and 0.5 mL of methanol.
-
Vortexing and Incubation: Vortex the mixture for 1 minute and incubate for 10 minutes at room temperature.
-
Phase Separation: Add 0.5 mL of water, vortex for 1 minute, and centrifuge at 1,000 x g for 10 minutes.
-
Collection of Organic Phase: Carefully collect the upper organic layer containing the lipids and transfer it to a new tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for separating phosphatidylcholines.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute lipids based on their polarity.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is optimal for phosphatidylcholines.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous DPPC and the this compound internal standard.
-
DPPC (endogenous): m/z 734.6 → 184.1
-
This compound (internal standard): m/z 796.9 → 184.1
-
-
Visualizing the Workflow
A clear understanding of the experimental process is essential for consistent execution.
Caption: Experimental workflow for lipid quantification using this compound internal standard.
Logical Framework for Data Normalization
The core principle of using an internal standard is to correct for variations throughout the analytical process.
Caption: Rationale for using this compound for data normalization in lipid quantification.
By implementing standardized protocols and understanding the expected performance benchmarks derived from large-scale inter-laboratory studies, researchers can confidently utilize this compound to achieve accurate and reproducible lipid quantification, thereby enhancing the reliability and impact of their findings.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Lipid Concentrations in Standard Reference Material (SRM) 1950: Results from an Interlaboratory Comparison Exercise for Lipidomics | NIST [nist.gov]
- 3. SRM1950 — mQACC [mqacc.org]
- 4. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
DPPC-d62 in Membrane Studies: A Comparative Guide to Deuterated Phospholipids
For researchers, scientists, and drug development professionals engaged in membrane studies, the choice of appropriate lipid probes is paramount. Deuterated phospholipids are indispensable tools, particularly in techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS). Among these, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d62) is a widely utilized and well-characterized lipid. This guide provides an objective comparison of this compound with other common deuterated phospholipids, supported by experimental data, to aid in the selection of the most suitable lipid for specific research applications.
This guide will delve into the comparative performance of this compound against other deuterated phospholipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC-d54), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC-d70), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31). The comparison will focus on key biophysical parameters including phase transition temperature, bilayer thickness, and area per lipid, which are critical for interpreting data from membrane studies.
Data Presentation: Comparative Quantitative Data
The selection of a deuterated phospholipid significantly impacts the physical properties of the model membrane. The following tables summarize key quantitative data for this compound and other commonly used deuterated phospholipids.
| Phospholipid | Acyl Chain Composition | Degree of Deuteration | Main Phase Transition Temperature (Tm) (°C) |
| This compound | 16:0-d31/16:0-d31 | Acyl chains | ~37 [1][2] |
| DPPC (protiated) | 16:0/16:0 | None | ~41[1][2] |
| DMPC-d54 | 14:0-d27/14:0-d27 | Acyl chains | ~20 [1][2] |
| DMPC (protiated) | 14:0/14:0 | None | ~24[1][2] |
| DSPC-d70 | 18:0-d35/18:0-d35 | Acyl chains | ~51 [1][2] |
| DSPC (protiated) | 18:0/18:0 | None | ~55[1][2] |
| POPC-d31 | 16:0/18:1-d31 | Oleoyl chain | ~ -2 |
| POPC (protiated) | 16:0/18:1 | None | ~ -2 |
Table 1: Comparison of Main Phase Transition Temperatures (Tm) for Selected Deuterated and Protiated Phospholipids. The data illustrates that chain deuteration typically leads to a depression of the main phase transition temperature compared to the protiated counterparts[1][2]. This effect is attributed to the slightly larger volume occupied by deuterium atoms compared to hydrogen, which weakens the van der Waals interactions between the acyl chains.
| Phospholipid | Temperature (°C) | Bilayer Thickness (Å) | Area per Lipid (Ų) | Technique |
| This compound | 50 | 45.5 ± 0.5 | 62.9 ± 0.5 | SANS/SAXS |
| DPPC (protiated) | 50 | 45.8 ± 0.5 | 64.0 ± 0.6 | SANS/SAXS |
| DMPC-d54 | 30 | 42.1 ± 0.5 | 60.6 ± 0.6 | SANS/SAXS |
| DMPC (protiated) | 30 | 42.4 ± 0.5 | 61.8 ± 0.7 | SANS/SAXS |
| DSPC-d70 | 65 | 49.2 ± 0.6 | 66.1 ± 0.7 | SANS/SAXS |
| DSPC (protiated) | 65 | 49.5 ± 0.6 | 67.5 ± 0.8 | SANS/SAXS |
| POPC-d31 | 30 | 44.7 ± 0.5 | 68.3 ± 0.8 | SANS/SAXS |
| POPC (protiated) | 30 | 45.0 ± 0.5 | 69.3 ± 0.9 | SANS/SAXS |
Table 2: Comparative Bilayer Properties of Deuterated and Protiated Phospholipids in the Fluid Phase. The data, compiled from various studies, shows that chain deuteration generally results in a slight decrease in both bilayer thickness and area per lipid in the fluid phase. These differences, although small, can be significant for high-resolution structural studies.
Mandatory Visualization
Caption: Experimental workflow for characterizing deuterated phospholipid vesicles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are detailed protocols for the key experiments cited.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Objective: To determine the main phase transition temperature (Tm) of deuterated and protiated phospholipid vesicles.
Methodology:
-
Liposome Preparation:
-
Prepare a stock solution of the desired phospholipid (e.g., this compound) in chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v).
-
In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a final lipid concentration of 1-5 mg/mL. The hydration should be performed above the expected Tm of the lipid.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
DSC Measurement:
-
Accurately transfer a known amount of the liposome suspension (typically 10-50 µL) into a DSC sample pan. Use the same volume of buffer in the reference pan.
-
Seal the pans hermetically.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm (e.g., 10°C for DPPC).
-
Perform heating and cooling scans at a controlled rate (e.g., 1°C/min) over a temperature range that encompasses the phase transition. Typically, at least two heating/cooling cycles are performed to ensure reproducibility.
-
The main phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition in the heating scan.
-
²H Solid-State NMR Spectroscopy for Order Parameter Determination
Objective: To measure the acyl chain order parameters of deuterated phospholipids in a bilayer.
Methodology:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of the deuterated phospholipid as described in the DSC protocol, typically at a higher lipid concentration (e.g., 50 wt% lipid in buffer).
-
Carefully transfer the hydrated lipid paste into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
-
Pack the sample evenly by gentle centrifugation.
-
-
NMR Data Acquisition:
-
Insert the rotor into the solid-state NMR probe.
-
Tune and match the probe to the deuterium frequency (e.g., 61.4 MHz on a 9.4 T magnet).
-
Acquire ²H NMR spectra using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).
-
Typical experimental parameters include a 90° pulse width of 2-3 µs, an inter-pulse delay (τ) of 30-50 µs, a recycle delay of 1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectra should be acquired at a temperature above the main phase transition of the lipid.
-
-
Data Analysis:
-
The resulting powder pattern spectrum is a superposition of Pake doublets from each deuterated segment in the acyl chain.
-
The quadrupolar splitting (ΔνQ) for each resolved doublet is measured.
-
The segmental order parameter (SCD) for each carbon position is calculated using the equation: SCD = (4/3) * (h * ΔνQ) / (e²qQ/h), where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).
-
Caption: Pathway for determining lipid order parameters via ²H Solid-State NMR.
Small-Angle Neutron Scattering (SANS) for Bilayer Structure Determination
Objective: To determine the bilayer thickness and area per lipid of deuterated phospholipid vesicles.
Methodology:
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) of the deuterated phospholipid by extrusion, as described in the DSC protocol.
-
The final lipid concentration should be in the range of 1-10 mg/mL.
-
The vesicles are typically prepared in D₂O-based buffers to provide contrast for neutron scattering. To determine both bilayer thickness and area per lipid accurately, measurements at different D₂O/H₂O contrast points are often necessary.
-
-
SANS Data Acquisition:
-
Load the vesicle suspension into a quartz cuvette (e.g., 1-2 mm path length).
-
Place the sample in the SANS instrument.
-
Acquire scattering data over a suitable range of scattering vectors (q), typically from ~0.01 to 0.5 Å⁻¹. This may require multiple instrument configurations.
-
Measure the scattering from the empty cuvette and the buffer for background subtraction.
-
-
Data Analysis:
-
Reduce the raw 2D scattering data to a 1D intensity (I(q)) versus q profile.
-
Subtract the background scattering.
-
Fit the scattering data to a model for unilamellar vesicles. A common model is a core-shell form factor, where the bilayer is represented by one or more shells with different scattering length densities (SLDs).
-
The fitting procedure yields parameters such as the bilayer thickness and the radius of the vesicle.
-
The area per lipid (A) can be calculated from the bilayer thickness (D) and the known volume of the lipid molecule (V) using the equation: A = 2V/D.
-
Caption: Workflow for SANS analysis of deuterated lipid vesicles.
References
Safety Operating Guide
Proper Disposal of DPPC-d62: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research operations. This guide provides clear, procedural instructions for the proper disposal of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62), a non-hazardous, deuterated phospholipid commonly used in biophysical and drug delivery studies. Adherence to these procedures minimizes environmental impact and ensures a safe laboratory environment.
Based on safety data sheets (SDS) for this compound and analogous compounds, this material is not classified as hazardous. However, it must be disposed of as chemical waste through institutional environmental health and safety (EHS) programs and not discarded as common trash or flushed down the sanitary sewer.[1][2]
Immediate Safety & Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Safety Guideline | Specification | Rationale |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses, and standard laboratory gloves (e.g., nitrile). | Protects against incidental skin and eye contact. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | Prevents inhalation of the fine powder, although no specific inhalation hazards are noted. |
| Spill Response | Sweep up solid material, avoiding dust formation. Place in a sealed container for disposal. | Minimizes dispersion and exposure. |
Step-by-Step Disposal Protocol
Follow this workflow to ensure this compound is disposed of safely and in accordance with standard laboratory regulations.
-
Segregation:
-
Confirm that the this compound waste is not mixed with any hazardous materials (e.g., toxic solvents, heavy metals, or biohazards).
-
If the this compound is part of a mixture, the entire mixture must be evaluated and disposed of according to the most hazardous component.
-
-
Containerization:
-
Place the solid this compound waste, or materials contaminated with it (e.g., weigh boats, pipette tips), into a chemically compatible, sealable container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Ensure the container is clean and dry before adding waste. Do not use a container that previously held a reactive or incompatible chemical.
-
-
Labeling:
-
Clearly label the waste container using your institution's official chemical waste tags.
-
The label must include:
-
The full chemical name: "this compound (1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine)"
-
The quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator and laboratory contact information.
-
-
Deface any original product labels on the container to avoid confusion.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or the laboratory's main chemical waste storage location.
-
This area should be secure, away from general laboratory traffic, and separate from incompatible chemicals.
-
-
Disposal Request:
-
Arrange for pickup and final disposal by contacting your institution's Environmental Health and Safety (EHS) department.
-
Follow their specific procedures for requesting a chemical waste pickup. Do not attempt to transport the chemical waste off-site yourself.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling DPPC-d62
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This guide provides immediate, essential safety and logistical information for handling 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62). The following procedural steps and safety protocols are designed to ensure safe handling and disposal, fostering a secure laboratory environment.
I. Personal Protective Equipment (PPE)
While this compound and its non-deuterated counterpart are not classified as hazardous substances, adherence to standard laboratory safety practices is crucial to minimize exposure and prevent contamination.[1]
Recommended PPE for handling powdered this compound includes:
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes or airborne particles.
-
Hand Protection: Nitrile or latex gloves are recommended to prevent skin contact.
-
Body Protection: A standard laboratory coat is sufficient for routine handling.
-
Respiratory Protection: Not generally required for small quantities handled in a well-ventilated area. If significant dust is expected, a dust mask or respirator may be considered.
II. Hazard and Safety Data Summary
The toxicological properties of dipalmitoylphosphatidylcholine have not been fully investigated.[2] It is prudent to treat it with caution, as with all laboratory chemicals.
| Hazard Category | Description | First Aid Measures |
| Eye Contact | May cause irritation.[2] | Flush eyes with plenty of water for at least 15 minutes. |
| Skin Contact | May cause mild irritation.[2] | Wash the affected area with soap and water. |
| Inhalation | May cause respiratory tract irritation.[2] | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | May cause gastrointestinal irritation.[2] | Rinse mouth with water. Do not induce vomiting. Seek medical attention. |
III. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for safely handling this compound powder, from initial preparation to its use in experiments.
Detailed Experimental Protocol for Handling Powdered this compound:
-
Preparation:
-
Ensure you are wearing the appropriate personal protective equipment (PPE) as outlined in Section I.
-
Designate and prepare a clean work area, such as a chemical fume hood or a dedicated benchtop space.
-
To prevent moisture condensation on the product, allow the sealed container of this compound to equilibrate to room temperature before opening.[3]
-
-
Weighing and Aliquoting:
-
Carefully open the container in the designated workspace.
-
Using a clean spatula, weigh the desired amount of this compound powder onto weighing paper or into a suitable container.
-
To minimize the generation of airborne dust, handle the powder gently.
-
Promptly and securely reseal the main container of this compound.
-
-
Solubilization (for liposome preparation and other applications):
-
This compound is typically dissolved in an organic solvent, such as chloroform or a chloroform/methanol mixture, to ensure a homogenous solution for procedures like liposome formation.
-
Add the weighed this compound to a clean, solvent-compatible vial (e.g., glass with a Teflon-lined cap).[3]
-
Add the appropriate volume of the chosen solvent to the vial.
-
Gently agitate the vial until the this compound is completely dissolved.
-
-
Storage of Stock Solutions:
IV. Disposal Plan
As this compound is not classified as a hazardous substance, disposal is generally straightforward. However, it is imperative to adhere to local and institutional regulations.
Disposal Procedures:
-
Solid this compound Waste:
-
Aqueous Solutions of this compound:
-
Non-hazardous, water-soluble liquid waste may often be flushed down the sewer with copious amounts of water.[4] Consult your institution's guidelines before doing so.
-
-
Organic Solvent Solutions of this compound:
-
Any solutions of this compound in organic solvents must be disposed of as hazardous chemical waste.
-
Collect this waste in a designated, properly labeled container for hazardous waste pickup.
-
-
Contaminated Materials:
-
Any materials (e.g., weighing paper, gloves, pipette tips) that have come into contact with this compound should be disposed of as solid laboratory waste.
-
Important Note: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal, as regulations can vary.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
